5-OxoETE-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(6Z,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/i6D,7D,9D,10D,12D,13D,16D |
InChI Key |
MEASLHGILYBXFO-FZNPLSPGSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(\[2H])/C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-Oxo-ETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2][3] It is synthesized from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] The synthesis of 5-Oxo-ETE is significantly upregulated under conditions of oxidative stress and during the respiratory burst in phagocytic cells. This eicosanoid exerts its biological effects through a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1), which is coupled to Gi/o proteins. 5-Oxo-ETE is a powerful chemoattractant for several inflammatory cells, most notably eosinophils, and to a lesser extent, neutrophils, basophils, and monocytes. Its potent pro-inflammatory activities have implicated it as a key player in the pathophysiology of various allergic and inflammatory diseases, including asthma. Furthermore, emerging evidence suggests a role for 5-Oxo-ETE in promoting the survival and proliferation of certain cancer cells. This guide provides an in-depth overview of the biological significance of 5-Oxo-ETE, including its biosynthesis, metabolism, receptor-mediated signaling, and its role in health and disease, with a focus on quantitative data and detailed experimental methodologies.
Biosynthesis and Metabolism of 5-Oxo-ETE
The production of 5-Oxo-ETE is a two-step process initiated by the 5-LO pathway.
1.1. Synthesis of 5-Oxo-ETE
Arachidonic acid, released from membrane phospholipids, is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by 5-lipoxygenase. 5-HpETE is then reduced to 5-HETE. The final and rate-limiting step in 5-Oxo-ETE synthesis is the oxidation of 5S-HETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a process that requires NADP+ as a cofactor. The availability of NADP+ is a critical regulator of 5-Oxo-ETE production. Conditions that increase the intracellular NADP+/NADPH ratio, such as oxidative stress and the respiratory burst in phagocytes, dramatically enhance the synthesis of 5-Oxo-ETE.
Transcellular biosynthesis is another important route for 5-Oxo-ETE production, where cells lacking 5-LO but expressing 5-HEDH can convert 5-HETE released from inflammatory cells into 5-Oxo-ETE.
// Nodes AA [label="Arachidonic Acid\n(in membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="cPLA₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; FreeAA [label="Arachidonic Acid\n(free)", fillcolor="#F1F3F4", fontcolor="#202124"]; "5LO" [label="5-Lipoxygenase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; "5HpETE" [label="5-HpETE", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxidase [label="Peroxidase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; "5HETE" [label="5S-HETE", fillcolor="#FBBC05", fontcolor="#202124"]; "5HEDH" [label="5-HEDH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; "5OxoETE" [label="5-Oxo-ETE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADP [label="NADP+", shape=plaintext, fontcolor="#202124"]; NADPH [label="NADPH", shape=plaintext, fontcolor="#202124"]; Stress [label="Oxidative Stress\nRespiratory Burst", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AA -> PLA2 [arrowhead=none]; PLA2 -> FreeAA; FreeAA -> "5LO" [arrowhead=none]; "5LO" -> "5HpETE"; "5HpETE" -> Peroxidase [arrowhead=none]; Peroxidase -> "5HETE"; "5HETE" -> "5HEDH" [arrowhead=none]; "5HEDH" -> "5OxoETE"; NADP -> "5HEDH" [dir=back]; "5HEDH" -> NADPH; Stress -> NADP [label=" increases", style=dashed, color="#34A853"]; }
1.2. Metabolism and Inactivation
5-Oxo-ETE can be metabolized through several pathways, leading to a significant reduction or loss of its biological activity. These pathways include:
-
Reduction: 5-HEDH can catalyze the reverse reaction, reducing 5-Oxo-ETE back to 5S-HETE, a much less potent agonist.
-
ω-Oxidation: In human neutrophils, the major metabolic pathway is ω-oxidation, which forms 5-oxo-20-hydroxy-ETE.
-
Reduction of Double Bonds: A Δ6-reductase can convert 5-Oxo-ETE to 6,7-dihydro-5-oxo-ETE.
-
Lipoxygenase-mediated oxidation: 5-Oxo-ETE can be a substrate for other lipoxygenases, such as 12-LO in platelets and 15-LO in eosinophils, leading to the formation of 5-oxo-12-HETE and 5-oxo-15-HETE, respectively.
The OXE Receptor and Downstream Signaling
5-Oxo-ETE mediates its effects by binding to the high-affinity, G protein-coupled receptor, OXER1. This receptor, formerly known as TG1019, R527, or hGPCR48, is coupled to pertussis toxin-sensitive Gi/o proteins.
Upon ligand binding, the activated OXER1 receptor initiates a cascade of intracellular signaling events, including:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid and transient increase in cytosolic calcium concentration.
-
Activation of Phosphoinositide 3-Kinase (PI3K): This pathway is crucial for cell migration and other cellular responses.
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): Including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, which are involved in various cellular processes such as gene expression and cell survival.
// Nodes "5OxoETE" [label="5-Oxo-ETE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OXER1 [label="OXER1 Receptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o Protein", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", shape=plaintext, fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Chemotaxis, Degranulation, etc.)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "5OxoETE" -> OXER1; OXER1 -> Gi_o [label=" activates"]; Gi_o -> AC [label=" inhibits", arrowhead=tee]; AC -> cAMP [label=" produces"]; Gi_o -> PLC [label=" activates"]; PIP2 -> PLC [arrowhead=none]; PLC -> IP3; PLC -> DAG; IP3 -> Ca2_release; Gi_o -> PI3K [label=" activates"]; PI3K -> Akt; Gi_o -> MAPK [label=" activates"]; {Ca2_release, Akt, MAPK} -> Cellular_Responses; }
Biological Activities of 5-Oxo-ETE
5-Oxo-ETE is a potent activator of various inflammatory cells, with a particularly pronounced effect on eosinophils.
3.1. Effects on Eosinophils
Eosinophils express the highest levels of the OXE receptor among inflammatory cells. 5-Oxo-ETE is one of the most potent chemoattractants for human eosinophils, significantly more so than other lipid mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB4). Its effects on eosinophils include:
-
Chemotaxis: Induces potent directional migration.
-
Calcium Mobilization: Triggers a rapid and transient increase in intracellular calcium.
-
Actin Polymerization: Promotes changes in the cytoskeleton necessary for cell motility.
-
Degranulation: Enhances the release of granule contents in response to other stimuli.
-
CD11b Expression: Upregulates the expression of this adhesion molecule.
-
L-selectin Shedding: Induces the shedding of this adhesion molecule.
3.2. Effects on Neutrophils
While less potent than its effects on eosinophils, 5-Oxo-ETE also activates neutrophils, inducing:
-
Chemotaxis: Stimulates neutrophil migration.
-
Calcium Mobilization: Elicits an increase in intracellular calcium, being approximately 100 times more potent than its precursor, 5-HETE.
-
Actin Polymerization and CD11b Expression.
3.3. Effects on Other Inflammatory Cells
5-Oxo-ETE is also a chemoattractant for basophils and monocytes, contributing to their recruitment to sites of inflammation.
3.4. Role in Cancer
Recent studies have indicated that 5-Oxo-ETE can promote the survival and proliferation of various cancer cell lines, suggesting a potential role in tumor progression.
Quantitative Data on 5-Oxo-ETE Activity
The potency of 5-Oxo-ETE varies depending on the cell type and the specific biological response being measured. The following tables summarize key quantitative data from the literature.
Table 1: Potency (EC50) of 5-Oxo-ETE in Eosinophils
| Biological Response | EC50 (nM) | Cell Type | Reference |
| Calcium Mobilization | 19 ± 2 | Human Eosinophils | |
| L-selectin Shedding | 5.0 ± 1.1 | Human Eosinophils | |
| Actin Polymerization | 6.3 ± 0.6 | Human Eosinophils | |
| Chemotaxis | Significant at 1 nM | Human Eosinophils | |
| Actin Polymerization | ~0.7 | Feline Eosinophils |
Table 2: Potency (EC50) of 5-Oxo-ETE in Other Systems
| Biological Response | EC50 (nM) | Cell Type/System | Reference |
| GTPγS Binding | ~5 | HEK293 cells with fused OXE-Gαi receptor | |
| Calcium Mobilization | ~3.6 (for 5-Oxo-EPE) | Human Neutrophils | |
| Chemotaxis | 24 ± 16 | Feline Leukocytes |
Key Experimental Protocols
This section provides an overview of detailed methodologies for key experiments used to study the biological effects of 5-Oxo-ETE.
5.1. Measurement of 5-Oxo-ETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the sensitive and specific quantification of 5-Oxo-ETE in biological samples.
// Nodes Sample [label="Biological Sample\n(Plasma, Cell Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solid Phase Extraction (SPE)\nor Liquid-Liquid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization (optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="Liquid Chromatography (LC)\n(Reversed-Phase C18 column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry (MS/MS)\n(MRM mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Stable Isotope Dilution)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> LC; LC -> MS; MS -> Quantification; }
-
Sample Preparation:
-
To a biological sample (e.g., 1 mL of plasma or cell culture supernatant), add an internal standard (e.g., deuterated 5-Oxo-ETE).
-
Perform lipid extraction using a solid-phase extraction (SPE) C18 cartridge or a liquid-liquid extraction method with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for 5-Oxo-ETE and its internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the amount of 5-Oxo-ETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
5.2. Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directional migration of eosinophils in response to a chemoattractant gradient.
-
Cell Preparation:
-
Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Use a modified Boyden chamber with two compartments separated by a microporous membrane (e.g., 5 µm pore size).
-
Add the chemoattractant (5-Oxo-ETE at various concentrations) to the lower chamber.
-
Add the eosinophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, use a fluorescent dye to label the cells and quantify migration using a fluorescence plate reader.
-
5.3. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to 5-Oxo-ETE stimulation.
-
Cell Preparation and Loading:
-
Isolate neutrophils or eosinophils as described above.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM), by incubating for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Measurement of Calcium Flux:
-
Resuspend the dye-loaded cells in a calcium-containing buffer.
-
Measure the baseline fluorescence using a fluorometer or a fluorescence microscope equipped with a ratiometric imaging system. For Fura-2, excitation wavelengths of 340 nm (calcium-bound) and 380 nm (calcium-free) are used, with emission measured at ~510 nm.
-
Add 5-Oxo-ETE to the cell suspension and continuously record the fluorescence signal.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio for Fura-2).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Conclusion and Future Directions
5-Oxo-ETE is a potent lipid mediator with significant pro-inflammatory and pro-allergic activities, primarily through its action on the OXE receptor. Its role as a powerful chemoattractant for eosinophils places it at the center of the inflammatory cascade in allergic diseases such as asthma. The upregulation of its synthesis during oxidative stress further links it to a broad range of inflammatory conditions. The emerging evidence of its involvement in cancer cell biology opens new avenues for research and therapeutic intervention. The development of selective OXE receptor antagonists holds promise for the treatment of eosinophil-driven inflammatory diseases. Further research is warranted to fully elucidate the complex in vivo roles of the 5-Oxo-ETE/OXER1 axis and to validate its potential as a therapeutic target in various human diseases.
References
The Role of 5-Oxo-ETE in Eosinophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It has emerged as a key player in the recruitment of eosinophils, a critical process in the pathophysiology of allergic inflammation, particularly in diseases like asthma. This technical guide provides an in-depth overview of the role of 5-Oxo-ETE in eosinophil chemotaxis, detailing the underlying signaling mechanisms, quantitative comparisons with other chemoattractants, and comprehensive experimental protocols for its study.
Signaling Pathways of 5-Oxo-ETE-Induced Eosinophil Chemotaxis
5-Oxo-ETE exerts its chemotactic effects on eosinophils by binding to its specific G protein-coupled receptor, the OXE receptor (OXER1).[1][2] This interaction initiates a cascade of intracellular signaling events that ultimately orchestrate the directional migration of the eosinophil. The signaling pathway is primarily mediated through a pertussis toxin-sensitive Gi/o protein.[3]
Upon activation, the Gi/o protein dissociates into its α and βγ subunits. The βγ subunit is thought to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in a rapid and transient increase in cytosolic calcium concentration, a critical event for cell migration.[4][5]
Furthermore, 5-Oxo-ETE-induced signaling involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. The activation of these pathways is crucial for the cytoskeletal rearrangements, such as actin polymerization, necessary for cell motility.
// Nodes "5-Oxo-ETE" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; OXER1 [label="OXE Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_mobilization [label="Ca²⁺ Mobilization", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Polymerization [label="Actin Polymerization", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotaxis [label="Eosinophil\nChemotaxis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "5-Oxo-ETE" -> OXER1 [label="Binds"]; OXER1 -> Gi_o [label="Activates"]; Gi_o -> PLC [label="βγ subunit"]; Gi_o -> PI3K [label="βγ subunit"]; PLC -> IP3; PLC -> DAG; IP3 -> Ca_mobilization [label="Stimulates"]; PI3K -> Akt [label="Activates"]; Akt -> Chemotaxis; Gi_o -> ERK1_2; Gi_o -> p38_MAPK; ERK1_2 -> Actin_Polymerization; p38_MAPK -> Actin_Polymerization; Ca_mobilization -> Actin_Polymerization; Actin_Polymerization -> Chemotaxis [label="Leads to"]; }
Caption: Signaling pathway of 5-Oxo-ETE in eosinophils.Quantitative Analysis of Eosinophil Chemotaxis
5-Oxo-ETE is a highly potent chemoattractant for human eosinophils, often demonstrating greater efficacy and potency than other well-known lipid mediators. The following tables summarize the quantitative data from various studies, comparing the chemotactic activity of 5-Oxo-ETE with other prominent eosinophil chemoattractants.
Table 1: Potency (EC50) of Chemoattractants for Eosinophil Responses
| Chemoattractant | Response | EC50 (nM) | Species | Reference |
| 5-Oxo-ETE | Actin Polymerization | ~0.7 | Feline | **** |
| 5-Oxo-ETE | Calcium Mobilization | ~7 | Human | **** |
| Eotaxin | Calcium Mobilization | ~2.3 | Human | |
| 5-Oxo-ETE | Actin Polymerization | ~4 | Human | **** |
| Eotaxin | Actin Polymerization | ~0.04 | Human |
Table 2: Efficacy (Maximal Response) of Chemoattractants in Eosinophil Chemotaxis
| Chemoattractant | Maximal Response Compared to Control | Species | Reference |
| 5-Oxo-ETE | ~2-3 times greater than PAF | Human | **** |
| Leukotriene B4 (LTB4) | ~4% of maximal 5-Oxo-ETE response | Human | |
| Leukotriene D4 (LTD4) | ~4% of maximal 5-Oxo-ETE response | Human | |
| 5-Oxo-ETE | ~50% higher than Eotaxin | Human | **** |
Detailed Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a modified Boyden chamber assay to measure the in vitro chemotaxis of eosinophils in response to 5-Oxo-ETE.
Materials:
-
Modified Boyden chambers (48-well)
-
Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)
-
Eosinophils (isolated from human peripheral blood)
-
RPMI 1640 medium with 0.1% BSA
-
5-Oxo-ETE
-
Chemotaxis buffer (e.g., Gey's medium)
-
Staining solution (e.g., Chromotrope 2R or Weigert's hematoxylin)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using a suitable method (e.g., negative selection with magnetic beads) to achieve high purity. Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.
-
Chamber Assembly: Place the polycarbonate filter between the upper and lower compartments of the Boyden chamber.
-
Loading Chemoattractant: Add 25 µL of various concentrations of 5-Oxo-ETE (e.g., 1 nM to 1 µM) or control buffer to the lower wells of the chamber.
-
Loading Cells: Add 50 µL of the eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Filter Removal and Staining: After incubation, remove the filter. Scrape off the non-migrated cells from the upper surface of the filter. Fix and stain the migrated cells on the lower surface of the filter using a suitable stain for eosinophils.
-
Quantification: Count the number of migrated eosinophils in several high-power fields (HPF) under a microscope. Express the results as the mean number of migrated cells per HPF.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Isolate Eosinophils"]; resuspend [label="Resuspend cells in media"]; assemble [label="Assemble Boyden Chamber\nwith 5µm filter"]; load_chemo [label="Load lower chamber with\n5-Oxo-ETE or control"]; load_cells [label="Load upper chamber with\neosinophil suspension"]; incubate [label="Incubate at 37°C for 60-90 min"]; remove_filter [label="Remove and process filter"]; stain [label="Stain migrated cells"]; count [label="Count migrated cells\n(microscopy)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> isolate; isolate -> resuspend; resuspend -> load_cells; assemble -> load_chemo; load_chemo -> incubate; load_cells -> incubate; incubate -> remove_filter; remove_filter -> stain; stain -> count; count -> end; }
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in eosinophils using the fluorescent indicator Indo-1 AM.
Materials:
-
Purified eosinophils
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Indo-1 AM
-
Pluronic F-127
-
5-Oxo-ETE
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation
Procedure:
-
Cell Loading: Resuspend purified eosinophils in HBSS at 1-2 x 10^6 cells/mL. Add Indo-1 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 30-45 minutes in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspension: Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL and keep them at room temperature in the dark.
-
Flow Cytometry Analysis: a. Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis. b. Acquire a baseline fluorescence reading for approximately 30-60 seconds. c. Add 5-Oxo-ETE at the desired concentration and continue to record the fluorescence for 3-5 minutes. d. At the end of the experiment, add ionomycin to obtain the maximum calcium signal, followed by EGTA to obtain the minimum signal for calibration.
-
Data Analysis: The change in intracellular calcium concentration is determined by the ratio of the fluorescence emission at two wavelengths (e.g., 405 nm for calcium-bound Indo-1 and 485 nm for calcium-free Indo-1).
Actin Polymerization Assay
This protocol describes the quantification of F-actin content in eosinophils using NBD-phallacidin staining and flow cytometry.
Materials:
-
Purified eosinophils
-
Tyrode's buffer with 0.1% BSA
-
5-Oxo-ETE
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
NBD-phallacidin staining solution
-
Flow cytometer
Procedure:
-
Cell Stimulation: Aliquot purified eosinophils (e.g., 1 x 10^6 cells per tube) in Tyrode's buffer. Add 5-Oxo-ETE at various concentrations and incubate for a short period (e.g., 5-60 seconds) at 37°C.
-
Fixation: Stop the reaction by adding an equal volume of ice-cold fixation buffer. Incubate for 15-30 minutes on ice.
-
Washing: Wash the cells with PBS.
-
Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 5 minutes on ice.
-
Staining: Wash the cells with PBS and then resuspend them in NBD-phallacidin staining solution. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS to remove unbound stain.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The increase in mean fluorescence intensity corresponds to an increase in F-actin content.
Conclusion
5-Oxo-ETE is a potent and specific chemoattractant for eosinophils, playing a significant role in their recruitment to sites of allergic inflammation. Its actions are mediated through the OXE receptor and a complex network of intracellular signaling pathways. Understanding these mechanisms and having robust experimental protocols to study them are crucial for the development of novel therapeutic strategies targeting eosinophilic inflammation. The development of selective OXE receptor antagonists holds promise as a potential therapeutic avenue for diseases such as asthma.
References
- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the 5-Oxo-ETE Synthesis Pathway from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and is implicated in the pathophysiology of numerous inflammatory diseases, including asthma and allergic reactions. The synthesis of 5-Oxo-ETE is a tightly regulated, multi-step enzymatic process initiated by the liberation of arachidonic acid from membrane phospholipids. This guide provides a detailed overview of the 5-Oxo-ETE synthesis pathway, including the key enzymes, intermediates, and regulatory mechanisms. It presents quantitative data on enzyme kinetics and biological activities, detailed experimental protocols for studying the pathway, and visual representations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.
The 5-Oxo-ETE Synthesis Pathway: A Two-Step Enzymatic Cascade
The biosynthesis of 5-Oxo-ETE from arachidonic acid is a sequential two-step enzymatic process primarily occurring in inflammatory cells such as neutrophils, eosinophils, monocytes, and B-lymphocytes.[1]
Step 1: Formation of 5-Hydroxyeicosatetraenoic Acid (5-HETE) via the 5-Lipoxygenase (5-LOX) Pathway
The initial phase of 5-Oxo-ETE synthesis involves the conversion of arachidonic acid to 5(S)-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LOX) .[2] This reaction is dependent on calcium and ATP.[3] 5-HPETE is an unstable intermediate that is subsequently reduced to the more stable alcohol, 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), by ubiquitous cellular peroxidases.[4][5]
Step 2: Oxidation of 5-HETE to 5-Oxo-ETE by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
The final and rate-limiting step in the synthesis of 5-Oxo-ETE is the oxidation of 5-HETE. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) , which utilizes nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor. 5-HEDH is highly selective for 5(S)-HETE and exhibits a 10,000-fold preference for NADP+ over NAD+. The reaction is reversible, with the enzyme also capable of reducing 5-Oxo-ETE back to 5-HETE in the presence of NADPH. However, the forward reaction (oxidation) is favored, with a Vmax approximately 8-fold higher than the reverse (reduction) reaction.
Regulation of the 5-Oxo-ETE Synthesis Pathway
The production of 5-Oxo-ETE is tightly controlled at several levels, ensuring its synthesis is spatially and temporally regulated.
Substrate Availability
The initial release of arachidonic acid from membrane phospholipids by phospholipase A2 is a critical upstream regulatory point.
Cofactor Availability: The NADP+/NADPH Ratio
The activity of 5-HEDH is critically dependent on the intracellular ratio of NADP+ to NADPH. In resting cells, the NADP+/NADPH ratio is very low, which limits the synthesis of 5-Oxo-ETE. Conditions that increase the NADP+/NADPH ratio, such as oxidative stress and the respiratory burst in phagocytic cells, dramatically enhance 5-Oxo-ETE production. For instance, exposure of U937 monocytic cells to t-butyl hydroperoxide increases the NADP+/NADPH ratio from approximately 0.08 to 3, leading to a significant increase in 5-Oxo-ETE synthesis.
Transcellular Biosynthesis
Cells that lack 5-lipoxygenase can still produce 5-Oxo-ETE through a process known as transcellular biosynthesis. This occurs when inflammatory cells release 5-HETE, which is then taken up by nearby structural or tumor cells that express 5-HEDH and converted to 5-Oxo-ETE.
Data Presentation
Enzyme Kinetics
| Enzyme | Substrate | K_m_ | V_max_ | Cofactor | Inhibitor | K_i_ | Source |
| 5-Lipoxygenase (rat basophilic leukemia cells) | Arachidonic Acid | 182 ± 16 µM | 425 ± 140 nmol O₂/(min x mg protein) | Ca²⁺, ATP | - | - | |
| 5-HEDH (differentiated U937 cells) | 5-HETE | ~500 nM | - | NADP⁺ | NADPH | 220 nM | |
| 5-HEDH (differentiated U937 cells) | 5-HETE | 670 nM | 8-fold higher than reverse reaction | NADP⁺ | NADPH | 224 nM | |
| 5-HEDH (differentiated U937 cells) | NADP⁺ | 139 nM | - | - | - | - | |
| 5-HEDH (differentiated U937 cells) | 5-Oxo-ETE (reverse reaction) | ~335 nM | - | NADPH | - | - |
Biological Activity of 5-Oxo-ETE
| Cell Type | Biological Response | EC_50_ | Source |
| Human Eosinophils | L-selectin Shedding | 5.0 ± 1.1 nM | |
| Human Eosinophils | Actin Polymerization | 6.3 ± 0.6 nM | |
| Human Eosinophils | Calcium Mobilization | 19 ± 2 nM | |
| Feline Eosinophils | Actin Polymerization | 0.7 nM | |
| Human Neutrophils | Calcium Mobilization | ~100 nM | |
| Human Neutrophils (desensitization) | Inhibition of 5-Oxo-ETE response | ~3 nM |
Experimental Protocols
Measurement of 5-HEDH Activity in Cell Microsomes
Objective: To determine the kinetic parameters of 5-HEDH.
Materials:
-
Cultured cells (e.g., PMA-differentiated U937 cells)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Microsome isolation reagents (ultracentrifuge)
-
Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
5-HETE substrate
-
NADP+ cofactor
-
Methanol (ice-cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Microsome Preparation: a. Harvest cultured cells and wash with PBS. b. Resuspend cells in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator. c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. e. Resuspend the microsomal pellet in incubation buffer and determine the protein concentration.
-
Enzyme Assay: a. In a microcentrifuge tube, combine microsomal protein (e.g., 50 µg) with incubation buffer. b. Add varying concentrations of 5-HETE and a saturating concentration of NADP+ (e.g., 100 µM). c. Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). d. Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Product Analysis: a. Centrifuge the terminated reaction mixture to precipitate proteins. b. Analyze the supernatant for the presence of 5-Oxo-ETE using RP-HPLC. 5-Oxo-ETE can be detected by its characteristic UV absorbance at 280 nm. c. Quantify the amount of 5-Oxo-ETE produced by comparing the peak area to a standard curve of authentic 5-Oxo-ETE. d. Calculate enzyme activity (e.g., in pmol/min/mg protein) and determine kinetic parameters (K_m_ and V_max_) by plotting reaction velocity against substrate concentration.
Quantification of 5-Oxo-ETE Production by Intact Cells
Objective: To measure the amount of 5-Oxo-ETE synthesized and released by cells under specific conditions.
Materials:
-
Cell suspension (e.g., neutrophils, eosinophils)
-
Incubation medium (e.g., PBS with Ca²⁺ and Mg²⁺)
-
Stimulating agents (e.g., arachidonic acid, A23187, PMA, H₂O₂)
-
Internal standard (e.g., deuterated 5-Oxo-ETE)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl-t-butyl ether)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Stimulation: a. Prepare a suspension of cells at a known density (e.g., 2.5 x 10⁶ cells/mL). b. Pre-incubate the cells with any necessary priming agents. c. Add the stimulating agent(s) and incubate for the desired time at 37°C.
-
Sample Preparation: a. Terminate the incubation by placing the tubes on ice and adding ice-cold methanol. b. Add a known amount of internal standard to each sample for accurate quantification. c. Remove cells and precipitated protein by centrifugation. d. Extract the eicosanoids from the supernatant using either SPE or liquid-liquid extraction. e. Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: a. Inject the reconstituted sample into the LC-MS system. b. Separate the eicosanoids using a suitable C18 column and a gradient of mobile phases. c. Detect and quantify 5-Oxo-ETE and the internal standard using selected reaction monitoring (SRM) in the mass spectrometer. d. Calculate the concentration of 5-Oxo-ETE in the original sample based on the ratio of the peak area of endogenous 5-Oxo-ETE to the peak area of the internal standard and a standard curve.
Chemotaxis Assay
Objective: To assess the chemoattractant activity of 5-Oxo-ETE on a specific cell type.
Materials:
-
Chemotaxis chamber (e.g., 96-well Neuroprobe plate) with a porous membrane (e.g., 5 µm pore size)
-
Cell suspension (e.g., neutrophils, eosinophils)
-
Chemoattractant (5-Oxo-ETE) at various concentrations
-
Control medium
-
Fixation and staining reagents
-
Microscope or plate reader for cell quantification
Procedure:
-
Chamber Preparation: a. Add different concentrations of 5-Oxo-ETE or control medium to the lower wells of the chemotaxis chamber.
-
Cell Loading: a. Place the porous membrane over the lower wells. b. Add the cell suspension to the upper wells of the chamber.
-
Incubation: a. Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow cell migration (e.g., 1-2 hours).
-
Cell Quantification: a. After incubation, remove the non-migrated cells from the top of the membrane. b. Fix and stain the migrated cells on the underside of the membrane or in the lower wells. c. Quantify the number of migrated cells by counting under a microscope or by using a plate reader to measure the absorbance of the stained cells.
-
Data Analysis: a. Plot the number of migrated cells against the concentration of 5-Oxo-ETE. b. Determine the EC_50_ value, which is the concentration of 5-Oxo-ETE that elicits a half-maximal chemotactic response.
Mandatory Visualizations
Caption: The enzymatic cascade of 5-Oxo-ETE synthesis from arachidonic acid.
Caption: Key regulatory factors influencing the synthesis of 5-Oxo-ETE.
Caption: A typical experimental workflow for studying 5-Oxo-ETE production and activity.
References
- 1. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
mechanism of 5-OxoETE-d7 as an internal standard
An In-Depth Technical Guide on the Core Mechanism of 5-OxoETE-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent lipid mediator, and the mechanism by which its deuterated analog, this compound, serves as an ideal internal standard for precise and accurate quantification in complex biological matrices using mass spectrometry.
Introduction: The Significance of 5-OxoETE
5-OxoETE is a biologically active metabolite of arachidonic acid formed through the 5-lipoxygenase (5-LO) pathway.[1] Initially, 5-LO converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).[1] In the presence of the NADP⁺-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), 5-HETE is oxidized to form 5-OxoETE.[2] This conversion is significantly enhanced under conditions of oxidative stress, which increase the cellular ratio of NADP⁺ to NADPH.[1][3]
As a potent chemoattractant for inflammatory cells, particularly eosinophils, neutrophils, and monocytes, 5-OxoETE is implicated in the pathophysiology of various inflammatory conditions, including asthma, allergic diseases, and cardiovascular disease. Its powerful biological activity necessitates highly accurate and sensitive methods for quantification to understand its role in health and disease.
Biological Role and Signaling Pathway of 5-OxoETE
5-OxoETE exerts its effects by binding to the highly selective G-protein coupled receptor known as the oxoeicosanoid receptor 1 (OXER1). This receptor is coupled to a pertussis toxin-sensitive Gαi/o protein. Upon ligand binding, the G-protein dissociates, initiating downstream signaling cascades that include:
-
Calcium Mobilization: A rapid increase in intracellular calcium concentrations.
-
MAPK/ERK Pathway Activation: Stimulation of mitogen-activated protein kinase pathways, influencing cell proliferation and inflammation.
-
PI3K/Akt Pathway Activation: Involvement in cell survival and signaling.
-
Inhibition of cAMP Formation: A characteristic response of Gαi-coupled receptor activation.
These signaling events translate into potent cellular responses, primarily chemotaxis, driving the migration of inflammatory cells to target tissues.
The Core Mechanism: this compound as an Internal Standard
Quantitative analysis of low-abundance lipids like 5-OxoETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is challenging due to potential analyte loss during sample preparation and signal fluctuations caused by matrix effects. The principle of Stable Isotope Dilution (SID) , using a deuterated internal standard like this compound, is the gold standard to overcome these challenges.
The mechanism relies on the unique properties of a stable isotope-labeled (SIL) standard:
-
Chemical and Physical Identity: this compound is structurally identical to endogenous 5-OxoETE, except that several hydrogen atoms are replaced with deuterium. This ensures it has virtually the same chemical properties, including polarity, solubility, and ionization efficiency.
-
Co-elution: During chromatography, this compound co-elutes with the native analyte, meaning they experience the exact same matrix effects (ion suppression or enhancement) at the point of ionization.
-
Mass Differentiation: Despite their identical behavior, the mass spectrometer can easily distinguish between the light (native) and heavy (deuterated) forms due to their mass difference.
By adding a known, fixed amount of this compound to a sample at the very beginning of the analytical process, it acts as a perfect surrogate. Any loss of the native analyte during extraction or any signal fluctuation during MS analysis will be mirrored by a proportional loss or fluctuation in the internal standard's signal. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's initial concentration.
Experimental Protocols and Workflow
This section outlines a representative protocol for the quantification of 5-OxoETE in a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard.
Analytical Workflow Diagram
Detailed Methodology
A. Sample Preparation
-
Thawing and Spiking: Thaw biological samples (e.g., plasma, serum, BAL fluid) on ice. To a 200 µL aliquot of the sample, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) to achieve a final concentration of 5 ng/mL. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% butylated hydroxytoluene - BHT) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 10% aqueous methanol to remove polar interferences.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.02% formic acid).
B. LC-MS/MS Conditions
The following table summarizes typical instrument parameters for a validated assay.
| Parameter | Setting |
| LC System | UPLC or HPLC System |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-9 min: 95% B; 9-10 min: 30% B |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
C. MRM Transitions
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| 5-OxoETE | 317.2 | 115.1 |
| This compound | 324.2 | 115.1 |
Note: The deprotonated molecule [M-H]⁻ serves as the precursor ion. The product ion at m/z 115.1 is a characteristic fragment resulting from cleavage of the carbon chain.
Data Presentation and Assay Performance
A calibration curve is constructed by plotting the peak area ratio (5-OxoETE / this compound) against known concentrations of 5-OxoETE standards. The concentration in unknown samples is then determined from this curve. A validated assay should meet rigorous performance criteria, summarized below.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between concentration and response ratio. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (% CV) | < 15% (20% at LLOQ) | Measures the closeness of repeated measurements (intra- and inter-day variability). |
| Accuracy (% Bias) | Within ±15% (20% at LLOQ) | Measures how close the measured concentration is to the true nominal concentration. |
| Recovery (%) | Consistent and reproducible | The efficiency of the extraction process, corrected for by the internal standard. |
| Matrix Effect | Monitored and minimized | Assesses the degree of ion suppression or enhancement from the biological matrix. |
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the reliable quantification of 5-OxoETE in biological research. Its mechanism of action, based on the principle of stable isotope dilution, effectively corrects for procedural losses and matrix-induced signal variability, which are inherent challenges in LC-MS/MS-based bioanalysis. By enabling highly precise and accurate measurements, this methodology empowers researchers to elucidate the complex role of 5-OxoETE in inflammatory diseases and to evaluate the efficacy of novel therapeutic interventions targeting the 5-lipoxygenase pathway.
References
discovery and history of 5-oxo-eicosatetraenoic acid
An In-depth Technical Guide on the Discovery and History of 5-oxo-Eicosatetraenoic Acid
Executive Summary
5-oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] First identified as a more potent agonist than its precursor, 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), 5-oxo-ETE has emerged as a key chemoattractant for a variety of inflammatory cells, most notably eosinophils.[2][3] Its biological effects are mediated through a specific G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1).[2][4] The synthesis of 5-oxo-ETE is tightly regulated by the intracellular redox state, particularly the availability of the cofactor NADP+, and is significantly enhanced under conditions of oxidative stress. Due to its powerful effects on eosinophils and other leukocytes, 5-oxo-ETE is implicated in the pathophysiology of allergic diseases such as asthma and may also play a role in cancer progression. This has led to the development of selective OXER1 antagonists as potential therapeutic agents. This document provides a comprehensive overview of the discovery, biosynthesis, biological functions, and signaling pathways of 5-oxo-ETE.
Discovery and Biosynthesis
The journey to understanding 5-oxo-ETE began with its precursor, 5-HETE, which was identified as a product of arachidonic acid metabolism in neutrophils. While 5-HETE demonstrated modest biological activity, its full significance was not realized until the discovery of a pathway for its conversion to a far more potent molecule.
The Emergence of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
In 1992, Powell and his group discovered a novel enzymatic pathway that oxidized 5S-HETE to 5-oxo-ETE. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). This enzyme was first identified in human neutrophils and has since been found in a wide array of inflammatory cells (including monocytes, eosinophils, and B-lymphocytes), platelets, and various structural and tumor cells.
5-HEDH displays a high degree of substrate specificity. It selectively oxidizes eicosanoids that possess a hydroxyl group in the S configuration at carbon-5, followed by a trans double bond at carbon-6. Its preferred substrate is 5S-HETE. The enzyme is also highly stereospecific, as the 5(R)-HETE isomer is a poor substrate.
Regulation by NADP+ and Oxidative Stress
The synthesis of 5-oxo-ETE is critically dependent on the availability of the cofactor nicotinamide adenine dinucleotide phosphate (NADP+). In resting cells, the intracellular concentration of NADP+ is typically low, which limits the production of 5-oxo-ETE. However, conditions that promote the oxidation of NADPH to NADP+, such as oxidative stress or the respiratory burst in phagocytic cells, dramatically increase NADP+ levels and, consequently, 5-oxo-ETE synthesis. This links the production of this potent inflammatory mediator directly to pro-inflammatory cellular states. The enzyme is also strongly inhibited by NADPH, making its activity dependent on the intracellular NADP+/NADPH ratio.
Transcellular Biosynthesis
An important mechanism for 5-oxo-ETE production is transcellular biosynthesis. This process involves two distinct cell types. One cell, typically an inflammatory cell rich in 5-lipoxygenase (like a neutrophil), produces and releases 5-HETE. A nearby cell that may lack 5-lipoxygenase but expresses 5-HEDH (such as a cancer cell, platelet, or dendritic cell) can then take up the 5-HETE and convert it to 5-oxo-ETE. This cooperative pathway broadens the potential sites of 5-oxo-ETE production during an inflammatory response.
Biological Activity and the OXE Receptor
The discovery that 5-oxo-ETE is approximately 100 times more potent than 5-HETE in activating neutrophils was a pivotal moment, establishing it as a biologically significant mediator. Its actions are targeted towards specific immune cells, with eosinophils being the most sensitive.
Cellular Targets and Responses
5-oxo-ETE is a potent chemoattractant for several types of leukocytes:
-
Eosinophils: These are considered the primary target of 5-oxo-ETE. It is one of the most powerful eosinophil chemoattractants known among lipid mediators.
-
Neutrophils: The biological activity of 5-oxo-ETE was first characterized in neutrophils, where it induces chemotaxis, calcium mobilization, and actin polymerization.
-
Basophils and Monocytes: 5-oxo-ETE also acts as a chemoattractant for these cell types.
Beyond chemotaxis, 5-oxo-ETE triggers a range of cellular responses, including intracellular calcium mobilization, actin polymerization, expression of adhesion molecules like CD11b, and degranulation, although the degranulation response is often modest without prior cell priming by cytokines.
Discovery of the OXE Receptor (OXER1)
The high potency and specific actions of 5-oxo-ETE strongly suggested the existence of a dedicated cell surface receptor. This was confirmed by the independent cloning of an orphan G protein-coupled receptor (GPCR) by three separate groups. This receptor, variously designated TG1019, R527, or hGPCR48, is now officially named the oxoeicosanoid receptor 1 (OXER1).
OXER1 is coupled to Gi/o proteins. Ligand binding initiates the dissociation of the G protein into its Gαi and Gβγ subunits. The Gβγ dimer is responsible for activating several downstream signaling pathways, while the Gαi subunit mediates the inhibition of adenylyl cyclase. OXER1 mRNA is most highly expressed in eosinophils, followed by neutrophils and bronchoalveolar macrophages, consistent with the biological effects of its ligand.
Signaling and Metabolic Pathways
OXER1 Signaling Cascade
Activation of the OXER1 receptor by 5-oxo-ETE triggers a complex signaling network. Key downstream events include:
-
Phosphoinositide 3-kinase (PI3K) activation: This is a central pathway activated by the Gβγ dimer.
-
Calcium Mobilization: Activation of phospholipase C leads to the generation of inositol triphosphate (IP3), which mediates the release of calcium from intracellular stores.
-
MAPK/ERK Pathway Activation: 5-oxo-ETE induces the phosphorylation of ERK-1/2 in various cell types.
-
Akt Phosphorylation: Downstream of PI3K, 5-oxo-ETE stimulates the phosphorylation of Akt.
Metabolism and Inactivation
The biological activity of 5-oxo-ETE is terminated through several metabolic pathways, which result in substantial loss of potency.
-
ω-Oxidation: In human neutrophils, the primary metabolic route is ω-oxidation, catalyzed by the cytochrome P450 enzyme CYP4F3, which forms 5-oxo-20-HETE.
-
Reduction to 5S-HETE: The 5-HEDH enzyme is reversible. In the presence of high NADPH concentrations, it can reduce 5-oxo-ETE back to the less active 5S-HETE.
-
Incorporation into Lipids: Like its precursor, 5-oxo-ETE can be incorporated into the phospholipids of cellular membranes.
Data Presentation
Table 1: Biological Potency of 5-oxo-ETE and Related Compounds
| Compound | Cell Type | Assay | EC50 (nM) | Reference |
| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | ~3.6 | |
| Human Neutrophils | Chemotaxis | ~10 | ||
| Human Eosinophils | Chemotaxis | ~1 | ||
| Feline Eosinophils | Actin Polymerization | ~0.7 | ||
| 5-oxo-EPE | Human Neutrophils | Calcium Mobilization | 36 | |
| 5-HETE | Human Neutrophils | Calcium Mobilization | ~300-400 | |
| LTB4 | Human Neutrophils | Chemotaxis | ~1 |
Table 2: Kinetic Parameters of Human 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
| Substrate | Km | Vmax (approx.) | Reference |
| 5S-HETE | ~0.2-0.85 µM | 1.4 pmol/min/µg protein | |
| NADP+ | 140 nM | - | |
| 5-HEPE | ~0.85 µM | 1.4 pmol/min/µg protein |
Note: Kinetic parameters can vary based on the experimental system (e.g., cell type, microsome preparation).
Experimental Protocols
Protocol: Measurement of 5-HEDH Activity in Cell Microsomes
This protocol is adapted from studies using differentiated U937 cells.
-
Microsome Preparation:
-
Harvest cultured cells (e.g., U937 monocytes differentiated with vitamin D3) and wash with PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Enzyme Assay:
-
Prepare reaction tubes containing microsomal protein (e.g., 15 µg) in buffer.
-
Add the substrate, 5S-HETE (e.g., 3 µM final concentration), to the tubes.
-
Initiate the reaction by adding the cofactor, NADP+ (e.g., 100 µM final concentration). The final reaction volume is typically 100-200 µL.
-
Incubate the mixture at 37°C for a specified time (e.g., 5-15 minutes).
-
Stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., PGB2).
-
-
Product Analysis:
-
Centrifuge the samples to precipitate protein.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 280 nm for the oxo-conjugated diene of 5-oxo-ETE).
-
Quantify the 5-oxo-ETE product by comparing its peak area to that of the internal standard and a standard curve. Enzyme activity can be expressed as pmol of product formed per minute per mg of microsomal protein.
-
Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a standard method for measuring leukocyte migration.
-
Cell Isolation:
-
Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Percoll gradient) followed by negative selection with immunomagnetic beads to remove other cell types.
-
Resuspend the purified eosinophils (>95% purity) in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 106 cells/mL.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., 48-well Boyden chamber). The chamber consists of upper and lower wells separated by a microporous filter (e.g., 5 µm pore size polycarbonate filter).
-
Add different concentrations of 5-oxo-ETE (or buffer as a negative control) to the lower wells of the chamber.
-
Add the eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the filter. Scrape the non-migrated cells from the top surface of the filter.
-
Fix and stain the migrated cells on the bottom surface of the filter (e.g., using Diff-Quik stain).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields using a light microscope.
-
Data are typically expressed as the number of migrated cells per field or as a chemotactic index (fold increase over control).
-
Protocol: Intracellular Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator to measure changes in cytosolic free calcium.
-
Cell Loading:
-
Isolate neutrophils or eosinophils as described previously.
-
Resuspend the cells in a loading buffer (e.g., HBSS with 1 mM CaCl2 and 1% FBS) at 2-5 x 106 cells/mL.
-
Add a fluorescent calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM final concentration), to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
-
Wash the cells twice with buffer to remove extracellular dye and resuspend in the final assay buffer.
-
-
Fluorometric Measurement:
-
Place the loaded cell suspension in a quartz cuvette with continuous stirring in a temperature-controlled spectrofluorometer.
-
Measure the fluorescence intensity by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while recording emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
Add a specific concentration of 5-oxo-ETE to the cuvette and record the change in the fluorescence ratio over time. The peak increase in the ratio corresponds to the maximum intracellular calcium concentration.
-
-
Data Analysis:
-
The change in intracellular calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation, following calibration with ionomycin (for Rmax) and a calcium chelator like EGTA (for Rmin).
-
Dose-response curves can be generated by measuring the peak response to various concentrations of 5-oxo-ETE to determine the EC50.
-
Mandatory Visualizations
Caption: Biosynthesis and metabolism of 5-oxo-ETE.
References
An In-depth Technical Guide to the 5-OxoETE Receptor (OXER1) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Oxo-6,8,11,14-eicosatetraenoic acid receptor 1 (OXER1), also known as G-protein coupled receptor 170 (GPR170), is a critical mediator of inflammatory and allergic responses.[1][2] As a G protein-coupled receptor (GPCR), OXER1 is activated by the potent lipid mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway.[1][3][4] This receptor is highly expressed in key immune cells, including eosinophils, neutrophils, basophils, and monocytes, positioning it as a central player in the orchestration of inflammatory cascades. Beyond its role in inflammation, emerging evidence implicates OXER1 in the proliferation and survival of various cancer cells and in steroidogenesis. This guide provides a comprehensive overview of the OXER1 signaling pathway, including its ligands, downstream signaling events, and physiological functions, supplemented with quantitative data and detailed experimental protocols to support further research and drug development efforts in this area.
Ligand Binding and Receptor Activation
OXER1 is primarily activated by 5-oxo-ETE, which is its most potent endogenous ligand. The receptor also binds other structurally related lipids, albeit with lower affinity. Notably, testosterone has been identified as a functional antagonist of OXER1, suggesting a potential crosstalk between steroid and lipid signaling pathways.
Quantitative Ligand Binding Data
The following tables summarize the available quantitative data on the potency and efficacy of various ligands and antagonists for OXER1.
| Ligand | Cell Type/System | Assay | Parameter | Value | Reference |
| 5-oxo-ETE | Feline Eosinophils | Actin Polymerization | EC50 | ~0.7 nM | |
| 5-oxo-ETE | Feline Leukocytes | Chemotaxis | EC50 | 24 ± 16 nM | |
| LTB4 | Feline Leukocytes | Chemotaxis | EC50 | 1.2 ± 0.4 nM | |
| 5-oxo-12-HETE | Human Neutrophils | Calcium Mobilization Inhibition | IC50 | 0.5 µM | |
| 8-trans-5-oxo-12-HETE | Human Neutrophils | Calcium Mobilization Inhibition | IC50 | 2.5 µM | |
| Indole OXE Antagonists | Human Neutrophils and Eosinophils | Inhibition of 5-oxo-ETE-induced activation | IC50 | <10 nM to ~30 nM | |
| ZINC15959779 | Prostate Cancer Cells | cAMP Inhibition | - | Effective Antagonist |
OXER1 Signaling Pathways
Upon ligand binding, OXER1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. This initiates a cascade of downstream signaling events that ultimately mediate the diverse cellular responses to 5-oxo-ETE.
Figure 1: OXER1 Signaling Pathway Overview.
Key Downstream Signaling Cascades:
-
Gαi/o-mediated Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ-mediated Activation of Phospholipase C (PLC): The dissociated Gβγ dimer activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate PI3K, which in turn activates the serine/threonine kinase Akt (also known as protein kinase B). The PI3K/Akt pathway is crucial for cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: OXER1 activation leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), members of the MAPK family. This activation can occur through both PKC-dependent and independent mechanisms and plays a significant role in gene expression and cell proliferation.
Physiological and Pathophysiological Roles
The activation of OXER1 signaling pathways culminates in a variety of cellular responses that are critical in both health and disease.
-
Inflammation and Allergy: OXER1 is a potent chemoattractant for eosinophils, neutrophils, and basophils, recruiting these cells to sites of inflammation and allergic reactions. 5-oxo-ETE-mediated activation of these cells also leads to degranulation, release of inflammatory mediators, and actin polymerization. These actions underscore the potential of OXER1 as a therapeutic target for inflammatory conditions such as asthma and allergic rhinitis.
-
Cancer: OXER1 is expressed in various cancer cell lines, including prostate, breast, and lung cancer. The 5-oxo-ETE/OXER1 axis has been shown to promote cancer cell survival and proliferation, suggesting that OXER1 antagonists could have therapeutic potential in oncology.
-
Steroidogenesis: OXER1 is involved in steroid production in response to 5-oxo-ETE in human steroidogenic cells, indicating a role in endocrine function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the OXER1 signaling pathway.
Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in response to OXER1 agonists using the ratiometric fluorescent indicator Fura-2 AM.
Figure 2: Calcium Mobilization Assay Workflow.
Materials:
-
Cells expressing OXER1
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
OXER1 agonist (e.g., 5-oxo-ETE)
-
Fluorescence plate reader or microscope capable of ratiometric measurement
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, dilute the Fura-2 AM stock solution in HBS to the final desired concentration (typically 1-5 µM).
-
Add Pluronic F-127 to the diluted Fura-2 AM solution to a final concentration of 0.02% to aid in dye solubilization.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 505 nm.
-
Add the OXER1 agonist at the desired concentration.
-
Immediately begin recording the fluorescence ratio over time to capture the transient calcium response.
-
-
Data Analysis: The change in intracellular calcium is represented by the change in the 340/380 nm fluorescence ratio.
Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method to assess the chemotactic response of cells towards an OXER1 agonist.
Materials:
-
Cells expressing OXER1 (e.g., neutrophils, eosinophils)
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size for neutrophils)
-
Chemoattractant (e.g., 5-oxo-ETE)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Cell staining solution (e.g., Diff-Quik)
Procedure:
-
Chamber Assembly: Assemble the Boyden chamber, placing the microporous membrane between the upper and lower wells.
-
Loading Chemoattractant: Add the assay medium containing the desired concentration of 5-oxo-ETE to the lower wells of the chamber. Use medium without the agonist as a negative control.
-
Cell Preparation: Resuspend the cells in the assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Adding Cells: Add the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
Cell Fixation and Staining:
-
After incubation, remove the membrane.
-
Wipe the cells from the upper surface of the membrane.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the fixed cells with a suitable stain like Diff-Quik.
-
-
Quantification:
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of OXER1 activation.
Materials:
-
Cells expressing OXER1
-
OXER1 agonist (e.g., 5-oxo-ETE)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Treat the cells with 5-oxo-ETE for various time points (e.g., 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibody.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Conclusion
The 5-OxoETE receptor (OXER1) signaling pathway is a pivotal component of the inflammatory response and holds significant promise as a therapeutic target for a range of diseases, including asthma, allergic conditions, and cancer. A thorough understanding of its intricate signaling mechanisms, coupled with robust and reproducible experimental methodologies, is essential for the continued development of novel and effective therapies targeting this pathway. This technical guide provides a foundational resource for researchers and drug development professionals to advance our knowledge of OXER1 and translate these findings into clinical applications.
References
5-Oxo-ETE: A Key Mediator in the Pathogenesis of Asthma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. Mounting evidence implicates 5-Oxo-ETE as a critical player in the pathogenesis of asthma, primarily through its powerful chemoattractant activity for key inflammatory cells, including eosinophils, neutrophils, and basophils. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and pathophysiological role of 5-Oxo-ETE in asthma, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development in this area.
Biosynthesis of 5-Oxo-ETE
5-Oxo-ETE is not a primary product of the 5-LO pathway but is synthesized from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), through a two-step enzymatic process.
-
5-Lipoxygenase (5-LO) Pathway Activation: Upon cellular stimulation, arachidonic acid is released from membrane phospholipids and is converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by 5-LO. 5-HpETE is then rapidly reduced to 5-HETE.
-
Oxidation by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH): 5-HETE is subsequently oxidized to 5-Oxo-ETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a NADP+-dependent enzyme.[1][2] The synthesis of 5-Oxo-ETE is significantly increased under conditions of oxidative stress, which elevate intracellular NADP+ levels.[3][4]
The OXE Receptor and Intracellular Signaling
5-Oxo-ETE exerts its biological effects by binding to a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1, also known as TG1019, R527, or hGPCR48).[1] OXER1 is highly expressed on eosinophils, neutrophils, basophils, and monocytes.
Activation of OXER1 by 5-Oxo-ETE initiates a signaling cascade primarily through a pertussis toxin-sensitive Gi/o protein. This leads to the activation of several downstream effector pathways:
-
Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K) Activation: This pathway is crucial for cell migration and other cellular responses.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of ERK-1 and ERK-2 is also observed following OXER1 stimulation.
These signaling events culminate in a range of cellular responses, including chemotaxis, actin polymerization, degranulation, and superoxide production.
Caption: 5-Oxo-ETE signaling cascade via the OXER1 receptor.
Role of 5-Oxo-ETE in Asthma Pathogenesis
The involvement of 5-Oxo-ETE in asthma is multifaceted, contributing to both the inflammatory and remodeling aspects of the disease.
Inflammatory Cell Recruitment
5-Oxo-ETE is a potent chemoattractant for the primary inflammatory cells implicated in asthma:
-
Eosinophils: 5-Oxo-ETE is one of the most potent eosinophil chemoattractants identified, surpassing the activity of other lipid mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB4). This potent chemotactic activity drives the infiltration of eosinophils into the airways, a hallmark of allergic asthma.
-
Neutrophils: 5-Oxo-ETE also induces neutrophil chemotaxis, although it is less potent than LTB4. Neutrophilic inflammation is a feature of severe asthma and acute exacerbations.
-
Basophils: 5-Oxo-ETE is a highly effective chemoattractant for basophils, which contribute to the allergic inflammatory cascade.
Airway Inflammation and Hyperresponsiveness
The recruitment of inflammatory cells by 5-Oxo-ETE into the airways leads to the release of a plethora of pro-inflammatory mediators, including granule proteins from eosinophils (e.g., major basic protein, eosinophil cationic protein), which can cause epithelial damage and contribute to airway hyperresponsiveness. While direct evidence linking 5-Oxo-ETE to airway hyperresponsiveness is still emerging, its potent inflammatory effects strongly suggest a contributory role.
Airway Remodeling
Chronic inflammation driven by mediators like 5-Oxo-ETE can lead to structural changes in the airways known as airway remodeling. The release of cytotoxic granule proteins and growth factors from 5-Oxo-ETE-recruited eosinophils can contribute to:
-
Subepithelial fibrosis
-
Increased smooth muscle mass
-
Goblet cell hyperplasia and mucus hypersecretion
These remodeling changes lead to a progressive loss of lung function and are a key feature of chronic and severe asthma.
Caption: Role of 5-Oxo-ETE in the pathogenesis of asthma.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of 5-Oxo-ETE and its receptor.
Table 1: In Vitro Potency of 5-Oxo-ETE on Inflammatory Cells
| Cell Type | Response | EC50 (nM) | Reference(s) |
| Human Eosinophils | Chemotaxis | ~1-10 | |
| Human Eosinophils | Calcium Mobilization | ~10-100 | |
| Feline Eosinophils | Actin Polymerization | 0.7 | |
| Human Neutrophils | Calcium Mobilization | ~36 | |
| Human Neutrophils | Chemotaxis | ~10-100 | |
| Human Basophils | Chemotaxis | Low nM range | |
| Human Basophils | Shape Change | Similar to eosinophils |
Table 2: In Vivo Effects of 5-Oxo-ETE in Animal Models
| Animal Model | Administration Route | Effect | Magnitude of Effect | Reference(s) |
| Brown Norway Rat | Tracheal Insufflation | Pulmonary Eosinophilia | 5-fold increase over control | |
| Human | Intradermal Injection | Eosinophil Infiltration | ~3-fold higher in asthmatics |
Table 3: Potency of OXER1 Antagonists
| Antagonist | Cell Type | Response Inhibited | IC50 | Reference(s) |
| 5-oxo-12-HETE | Human Neutrophils | Calcium Mobilization | Low µM range | |
| VG-346 | Human Neutrophils | Calcium Mobilization | Not specified | |
| Gue1654 | HEK293 cells | Calcium Mobilization | Not specified | |
| 2-hexylindole (26) | Human Neutrophils | Calcium Mobilization | 1.55 µM | |
| 6-chloro-2-hexylindole (39) | Human Neutrophils | Calcium Mobilization | 400 nM |
Detailed Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a standard method for assessing the chemotactic response of eosinophils to 5-Oxo-ETE using a Boyden chamber.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Materials:
-
Boyden chamber apparatus
-
Polycarbonate filters (5 µm pore size)
-
Chemoattractant (5-Oxo-ETE)
-
Control medium (e.g., HBSS with 0.1% BSA)
-
Isolated human eosinophils
-
Fixative (e.g., methanol)
-
Stain (e.g., Giemsa or Diff-Quik)
-
Microscope with imaging software
Procedure:
-
Prepare the Boyden Chamber:
-
Fill the lower wells of the chamber with either the chemoattractant solution (e.g., 5-Oxo-ETE at various concentrations) or the control medium.
-
Place the polycarbonate filter over the lower wells.
-
Assemble the chamber by placing the upper component on top.
-
-
Cell Seeding:
-
Resuspend isolated eosinophils in control medium at a concentration of 1 x 10^6 cells/mL.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Cell Fixation and Staining:
-
After incubation, disassemble the chamber and remove the filter.
-
Wipe the cells from the upper side of the filter (non-migrated cells).
-
Fix the filter in methanol for 5 minutes.
-
Stain the filter with Giemsa or Diff-Quik to visualize the migrated cells on the lower side.
-
-
Quantification:
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to 5-Oxo-ETE using the fluorescent indicator Fura-2 AM.
Materials:
-
Isolated inflammatory cells (e.g., eosinophils, neutrophils)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
5-Oxo-ETE
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading with Fura-2 AM:
-
Resuspend cells in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.
-
-
Washing:
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Resuspend the cells in HBS at the desired concentration.
-
-
Measurement of Calcium Mobilization:
-
Transfer the cell suspension to a cuvette or a 96-well plate suitable for fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add 5-Oxo-ETE at the desired concentration and immediately begin recording fluorescence.
-
Measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium.
-
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) Activity Assay
This protocol describes a method to measure the enzymatic activity of 5-HEDH in cell lysates or microsomal fractions.
Materials:
-
Cell lysate or microsomal fraction
-
5-HETE (substrate)
-
NADP+ (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Stop solution (e.g., methanol with an internal standard)
-
LC-MS/MS system for product quantification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate or microsomal fraction with the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 5-HETE and NADP+ to the reaction mixture to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold stop solution (e.g., 2 volumes of methanol containing a deuterated 5-Oxo-ETE internal standard).
-
-
Product Extraction and Quantification:
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of 5-Oxo-ETE produced.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.
-
Conclusion and Future Directions
5-Oxo-ETE has emerged as a pivotal mediator in the inflammatory cascade of asthma. Its potent and selective actions on key inflammatory cells, particularly eosinophils, position the 5-Oxo-ETE/OXER1 axis as a promising therapeutic target. The development of potent and selective OXER1 antagonists is a key area of ongoing research and holds the potential for a novel class of anti-inflammatory drugs for the treatment of asthma and other eosinophilic disorders. Further elucidation of the role of 5-Oxo-ETE in airway remodeling and its interplay with other inflammatory pathways will be crucial for a comprehensive understanding of its contribution to asthma pathogenesis and for the development of effective therapeutic strategies.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway epithelial cells synthesize the lipid mediator 5-oxo-ETE in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) in 5-Oxo-ETE Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent pro-inflammatory lipid mediator and a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils.[1][2] Its synthesis is a critical step in the 5-lipoxygenase (5-LO) pathway and is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). This microsomal, NADP⁺-dependent enzyme orchestrates the conversion of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) to its more bioactive keto counterpart, 5-oxo-ETE.[1][3] The activity of 5-HEDH is tightly regulated, primarily by the intracellular ratio of NADP⁺ to NADPH, making it a key control point in the generation of this inflammatory mediator.[1] Conditions of oxidative stress, which increase the NADP⁺/NADPH ratio, markedly enhance the synthesis of 5-oxo-ETE. Given the significant role of 5-oxo-ETE in inflammatory diseases such as asthma and its potential involvement in cancer progression, 5-HEDH represents a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of 5-HEDH in 5-oxo-ETE synthesis, including its enzymatic properties, the signaling pathways it participates in, and detailed experimental protocols for its study.
Introduction to 5-HEDH and its Role in the 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a critical cascade in the metabolism of arachidonic acid, leading to the production of various biologically active lipids, including leukotrienes and lipoxins. A key branch of this pathway involves the conversion of arachidonic acid by 5-lipoxygenase to 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently reduced to 5(S)-HETE. While 5-HETE itself possesses some biological activity, its oxidation to 5-oxo-ETE by 5-HEDH dramatically potentiates its pro-inflammatory and chemoattractant properties. 5-oxo-ETE is recognized as one of the most potent known eosinophil chemoattractants, exceeding the activity of other well-known mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB₄).
5-HEDH is a microsomal enzyme with a high degree of substrate specificity for 5S-HETE and a strong preference for NADP⁺ as a cofactor. The enzyme is found in a variety of cell types, including leukocytes (neutrophils, eosinophils, monocytes), platelets, endothelial cells, and airway epithelial and smooth muscle cells. The expression and activity of 5-HEDH can be induced during the differentiation of monocytic cells into macrophages, suggesting a significant role for these cells in 5-oxo-ETE production at sites of inflammation.
The enzymatic reaction catalyzed by 5-HEDH is reversible, with the directionality being exquisitely sensitive to the intracellular redox state, specifically the ratio of NADP⁺ to NADPH. In resting cells, where the NADPH concentration is typically high, the reverse reaction (conversion of 5-oxo-ETE to 5-HETE) is favored. However, under conditions of oxidative stress or during the respiratory burst in phagocytes, the NADP⁺/NADPH ratio increases, driving the reaction towards the synthesis of 5-oxo-ETE. This positions 5-HEDH as a critical sensor and amplifier of inflammatory signals under conditions of cellular stress.
Quantitative Data on 5-HEDH Activity
The following tables summarize the key quantitative data related to the enzymatic activity and regulation of 5-HEDH.
Table 1: Kinetic Parameters of 5-HEDH
| Parameter | Value | Conditions | Cell Type | Reference |
| Forward Reaction (5-HETE → 5-oxo-ETE) | ||||
| Km for 5-HETE | 670 nM | pH 7.4 | PMA-differentiated U937 cells | |
| Km for NADP⁺ | 139 nM | pH 7.4 | PMA-differentiated U937 cells | |
| Vmax | ~8-fold higher than reverse reaction | pH 7.4 | PMA-differentiated U937 cells | |
| Optimal pH | 10.2 | PMA-differentiated U937 cells | ||
| Reverse Reaction (5-oxo-ETE → 5-HETE) | ||||
| Km for 5-oxo-ETE | ~335 nM (approx. half of forward) | pH 7.4 | PMA-differentiated U937 cells | |
| Optimal pH | 6.0 | PMA-differentiated U937 cells | ||
| Inhibition | ||||
| Ki for NADPH | 224 nM | PMA-differentiated U937 cells |
Table 2: Cofactor Selectivity and Stereospecificity of 5-HEDH
| Parameter | Observation | Cell Type | Reference |
| Cofactor Selectivity | ~10,000-fold preference for NADP⁺ over NAD⁺ | PMA-differentiated U937 cells | |
| Stereoselectivity | Highly selective for 5S-HETE. 5R-HETE is a very poor substrate. | Neutrophils, U937 cells |
Table 3: Regulation of 5-Oxo-ETE Synthesis by Intracellular Pyridine Nucleotide Ratios
| Condition | NADP⁺/NADPH Ratio | 5-Oxo-ETE Synthesis | Cell Type | Reference |
| Resting Cells | ~0.08 | Low | U937 cells | |
| Oxidative Stress (t-butyl hydroperoxide) | ~3 | Dramatically increased | U937 cells |
Signaling Pathways and Regulatory Mechanisms
The synthesis of 5-oxo-ETE by 5-HEDH is a key step in a pro-inflammatory signaling cascade. The product, 5-oxo-ETE, exerts its biological effects by binding to a specific G protein-coupled receptor, the OXE receptor (OXER1). This receptor is highly expressed on eosinophils, neutrophils, and monocytes. Activation of the OXE receptor by 5-oxo-ETE triggers a variety of cellular responses, including calcium mobilization, actin polymerization, and chemotaxis, ultimately leading to the recruitment of these inflammatory cells to sites of injury or infection.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study 5-HEDH.
Cell Culture and Differentiation
4.1.1. U937 Human Monocytic Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation to Macrophage-like Phenotype: To induce differentiation and upregulate 5-HEDH activity, U937 cells are treated with phorbol 12-myristate 13-acetate (PMA). A typical protocol involves seeding cells at a density of 1 x 10⁶ cells/mL and treating with 10-100 ng/mL (16-162 nM) PMA for 24-48 hours. Differentiated cells become adherent and exhibit macrophage-like morphology.
4.1.2. HL-60 Human Promyelocytic Leukemia Cell Line
-
Culture Medium: Similar to U937 cells, RPMI-1640 with 10% FBS and antibiotics.
-
Culture Conditions: Maintained in suspension culture at 37°C and 5% CO₂.
-
Differentiation: HL-60 cells can be differentiated towards a granulocytic lineage with dimethyl sulfoxide (DMSO) (e.g., 1.3% v/v for 5-6 days) or towards a monocytic/macrophage-like lineage with 1α,25-dihydroxyvitamin D₃ (100 nM for 4-6 days). Differentiation with 1α,25-dihydroxyvitamin D₃ has been shown to induce 5-HEDH activity.
Preparation of Microsomal Fractions
This protocol is for the isolation of the microsomal fraction, where 5-HEDH is localized.
-
Cell Harvesting: Harvest differentiated or undifferentiated cells by centrifugation (e.g., 500 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and protease inhibitors). Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Resuspension and Storage: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a suitable buffer (e.g., PBS or the assay buffer) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot and store the microsomal preparation at -80°C until use.
5-HEDH Enzyme Assay
This assay measures the conversion of 5-HETE to 5-oxo-ETE.
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:
-
Microsomal protein (e.g., 50 µg)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADP⁺ (e.g., 100 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the substrate, 5-HETE (e.g., 4 µM).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis by RP-HPLC.
-
Quantification of 5-HETE and 5-Oxo-ETE by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for separating and quantifying 5-HETE and 5-oxo-ETE.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 70:30:0.01, v/v/v).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: 5-HETE and 5-oxo-ETE both contain a conjugated diene system and can be detected by UV absorbance at approximately 235 nm. For more specific detection of 5-HETE, a wavelength of 240 nm can be used.
-
Quantification: The amounts of 5-HETE and 5-oxo-ETE are determined by comparing the peak areas of the samples to those of known amounts of authentic standards.
Determination of Enzyme Kinetics and Reaction Mechanism
The following workflow outlines the experimental design for determining the kinetic parameters and the reaction mechanism of 5-HEDH.
Measurement of Intracellular NADP⁺ and NADPH Levels
The ratio of NADP⁺ to NADPH is a critical regulator of 5-HEDH activity. These pyridine nucleotides can be measured using enzymatic cycling assays.
-
Cell Extraction:
-
To measure NADPH , rapidly lyse cells in an alkaline extraction buffer (e.g., 0.1 N NaOH) and heat at 60°C for 30 minutes to degrade NADP⁺. Neutralize the extract.
-
To measure NADP⁺ , lyse cells in an acidic extraction buffer (e.g., 0.1 N HCl) and heat at 60°C for 30 minutes to degrade NADPH. Neutralize the extract.
-
To measure total NADP⁺ + NADPH , lyse cells in a neutral buffer.
-
-
Enzymatic Cycling Assay: Commercially available kits are often used for this purpose. The principle involves a series of enzymatic reactions that cycle between NADP⁺ and NADPH, leading to the production of a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.
-
Standard Curve: A standard curve is generated using known concentrations of NADP⁺ or NADPH.
-
Calculation: The concentrations of NADP⁺ and NADPH in the cell extracts are determined by comparison to the standard curve. The NADP⁺/NADPH ratio can then be calculated.
5-HEDH in Drug Development
The pivotal role of 5-HEDH in producing the potent pro-inflammatory mediator 5-oxo-ETE makes it an attractive target for the development of novel anti-inflammatory drugs. Inhibition of 5-HEDH would be expected to reduce the levels of 5-oxo-ETE at sites of inflammation, thereby attenuating the recruitment of eosinophils and neutrophils. This approach could be particularly beneficial in the treatment of eosinophil-dominant diseases such as asthma.
Furthermore, the observation that 5-oxo-ETE can promote the survival of cancer cells suggests that 5-HEDH inhibitors may have potential as anti-cancer agents, possibly in combination with other therapies. The development of selective and potent inhibitors of 5-HEDH is an active area of research.
Conclusion
5-Hydroxyeicosanoid dehydrogenase is a critical enzyme in the biosynthesis of the potent pro-inflammatory mediator 5-oxo-ETE. Its activity is tightly regulated by the intracellular redox state, specifically the NADP⁺/NADPH ratio, positioning it as a key control point in the inflammatory response. The high substrate specificity and inducible nature of 5-HEDH, coupled with the potent biological activities of its product, underscore its importance in the pathophysiology of inflammatory diseases and potentially cancer. A thorough understanding of the function and regulation of 5-HEDH, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies targeting this key enzyme.
References
Transcellular Biosynthesis of 5-Oxo-ETE in Inflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. Its biosynthesis is a prime example of intercellular communication in the inflammatory microenvironment, often occurring through a transcellular pathway involving the coordinated action of distinct cell types. This process is significantly upregulated in conditions of oxidative stress, which are characteristic of inflammatory states. 5-Oxo-ETE exerts its biological effects, most notably the chemoattraction of eosinophils and neutrophils, through its specific G protein-coupled receptor, OXER1. This guide provides an in-depth technical overview of the transcellular biosynthesis of 5-Oxo-ETE, its biological functions in inflammation, and detailed experimental protocols for its study.
The Core Pathway of 5-Oxo-ETE Biosynthesis
The synthesis of 5-Oxo-ETE is a two-step process initiated by the 5-LO enzyme.
-
Formation of 5-HETE: In response to inflammatory stimuli, phospholipases release arachidonic acid from the cell membrane of inflammatory cells, primarily neutrophils and eosinophils. The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE). 5-HpETE is subsequently reduced by peroxidases to the more stable intermediate, 5-hydroxyeicosatetraenoic acid (5-HETE).
-
Oxidation to 5-Oxo-ETE: The final and rate-limiting step in 5-Oxo-ETE synthesis is the oxidation of 5-HETE. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is NADP+ dependent.
Transcellular Biosynthesis: A Key Mechanism in Inflammation
While inflammatory cells like neutrophils and eosinophils are the primary producers of 5-HETE, the expression of 5-HEDH is more widespread. This differential expression of enzymes sets the stage for transcellular biosynthesis. Structural cells within the inflamed tissue, such as epithelial and endothelial cells, which have low or absent 5-LO activity, can take up 5-HETE released from neighboring inflammatory cells and convert it to 5-Oxo-ETE, thereby amplifying the inflammatory signal. This intercellular cooperation allows for a localized and potent generation of 5-Oxo-ETE at the site of inflammation.
Regulation by Oxidative Stress
The activity of 5-HEDH is critically dependent on the intracellular ratio of NADP+ to NADPH. In resting cells, this ratio is low, favoring the reduced state (NADPH) and thus limiting 5-Oxo-ETE production. However, during inflammatory conditions characterized by oxidative stress and the respiratory burst in phagocytes, there is a significant increase in the NADP+/NADPH ratio. This shift provides the necessary cofactor (NADP+) for 5-HEDH to efficiently catalyze the conversion of 5-HETE to 5-Oxo-ETE.
Biological Activities and Signaling Pathway
5-Oxo-ETE is a highly potent chemoattractant for a variety of inflammatory cells, with a particularly pronounced effect on eosinophils. It also stimulates neutrophil and monocyte migration and activation. These actions are mediated by the specific G protein-coupled receptor, OXER1 (also known as GPR170).
Binding of 5-Oxo-ETE to OXER1 on inflammatory cells initiates a signaling cascade through a Gαi/o protein. This leads to downstream effects including:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentrations.
-
Actin Polymerization: Reorganization of the actin cytoskeleton, a prerequisite for cell migration.
-
Chemotaxis: Directed cell movement towards the 5-Oxo-ETE gradient.
-
Expression of Adhesion Molecules: Upregulation of surface markers like CD11b, facilitating cell adhesion to the endothelium.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 5-Oxo-ETE and its receptor, OXER1.
| Parameter | Cell Type | Value | Reference(s) |
| EC50 for Chemotaxis | Human Eosinophils | ~1-10 nM | |
| Feline Leukocytes | 24 ± 16 nM | ||
| EC50 for Calcium Mobilization | Human Neutrophils | ~6 nM | |
| EC50 for Actin Polymerization | Feline Eosinophils | 0.7 nM | |
| Concentration in Inflammatory Fluids | Bronchoalveolar Lavage Fluid (allergic cats) | 0.4 nM | |
| Lung Tissue (pulmonary hypertension) | Elevated ~3-fold vs. control |
Note: A precise dissociation constant (Kd) for the binding of 5-Oxo-ETE to OXER1 is not consistently reported in the literature. However, the low nanomolar EC50 values for various functional responses strongly suggest a high-affinity interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 5-Oxo-ETE biosynthesis and function.
Isolation of Human Neutrophils and Eosinophils
Principle: Density gradient centrifugation is used to separate granulocytes (neutrophils and eosinophils) from other blood components. Further purification can be achieved using immunomagnetic selection or additional density gradients.
Protocol for Neutrophil Isolation (Density Gradient Method):
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Carefully layer the whole blood over a density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500) in a centrifuge tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer.
-
To remove contaminating red blood cells (RBCs), perform a hypotonic lysis by adding a small volume of RBC lysis buffer, followed by restoration of isotonicity with a hypertonic saline solution.
-
Wash the purified neutrophils with a suitable buffer (e.g., HBSS without Ca2+/Mg2+) and resuspend at the desired concentration.
-
Assess purity and viability using a hemocytometer and trypan blue exclusion, or by flow cytometry with neutrophil-specific markers (e.g., CD15).
Protocol for Eosinophil Isolation:
-
Eosinophils can be isolated from the granulocyte fraction obtained after density gradient centrifugation.
-
For higher purity, use an eosinophil isolation kit, which typically employs negative immunomagnetic selection to deplete other cell types.
-
Follow the manufacturer's instructions for the specific kit used.
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) Activity Assay
Principle: This assay measures the conversion of 5-HETE to 5-Oxo-ETE by 5-HEDH in a microsomal fraction, with the product quantified by LC-MS/MS.
Protocol:
-
Preparation of Microsomal Fraction:
-
Homogenize isolated cells (e.g., neutrophils) in a suitable buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the microsomal fraction with a reaction buffer containing NADP+ and the substrate, 5-HETE.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding a solvent such as methanol.
-
-
Quantification:
-
Extract the lipids from the reaction mixture.
-
Analyze the extracted lipids by reverse-phase HPLC coupled to a tandem mass spectrometer (LC-MS/MS) to quantify the amount of 5-Oxo-ETE produced.
-
Chemotaxis Assay (Transwell Migration)
Principle: This assay measures the directed migration of cells through a porous membrane towards a chemoattractant.
Protocol for Eosinophil Chemotaxis:
-
Use a transwell plate with inserts containing a porous membrane (e.g., 5 µm pore size for eosinophils).
-
Add a solution containing the chemoattractant (5-Oxo-ETE at various concentrations) to the lower chamber of the wells.
-
Add a suspension of isolated eosinophils to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a suitable time (e.g., 1-3 hours) to allow for cell migration.
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a plate reader-based method to measure ATP content (as an indicator of cell number).
Calcium Mobilization Assay
Principle: This assay measures changes in intracellular calcium concentration in response to a stimulus using a fluorescent calcium indicator.
Protocol for Neutrophils:
-
Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM) by incubating the cells with the dye.
-
Wash the cells to remove excess dye.
-
Place the loaded cells in a fluorometer cuvette or a microplate compatible with a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add 5-Oxo-ETE to the cells and continuously record the fluorescence signal. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
Quantification of 5-Oxo-ETE by LC-MS/MS
Principle: Liquid chromatography separates 5-Oxo-ETE from other lipids in a biological sample, and tandem mass spectrometry provides sensitive and specific detection and quantification.
General Protocol:
-
Lipid Extraction: Extract lipids from the biological sample (e.g., cell culture supernatant, plasma, or inflammatory fluid) using a suitable solvent system (e.g., a mixture of hexane and isopropanol).
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to enrich for eicosanoids.
-
LC Separation: Inject the purified extract onto a reverse-phase HPLC column to separate the different lipid species.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. 5-Oxo-ETE is detected using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
-
Quantification: The amount of 5-Oxo-ETE in the sample is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Measurement of Intracellular NADP+/NADPH Ratio
Principle: This can be measured using enzymatic cycling assays or specialized fluorescent biosensors.
Enzymatic Cycling Assay Protocol:
-
Extract NADP+ and NADPH from cell lysates using acidic and basic extraction procedures, respectively, to selectively degrade one form while preserving the other.
-
Use a commercially available kit that employs an enzyme cycling reaction. In this reaction, NADP+ or NADPH is used to catalyze a reaction that produces a colored or fluorescent product.
-
The rate of product formation is proportional to the concentration of NADP+ or NADPH in the sample.
-
Measure the absorbance or fluorescence using a plate reader and calculate the concentrations based on a standard curve.
Mandatory Visualizations
Caption: Transcellular biosynthesis of 5-Oxo-ETE.
Caption: 5-Oxo-ETE signaling via the OXER1 receptor.
Caption: Experimental workflow for a 5-Oxo-ETE chemotaxis assay.
Methodological & Application
Application Note: Quantification of 5-OxoETE in Biological Matrices using LC-MS/MS with 5-OxoETE-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory responses, particularly in allergic diseases like asthma.[1][2] Accurate quantification of 5-OxoETE in biological samples is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory pathways. This application note provides a detailed protocol for the sensitive and specific quantification of 5-OxoETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-OxoETE-d7.
5-OxoETE is synthesized from 5-hydroxyeicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] Its biological effects are mediated through the OXE receptor (OXER1), a G-protein coupled receptor.[2]
Signaling Pathway of 5-OxoETE
The binding of 5-OxoETE to its receptor, OXER1, triggers a cascade of intracellular signaling events. This pathway is pivotal in mediating the pro-inflammatory actions of 5-OxoETE.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS method for 5-OxoETE.
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 200 ng/mL | |
| Limit of Detection (LOD) | 1.11 mg/L (example for a similar compound) | |
| Limit of Quantification (LOQ) | 0.01 ng/mL | |
| Intra-day Precision (%CV) | < 5% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Materials and Reagents
-
5-OxoETE analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate
-
Hexane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
The following protocol is a general guideline for the extraction of 5-OxoETE from biological fluids (e.g., plasma, bronchoalveolar lavage fluid).
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To 500 µL of the sample, add a known amount of this compound (e.g., 1 ng) in a small volume of ethanol.
-
Protein Precipitation: Add 2 volumes of cold methanol containing an antioxidant (e.g., BHT) to the sample. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methyl formate or ethyl acetate.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-OxoETE | 317.2 | 115.1 | -25 |
| This compound | 324.2 | 115.1 | -25 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the endogenous 5-OxoETE to the peak area of the this compound internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of 5-OxoETE and a fixed concentration of this compound.
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow for the quantification of 5-OxoETE.
Conclusion
This application note provides a robust and reliable method for the quantification of 5-OxoETE in biological matrices using LC-MS/MS with a deuterated internal standard. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is a valuable tool for researchers and scientists in the fields of inflammation, allergy, and drug development, enabling a deeper understanding of the role of 5-OxoETE in health and disease.
References
Application Notes and Protocols for the Use of 5-OxoETE-d7 as an Internal Standard in Quantitative Eicosanoid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of 5-OxoETE-d7 as an internal standard for the accurate quantification of 5-Oxo-eicosatetraenoic acid (5-OxoETE) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
5-OxoETE is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory responses, particularly in allergic diseases like asthma.[1][2] Accurate and precise quantification of 5-OxoETE in biological matrices is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for analyte loss during sample preparation and variations in instrument response.[3][4] This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data processing.
Signaling Pathway of 5-OxoETE
5-OxoETE exerts its biological effects by binding to the OXE receptor (OXER1), a G-protein coupled receptor.[1] Activation of the OXE receptor initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, calcium mobilization, and degranulation.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and quantification of 5-OxoETE from biological samples.
Experimental Workflow Overview
The overall workflow for the quantification of 5-OxoETE using this compound as an internal standard is depicted below.
Protocol 1: Lipid Extraction from Plasma using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold methanol to the sample, vortex vigorously for 30 seconds to precipitate proteins.
-
Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and incubate at room temperature for 10 minutes.
-
Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the upper organic phase into a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40:0.02 v/v/v acetonitrile/water/acetic acid).
Protocol 2: Lipid Extraction from Cultured Cells using Solid-Phase Extraction (SPE)
-
Cell Harvesting:
-
Adherent cells: Wash cells twice with ice-cold PBS, then scrape into 1 mL of cold methanol.
-
Suspension cells: Pellet cells by centrifugation, discard the supernatant, and resuspend the pellet in 1 mL of cold methanol.
-
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to the cell suspension.
-
Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100mg/1mL) by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Dilute the cell homogenate with 9 mL of water and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% (v/v) methanol in water to remove polar impurities.
-
Elution: Elute the lipids with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
UPLC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v) |
| Mobile Phase B | Acetonitrile/Isopropanol (50/50, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient Elution | 0-4.0 min, 0.1-55% B; 4.0-4.5 min, 55-99% B; 4.5-5.0 min, 99% B |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 300 - 450°C |
Quantitative Data
The following table summarizes the multiple reaction monitoring (MRM) transitions for 5-OxoETE and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-OxoETE | 317.2 | 203.1 | -25 to -40 |
| This compound | 324.2 | 210.1 | -25 to -40 |
Note: The MRM transition for 5-OxoETE is based on published data. The MRM for this compound is predicted based on the fragmentation pattern of the non-labeled compound and the deuterium labeling pattern. Optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Data Presentation and Analysis
-
Peak Integration: Integrate the peak areas for both 5-OxoETE and this compound using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 5-OxoETE and a constant concentration of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Calculate the concentration of 5-OxoETE in the biological samples by using the peak area ratio and interpolating from the linear regression of the calibration curve.
By following these detailed protocols, researchers can achieve accurate and reproducible quantification of 5-OxoETE in various biological matrices, contributing to a better understanding of its role in health and disease.
References
- 1. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of a 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid and its effects on human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. scispace.com [scispace.com]
Application Note: Analysis of 5-OxoETE in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] 5-OxoETE is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in the pathophysiology of various inflammatory diseases, including asthma, allergic reactions, and cardiovascular disease.[1][2] Its biological effects are mediated through the G-protein coupled receptor, OXE-R.[1] Accurate and reliable quantification of 5-OxoETE in plasma is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics targeting this pathway. This application note provides a detailed protocol for the sample preparation and analysis of 5-OxoETE in human plasma using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5-OxoETE Signaling Pathway
5-OxoETE exerts its biological effects by binding to its specific receptor, OXE-R, a G-protein coupled receptor of the Gi/o subtype. Ligand binding initiates a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and cell survival.
Caption: 5-OxoETE signaling through the OXE-R.
Quantitative Data
The concentration of 5-OxoETE in human plasma can vary depending on the physiological or pathological state. Elevated levels are often associated with inflammatory conditions.
| Condition | Analyte | Concentration | Reference |
| Acute Myocardial Infarction | 5-OxoETE in serum | Elevated vs. sham | |
| Ischemic Stroke | 5-OxoETE in plasma | Positively correlated with IL-1β | |
| Allergic Asthma | 5-OxoETE | Positively correlated with severity |
Experimental Protocols
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of 5-OxoETE from human plasma using a C18 SPE cartridge.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): 5-oxo-[11,12,14,15-2H]ETE (d4-5-oxo-ETE)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic acid
-
C18 SPE cartridges
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 5 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity). Vortex briefly.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the plasma-IS mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% MeOH in water to remove interfering substances.
-
Elution: Elute the 5-OxoETE and the internal standard from the cartridge with 1.2 mL of MeOH. Collect the eluate in a clean tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 50% MeOH in water. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the parameters for the quantification of 5-OxoETE using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-OxoETE | 319.2 | 115.1 |
| d4-5-OxoETE (IS) | 323.2 | 115.1 |
Note: The specific collision energies and other source parameters should be optimized for the particular instrument being used.
Experimental Workflow
The overall workflow for the analysis of 5-OxoETE in plasma is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: Workflow for 5-OxoETE analysis in plasma.
Conclusion
This application note provides a comprehensive and detailed methodology for the robust and sensitive quantification of 5-OxoETE in human plasma. The described SPE-LC-MS/MS method is suitable for use in clinical research and drug development to investigate the role of 5-OxoETE in health and disease. Adherence to the detailed protocols will ensure high-quality data for a better understanding of this important inflammatory mediator.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-OxoETE-d7
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway, which is involved in arachidonic acid metabolism.[1][2] It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] 5-Oxo-ETE is a powerful chemoattractant for various immune cells, particularly eosinophils, and also affects neutrophils, basophils, and monocytes.[1] Its actions are mediated through the G-protein coupled receptor OXER1. Due to its role in inflammatory responses, 5-oxo-ETE is implicated in the pathophysiology of several diseases, including asthma, allergic reactions, cancer, and cardiovascular disease.
Accurate and sensitive quantification of 5-oxo-ETE in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as 5-OxoETE-d7, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.
This application note provides a detailed protocol for the detection and quantification of 5-OxoETE using a deuterated internal standard (this compound) by LC-MS/MS. The method is suitable for researchers, scientists, and drug development professionals working with eicosanoid analysis.
Signaling Pathway of 5-OxoETE
5-Oxo-ETE exerts its biological effects by binding to its specific receptor, OXER1, which is coupled to a Gi/o protein. This interaction initiates a cascade of intracellular signaling events. The dissociation of the G-protein into its Gαi and Gβγ subunits triggers multiple downstream pathways. These pathways include the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Activation of the OXE receptor also leads to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascades. These signaling events ultimately mediate the various cellular responses to 5-oxo-ETE, such as chemotaxis, degranulation, and changes in gene expression.
Caption: 5-OxoETE signaling through the OXER1 receptor.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification of 5-oxo-ETE. The following is a general procedure for solid-phase extraction (SPE) which is effective in removing impurities and concentrating the analyte.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid or Formic acid (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing and Spiking: Thaw the biological samples on ice. To 200 µL of sample, add 10 µL of the this compound internal standard solution.
-
Protein Precipitation & Lysis (for cellular samples): For cell pellets, resuspend in a suitable lysis buffer. For plasma or serum, add 4 volumes of cold methanol to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the supernatant from step 2 with 0.1% acetic acid or formic acid to a pH of ~3-4. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 5 mL of water, followed by 5 mL of 15% methanol in water, and then 2.5 mL of hexane.
-
Elution: Elute the analytes from the cartridge with 2 mL of methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 85% methanol in water with 0.2% acetic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reverse-phase C18 column is typically used (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1-0.2% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1-0.2% acetic acid or formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution: A gradient elution is recommended to achieve good separation from other eicosanoids. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the analytes. For example:
-
0-4.0 min: 0.1-55% B
-
4.0-4.5 min: 55-99% B
-
4.5-5.0 min: 99% B
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 350 - 525 °C.
-
Ion Spray Voltage: -4.2 to -4.5 kV.
-
Gas Settings (Nebulizer, Turbo Gas): Optimize according to the instrument manufacturer's recommendations. Typical values are around 30 psi for both.
-
Collision Gas: Argon.
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of 5-OxoETE and its deuterated internal standard, this compound. These values should be optimized for the specific instrument used.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-OxoETE | 317.5 | 203.4 | 18 |
| 5-OxoETE | 317.5 | 113.3 | - |
| This compound | 324.5 | 208.4 | ~18 |
Note: The collision energy for this compound should be optimized but is expected to be similar to that of the unlabeled analyte.
Table 2: Typical LC-MS/MS Instrument Settings
| Parameter | Setting | Reference |
| Ionization Mode | Negative ESI | |
| Ion Spray Voltage | -4.5 kV | |
| Source Temperature | 525 °C | |
| Nebulizer Gas (GS1) | 30 psi | |
| Turbo Gas (GS2) | 30 psi | |
| Curtain Gas (CUR) | 10 psi | |
| Collision Gas | High |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of 5-OxoETE in biological samples using LC-MS/MS with a deuterated internal standard. The provided experimental procedures and instrument settings serve as a robust starting point for researchers. Method optimization, particularly for the specific biological matrix and mass spectrometer used, is recommended to achieve the best performance. The accurate measurement of 5-oxo-ETE will facilitate a deeper understanding of its role in health and disease and may aid in the development of novel therapeutic strategies.
References
Application Notes & Protocols: Synthesis and Use of Deuterated 5-Oxo-ETE for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-eicosatetraenoic acid (5-Oxo-ETE) is a potent, nonclassic eicosanoid metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway.[1][2] It is formed by the NADP⁺-dependent oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3][4] 5-Oxo-ETE is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and also acts on neutrophils, basophils, and monocytes. Its actions are mediated through the Gi/o-coupled OXE receptor, making it a significant mediator in the pathophysiology of allergic diseases like asthma, as well as cancer and cardiovascular disease.
The use of stable isotope-labeled analogues, such as deuterated 5-Oxo-ETE, is critical for advancing research in this field. Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, offers significant advantages. In drug development, deuteration can alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties. For analytical purposes, deuterated 5-Oxo-ETE serves as an ideal internal standard for highly accurate and precise quantification of the endogenous compound in complex biological matrices using mass spectrometry. This document provides an overview of the synthesis and application of deuterated 5-Oxo-ETE for research.
Biological Synthesis and Signaling Pathway
5-Oxo-ETE is synthesized in cells expressing 5-HEDH, an enzyme found in many inflammatory and structural cells. The synthesis is critically dependent on the intracellular ratio of NADP⁺ to NADPH, with conditions of oxidative stress promoting a higher NADP⁺ level and thus dramatically increasing 5-Oxo-ETE production.
Once released, 5-Oxo-ETE acts as a signaling molecule by binding to its specific receptor, OXER1. This initiates a cascade of intracellular events leading to various cellular responses.
Caption: 5-Oxo-ETE signaling via the OXE receptor.
Protocol 1: Synthesis of Deuterated 5-Oxo-ETE
While a complete de novo chemical synthesis is complex and beyond the scope of these notes, the general biosynthetic pathway provides the framework. The synthesis of deuterated standards like 5-oxo-[11,12,14,15-²H]ETE (d₄-5-oxo-ETE) involves introducing deuterium atoms at positions on the arachidonic acid backbone that are not prone to enzymatic abstraction during metabolism. This ensures the stable isotope label is retained.
The workflow begins with a deuterated arachidonic acid precursor, which is then subjected to enzymatic or chemical reactions that mimic the biological pathway to produce the final deuterated 5-Oxo-ETE product.
Caption: Biosynthesis-mimicking workflow for deuterated 5-Oxo-ETE.
Protocol 2: Quantification of 5-Oxo-ETE in Biological Samples
This protocol outlines the use of deuterated 5-Oxo-ETE as an internal standard for the quantification of endogenous 5-Oxo-ETE in biological fluids (e.g., bronchoalveolar lavage fluid, plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately measure the concentration of 5-Oxo-ETE in a biological sample.
Methodology
-
Sample Collection: Collect biological samples (e.g., 500 µL of bronchoalveolar lavage fluid) and store them appropriately, typically at -80°C, until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Add a known amount (e.g., 1 ng) of deuterated 5-Oxo-ETE (d₄-5-oxo-ETE) to each sample. This internal standard will account for sample loss during extraction and variations in instrument response.
-
Liquid-Liquid Extraction:
-
Add 4 volumes of a suitable organic solvent (e.g., methyl-t-butyl ether) to the sample.
-
Vortex vigorously for 15 minutes to ensure thorough mixing and extraction of lipids into the organic phase.
-
Centrifuge the sample (e.g., 3000 rpm for 5 min at 4°C) to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Sample Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water) compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a reverse-phase C18 column to chromatographically separate 5-Oxo-ETE from other sample components.
-
Employ a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) to detect and quantify both endogenous (non-deuterated) 5-Oxo-ETE and the deuterated internal standard.
-
-
Data Analysis:
-
Prepare a calibration curve using known concentrations of a non-deuterated 5-Oxo-ETE standard spiked with the same fixed amount of the deuterated internal standard.
-
Calculate the ratio of the peak area of the endogenous 5-Oxo-ETE to the peak area of the deuterated internal standard for each sample.
-
Determine the concentration of 5-Oxo-ETE in the original sample by comparing its peak area ratio to the calibration curve.
-
Caption: Workflow for 5-Oxo-ETE quantification using a deuterated standard.
Quantitative Data Summary
The use of deuterated standards enables the reliable measurement of 5-Oxo-ETE's biological activity and its concentration in physiological and pathological states.
| Parameter | Value | Cell/System | Significance | Reference |
| EC₅₀ (Actin Polymerization) | 0.7 nM | Feline Eosinophils | Demonstrates high potency of 5-Oxo-ETE on a key inflammatory cell type. | |
| EC₅₀ (Leukocyte Migration) | 24 ± 16 nM | Feline Leukocytes | Shows potent chemoattractant activity, though less potent than LTB₄ (EC₅₀ 1.2 nM) in this specific assay. | |
| Concentration in BAL Fluid | ~0.4 nM | Cats with Induced Asthma | Confirms the presence of physiologically relevant concentrations of 5-Oxo-ETE in an asthma model. | |
| Kₘ for Biosynthesis | 5.3 µM | Murine Macrophage (from 5-HpETE) | Indicates the substrate affinity for a key enzyme in the biosynthetic pathway in this cell type. |
References
Application Notes and Protocols for 5-OxoETE-d7 in Lipidomics Studies
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory eicosanoid derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and also impacts neutrophils, basophils, and monocytes.[1][2][3] 5-OxoETE mediates its effects through the G-protein coupled receptor OXER1, influencing key cellular processes like calcium mobilization, actin polymerization, and cell survival. Its synthesis is significantly increased during conditions of oxidative stress, suggesting a critical role in the pathophysiology of allergic diseases like asthma, cardiovascular disease, and cancer.
In lipidomics, accurate and precise quantification of endogenous lipids is crucial for understanding their biological roles. Deuterium-labeled internal standards are indispensable tools for mass spectrometry (MS)-based quantification. 5-OxoETE-d7 is a deuterated analog of 5-OxoETE, designed to serve as an ideal internal standard. It shares near-identical chemical and physical properties with the endogenous analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the seven deuterium atoms allows it to be distinguished by the mass spectrometer, enabling correction for sample loss and ionization variability, thereby ensuring high accuracy and reproducibility in quantitative analyses.
Application Notes
Primary Application: Internal Standard for Quantitative Lipidomics
The foremost application of this compound is as an internal standard for the precise quantification of endogenous 5-OxoETE in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Principle : A known amount of this compound is spiked into a biological sample (e.g., plasma, serum, cell culture media, or tissue homogenate) prior to lipid extraction. Both the endogenous 5-OxoETE and the this compound internal standard are co-extracted, purified, and analyzed. By comparing the peak area of the endogenous analyte to that of the known amount of the internal standard, the absolute concentration of 5-OxoETE in the original sample can be accurately determined.
-
Relevance in Disease Research :
-
Allergic Inflammation : To quantify the elevated levels of 5-OxoETE in conditions like asthma and allergic rhinitis, providing insights into disease mechanisms and potential therapeutic targets.
-
Oncology : To measure 5-OxoETE production by cancer cells, which is known to promote cell survival and proliferation, and to assess the efficacy of 5-LO pathway inhibitors.
-
Cardiovascular Disease : Metabolomics studies have shown elevated 5-OxoETE levels in acute myocardial infarction; its quantification can help in understanding the inflammatory component of cardiovascular events.
-
Oxidative Stress : To correlate the levels of 5-OxoETE with markers of oxidative stress, as its synthesis is dramatically increased under such conditions.
-
Biosynthesis and Signaling of 5-OxoETE
Understanding the formation and action of 5-OxoETE is critical for interpreting quantitative data. Arachidonic acid is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5-hydroxy-eicosatetraenoic acid (5-HETE). Finally, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5-HETE to the active 5-OxoETE molecule.
Caption: Biosynthesis pathway of 5-OxoETE from Arachidonic Acid.
Upon its synthesis, 5-OxoETE binds to the OXER1 receptor, activating downstream signaling cascades that lead to cellular responses. This G-protein coupled receptor activation results in calcium mobilization and the activation of pathways such as PLC/PKC and ERK.
Caption: Simplified signaling pathway of 5-OxoETE via the OXER1 receptor.
Experimental Protocols
Protocol 1: Quantification of 5-OxoETE in Human Plasma
This protocol outlines a typical workflow for the targeted quantification of 5-OxoETE from human plasma using LC-MS/MS.
Caption: General workflow for 5-OxoETE quantification using an internal standard.
1. Materials and Reagents:
-
This compound internal standard solution (e.g., 1 µg/mL in ethanol)
-
Human plasma (collected in EDTA tubes)
-
LC-MS grade methanol, methyl-tert-butyl ether (MTBE), water, acetonitrile, isopropanol, and formic acid
-
2 mL polypropylene microcentrifuge tubes
2. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
In a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard solution to the plasma. Vortex briefly.
-
Add 300 µL of methanol to precipitate proteins. Vortex for 20 seconds.
-
Add 1 mL of MTBE. Vortex vigorously for 1 minute.
-
Add 250 µL of water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~1 mL) to a new 2 mL tube, avoiding the intermediate protein layer.
-
Dry the organic phase to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
3. LC-MS/MS Conditions (Example):
-
Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate : 0.3 mL/min.
-
Gradient :
-
0-2 min: 15% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 15% B for re-equilibration.
-
-
Ionization Mode : Negative ESI.
-
Data Acquisition : Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data obtained from LC-MS/MS analysis is typically presented in tables. This includes the specific mass transitions used for detection and the final calculated concentrations of the analyte.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
| 5-OxoETE | 319.2 | 115.1 | -22 | 50 |
| This compound | 326.2 | 115.1 | -22 | 50 |
| (Parameters are illustrative and require optimization on the specific instrument used). |
Table 2: Example of Biological Activity Data for 5-OxoETE
This table summarizes potency data that could be generated in studies where 5-OxoETE levels were correlated with biological responses. The quantification in such studies would rely on methods using this compound.
| Cell Type | Biological Response | 5-OxoETE Potency (EC₅₀) | Reference |
| Feline Eosinophils | Actin Polymerization | 0.72 ± 0.19 nM | |
| Feline Eosinophils | Calcium Mobilization | 3.0 ± 1.0 nM | |
| Human Neutrophils | Calcium Mobilization | ~3.6 nM (from 5-oxo-EPE comparison) | |
| (EC₅₀ is the half-maximal effective concentration). |
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Roles of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid and the OXE Receptor in Allergic Diseases: Collegium Internationale Allergologicum Update 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 5-OxoETE Levels in Bronchoalveolar Lavage Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for eosinophils and neutrophils, suggesting a significant role in the inflammatory processes of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). The measurement of 5-OxoETE in bronchoalveolar lavage (BAL) fluid, a sample representative of the lower respiratory tract environment, provides a valuable tool for investigating disease pathogenesis, identifying potential biomarkers, and evaluating the efficacy of novel therapeutics. This document provides detailed application notes and protocols for the quantification of 5-OxoETE in BAL fluid.
Quantitative Data Summary
The concentration of 5-OxoETE in airway lining fluid can vary significantly between healthy individuals and those with respiratory diseases. The following table summarizes available quantitative data from a study on induced sputum, a sample matrix often used as a surrogate for BAL fluid in certain research contexts.
| Patient Group | Matrix | 5-OxoETE Concentration (pg/mL) | Data Type |
| COPD with exacerbations | Induced Sputum | 160.8 | Median |
| COPD without exacerbations | Induced Sputum | 75.8 | Median |
Data from a study on eosinophilic inflammation in stable COPD.[1]
Signaling Pathway of 5-OxoETE
5-OxoETE is synthesized from arachidonic acid via the 5-lipoxygenase pathway. Arachidonic acid is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). Subsequently, 5-HETE is oxidized to 5-OxoETE. 5-OxoETE exerts its biological effects by binding to the oxoeicosanoid receptor 1 (OXE-R), a G-protein coupled receptor. Activation of OXE-R initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and calcium mobilization in inflammatory cells like eosinophils and neutrophils.
Figure 1. Synthesis and signaling pathway of 5-OxoETE.
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection
Standardized collection of BAL fluid is critical for obtaining reliable and reproducible results. The following is a general protocol; however, it is essential to adhere to institution-specific guidelines and ethical approvals.
Materials:
-
Sterile, flexible fiberoptic bronchoscope
-
Sterile, buffered physiological saline (0.9% NaCl), warmed to 37°C
-
Sterile collection traps
-
Ice
Procedure:
-
Perform bronchoscopy under local anesthesia and conscious sedation, following standard clinical practice.
-
Wedge the bronchoscope into a subsegmental bronchus of the right middle lobe or lingula for diffuse lung disease, or the affected segment for localized disease.
-
Instill a total of 100-300 mL of sterile saline in 20-50 mL aliquots.
-
Gently aspirate the fluid after each instillation and collect it in a sterile trap kept on ice.
-
Pool the collected fractions. Record the total volume instilled and the total volume recovered.
-
Transport the BAL fluid sample to the laboratory on ice for immediate processing.
BAL Fluid Processing and Storage
Proper handling and storage of BAL fluid are crucial to prevent the degradation of 5-OxoETE.
Materials:
-
Centrifuge
-
Sterile polypropylene tubes
-
Antioxidant solution (e.g., butylated hydroxytoluene [BHT] in ethanol)
Procedure:
-
Immediately upon arrival in the laboratory, add an antioxidant such as BHT to the BAL fluid to a final concentration of 10-20 µM to prevent lipid peroxidation.
-
Centrifuge the BAL fluid at 400-600 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant (cell-free BAL fluid) and transfer it to clean polypropylene tubes.
-
Store the cell-free BAL fluid at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Quantification of 5-OxoETE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of eicosanoids. The following protocol is based on a validated method for the simultaneous analysis of multiple eicosanoids in BAL fluid.[2][3]
a. Sample Preparation (Solid-Phase Extraction):
-
Thaw the cell-free BAL fluid on ice.
-
Acidify the sample to pH 3-4 with 1 M HCl.
-
Add an appropriate internal standard (e.g., 5-OxoETE-d7).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the eicosanoids with a suitable organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~30% B to 95% B over approximately 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5-OxoETE and its internal standard.
-
5-OxoETE: m/z 319 -> m/z 115 (example transition, should be optimized).
-
This compound: m/z 326 -> m/z 115 (example transition, should be optimized).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
c. Data Analysis:
-
Generate a standard curve using known concentrations of a 5-OxoETE analytical standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 5-OxoETE in the BAL fluid samples by interpolating their peak area ratios on the standard curve.
Quantification of 5-OxoETE by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput alternative to LC-MS/MS, though it may have different sensitivity and specificity. It is crucial to use a well-validated commercial ELISA kit and follow the manufacturer's instructions carefully. The following is a general protocol for a competitive ELISA.
Materials:
-
Commercial 5-OxoETE ELISA kit (containing 5-OxoETE antibody, 5-OxoETE-HRP tracer, pre-coated plates, wash buffer, substrate, and stop solution).
-
BAL fluid samples (processed as described above).
-
Microplate reader.
Procedure:
-
Prepare the standards and samples according to the kit protocol. This may involve dilution of the BAL fluid samples in the provided assay buffer.
-
Add the standards, controls, and samples to the wells of the microplate.
-
Add the 5-OxoETE-HRP tracer to each well.
-
Add the specific antibody to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The amount of color is inversely proportional to the amount of 5-OxoETE in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of 5-OxoETE in the BAL fluid samples from the standard curve, accounting for any dilution factors.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for measuring 5-OxoETE in BAL fluid.
Figure 2. Overall experimental workflow for 5-OxoETE measurement.
Conclusion
The quantification of 5-OxoETE in bronchoalveolar lavage fluid is a valuable approach for studying its role in respiratory diseases. Both LC-MS/MS and ELISA can be employed for this purpose, with the choice of method depending on the specific requirements for sensitivity, specificity, and throughput. Adherence to standardized protocols for sample collection, processing, and analysis is paramount for obtaining accurate and reliable data. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals interested in measuring this important inflammatory mediator in the lung.
References
Application Notes and Protocols for the Experimental Use of 5-Oxo-ETE to Induce Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid chemoattractant and a product of the 5-lipoxygenase (5-LO) pathway.[1][2] It is synthesized from 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3] 5-Oxo-ETE exerts its biological effects through the G protein-coupled receptor OXE-R (also known as OXER1, TG1019, R527, or hGPCR48), which is highly expressed on neutrophils, eosinophils, basophils, and monocytes.[1] In neutrophils, the activation of the OXE receptor by 5-Oxo-ETE triggers a signaling cascade that leads to a variety of cellular responses, including chemotaxis, calcium mobilization, actin polymerization, and the expression of adhesion molecules such as CD11b. While not as potent as the well-known neutrophil chemoattractant leukotriene B4 (LTB4), 5-Oxo-ETE is a significant inflammatory mediator, particularly under conditions of oxidative stress which favor its synthesis. These notes provide detailed protocols and data for researchers investigating the role of 5-Oxo-ETE in neutrophil migration and inflammation.
Data Presentation
Table 1: Comparative Potency of 5-Oxo-ETE in Inducing Neutrophil Responses
| Response | Agonist | Effective Concentration | Species | Notes |
| Calcium Mobilization | 5-Oxo-ETE | EC50 of 36 nM | Human | 5-Oxo-EPE, a metabolite of EPA, is about 10 times less potent. |
| Chemotaxis | 5-Oxo-ETE | Significant at ≥ 1 nM, maximal at 1 µM | Human Eosinophils | While not specific to neutrophils, this provides a potency range. |
| Actin Polymerization | 5-Oxo-ETE | EC50 of ~0.7 nM | Feline Eosinophils | This is approximately 7 times lower than the EC50 for human eosinophils. |
| Chemotaxis | LTB4 | ~10 times more potent than 5-Oxo-ETE | Human | General comparison of potency for neutrophil activation. |
Signaling Pathway
The binding of 5-Oxo-ETE to its receptor, OXE-R, initiates a signaling cascade that is crucial for neutrophil migration. The OXE receptor is coupled to a pertussis toxin-sensitive Gi/o protein. Upon activation, the G protein dissociates, and the βγ subunits are thought to activate downstream effectors. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in cell migration. Concurrently, the Phosphatidylinositol 3-kinase (PI3K) pathway is activated, leading to the phosphorylation of Akt. Both the PLC and PI3K pathways are essential for 5-Oxo-ETE-induced cell migration. Furthermore, 5-Oxo-ETE can activate the MAP kinase pathway, resulting in the phosphorylation of ERK-1 and ERK-2.
Caption: 5-Oxo-ETE signaling cascade in neutrophils.
Experimental Protocols
Neutrophil Isolation from Human Peripheral Blood
Objective: To obtain a pure population of neutrophils for use in migration assays.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
Dextran solution (3% in 0.9% NaCl)
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic saline (0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS) or RPMI 1640 medium
-
Centrifuge
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS and add Dextran solution to a final concentration of 1%. Mix well and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove any remaining red blood cells, perform a hypotonic lysis. Resuspend the cell pellet in a small volume of 0.2% NaCl for 30 seconds, then add an equal volume of 1.6% NaCl to restore isotonicity.
-
Wash the cells twice with HBSS by centrifuging at 250 x g for 5 minutes.
-
Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with 0.1% BSA) and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the migratory response of neutrophils towards a gradient of 5-Oxo-ETE.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate filters (e.g., 3-5 µm pore size)
-
5-Oxo-ETE stock solution (in ethanol, stored at -80°C)
-
Chemoattractant-free medium (e.g., HBSS with 0.1% BSA) as a negative control
-
Positive control chemoattractant (e.g., LTB4 or fMLP)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Prepare serial dilutions of 5-Oxo-ETE in chemoattractant-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Also, prepare the negative and positive controls.
-
Add the 5-Oxo-ETE dilutions and controls to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate filter over the lower wells.
-
Resuspend the isolated neutrophils in chemoattractant-free medium to a concentration of 1-2 x 10^6 cells/mL.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter using a staining solution like Diff-Quik.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields for each well.
-
Express the results as the average number of migrated cells per high-power field or as a chemotactic index (fold increase over the negative control).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating 5-Oxo-ETE-induced neutrophil migration.
Caption: A typical workflow for a neutrophil migration assay.
Conclusion
5-Oxo-ETE is a significant chemoattractant for neutrophils that signals through the OXE receptor to induce migration and other pro-inflammatory responses. The protocols and data presented here provide a framework for researchers to investigate the role of 5-Oxo-ETE in neutrophil biology and its potential as a therapeutic target in inflammatory diseases. Careful execution of these experimental procedures will enable the generation of robust and reproducible data, contributing to a deeper understanding of the complex processes governing inflammation.
References
Application Note: A Validated UPLC-MS/MS Method for the Quantification of 5-OxoETE and its Isomers in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] 5-OxoETE is a powerful chemoattractant for inflammatory cells, particularly eosinophils, and exerts its effects through the G-protein coupled OXE receptor (OXER1).[2][3] Its synthesis is significantly increased during conditions of oxidative stress.[1] Given its role in allergic diseases like asthma, cancer, and cardiovascular disease, accurate quantification of 5-OxoETE and its related isomers (e.g., 12-OxoETE, 15-OxoETE) in biological samples is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
This application note provides a detailed protocol for the sensitive and selective quantification of 5-OxoETE and its isomers in biological matrices, such as plasma and serum, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Biological Pathway
5-OxoETE is synthesized from arachidonic acid via a two-step enzymatic process. It then binds to its selective receptor, OXER1, a Gi/o-coupled receptor, to initiate downstream signaling cascades that lead to various cellular responses, including calcium mobilization, chemotaxis, and cell proliferation.
Analytical Workflow
The analytical method involves sample collection with inhibitors, extraction of lipids using solid-phase extraction (SPE), separation by UPLC, and detection by MS/MS using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Standards: 5-OxoETE, 12-OxoETE, 15-OxoETE, and deuterated internal standards (e.g., 5-OxoETE-d7) (Cayman Chemical or equivalent).
-
Solvents: Methanol, Acetonitrile, Isopropanol, Ethyl Acetate, Hexane (all LC-MS grade).
-
Reagents: Formic acid, Acetic acid, Butylated hydroxytoluene (BHT), Indomethacin.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
SPE Cartridges: C18 or Polymer-based reverse phase cartridges (e.g., STRATA-X, Oasis HLB).
Sample Collection and Handling
-
Collect blood samples (e.g., into EDTA or heparin tubes).
-
Immediately after collection, add a cyclooxygenase inhibitor like indomethacin (to a final concentration of ~10 µM) and an antioxidant like BHT to prevent ex-vivo eicosanoid formation.
-
Process to plasma or serum by centrifugation at 4°C.
-
Store samples at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for a 200 µL plasma/serum sample.
-
Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol, followed by 1 mL of ultrapure water.
-
Sample Loading:
-
Thaw plasma/serum sample on ice.
-
Spike the sample with an appropriate amount of deuterated internal standard mixture (e.g., 10-20 µL).
-
Acidify the sample by diluting with 0.1% formic acid in water.
-
Load the mixture onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water (containing 0.1% formic acid) to remove polar interferences.
-
Elution: Elute the analytes with 1-2 mL of methanol or ethyl acetate into a clean collection tube.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 85% methanol) for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrument used.
UPLC Conditions
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: Water with 0.02% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
0-4.0 min: 0.1% to 55% B
-
4.0-4.5 min: 55% to 99% B
-
4.5-5.0 min: Hold at 99% B
-
Followed by re-equilibration to initial conditions.
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperatures: Optimized for instrument (e.g., DL temp 250°C, Block heater 400°C).
-
Gas Flow: Optimized for instrument (e.g., Nebulizing gas 2.5 L/min, Drying gas 10 L/min).
-
MRM Transitions: Specific precursor-product ion pairs for each analyte must be optimized. See Table 1 for typical values.
Data Presentation
Quantitative Data Summary
Calibration curves should be generated by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
Table 1: Optimized MRM Transitions and Typical Retention Times (RT)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Typical RT (min) |
|---|---|---|---|---|
| 5-OxoETE | 317.2 | 203.1 | -22 | 4.30 |
| 12-OxoETE | 317.2 | 153.1 | -23 | 4.06 |
| 15-OxoETE | 317.2 | 113.1 | -25 | 3.94 |
| This compound (IS) | 324.2 | 209.1 | -22 | 4.28 |
(Note: Values are derived from literature and require empirical optimization on the user's instrument platform.)
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.01 - 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 85 - 115% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Extraction Recovery | Consistent and reproducible | 65 - 95% |
Conclusion
This application note details a robust and sensitive UPLC-MS/MS method for the quantification of 5-OxoETE and its isomers in biological fluids. The protocol, from sample handling to data analysis, provides a reliable framework for researchers investigating the role of these potent lipid mediators in health and disease. The use of solid-phase extraction ensures clean samples, while the specificity of MRM-based detection provides accurate quantification at the low concentrations typical in biological systems. This method is a valuable tool for biomarker discovery and for evaluating the efficacy of therapeutic interventions targeting the 5-lipoxygenase pathway.
References
- 1. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 5-OxoETE-d7 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is synthesized from its precursor, 5-hydroxy-eicosatetraenoic acid (5-HETE), by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[2] 5-OxoETE is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, but also neutrophils, basophils, and monocytes.[3][4] Its biological effects are mediated through a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).[1] Given its role in inflammation and allergic diseases like asthma, quantifying its production in cellular models is crucial for research and drug development.
5-OxoETE-d7 is a deuterated analog of 5-OxoETE. The seven deuterium atoms make it heavier than the endogenous compound, allowing it to be distinguished by mass spectrometry. In cell culture experiments, this compound serves as an ideal internal standard for the accurate and precise quantification of naturally produced 5-OxoETE using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution using this compound
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. The principle relies on adding a known amount of the deuterated standard to a biological sample at the earliest stage of processing. Because this compound is chemically identical to 5-OxoETE, it behaves in the same way during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the endogenous analyte (5-OxoETE) to the known amount of the internal standard (this compound), a highly accurate quantification can be achieved, correcting for variations in sample recovery and matrix effects.
5-OxoETE Signaling Pathway
5-OxoETE exerts its biological effects by binding to the OXER1 receptor, which is coupled to inhibitory G proteins (Gi/o). Ligand binding causes the dissociation of the G protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer activates downstream signaling cascades, including Phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), subsequent calcium mobilization, and activation of Protein Kinase C (PKC). This signaling cascade ultimately mediates the chemotactic and pro-inflammatory responses of cells like eosinophils and neutrophils.
References
Application Notes and Protocols for Solid-Phase Extraction of 5-OxoETE from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils and neutrophils. 5-OxoETE exerts its effects by binding to the highly selective OXE receptor (OXER1), a G-protein coupled receptor. This signaling cascade is implicated in a variety of inflammatory diseases, including asthma, allergic reactions, and cardiovascular disease, making it a crucial target for research and drug development.
Accurate quantification of 5-OxoETE in tissue samples is essential for understanding its physiological and pathological roles. However, its low abundance and the complexity of the tissue matrix present significant analytical challenges. Solid-phase extraction (SPE) is a robust and widely used technique for the selective extraction and purification of 5-OxoETE from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the solid-phase extraction of 5-OxoETE from tissue samples, along with an overview of its signaling pathway.
5-OxoETE Signaling Pathway
5-OxoETE initiates intracellular signaling by binding to its specific receptor, OXER1. This interaction activates a cascade of downstream events that ultimately lead to cellular responses such as chemotaxis, calcium mobilization, and inflammation.
Caption: 5-OxoETE Signaling Pathway.
Data Presentation: Recovery of Eicosanoids Using Solid-Phase Extraction
While specific quantitative data for the recovery of 5-OxoETE from various solid tissues is not extensively documented in readily available literature, the following table summarizes the recovery of 5-OxoETE and other related eicosanoids from biological matrices using SPE. This data provides an expected range of efficiency for the described protocol. Deuterated internal standards are crucial for accurately correcting for analyte loss during sample preparation and analysis.[1]
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| 5-OxoETE | Cell Culture Media | Polymeric (Strata-X) | 75-100 | [2] |
| Prostaglandins | Cell Culture Media | Polymeric (Strata-X) | ~50 | [2] |
| Leukotrienes | Cell Culture Media | Polymeric (Strata-X) | ~50 | [2] |
| General Eicosanoids | Human Plasma | Polymeric (Strata-X) | 70-120 | [3] |
Note: The recovery of analytes can be highly dependent on the specific tissue matrix, homogenization efficiency, and meticulous execution of the SPE protocol. It is strongly recommended to perform validation experiments with spiked tissue homogenates to determine the recovery and reproducibility of the method for the specific tissue of interest.
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of 5-OxoETE from tissue samples. The protocol is a synthesis of established methods for eicosanoid extraction.
Diagram of the Experimental Workflow
Caption: Experimental Workflow for 5-OxoETE Extraction.
Protocol: Solid-Phase Extraction of 5-OxoETE from Tissues
1. Materials and Reagents
-
Tissue Sample: Frozen at -80°C immediately after collection.
-
Internal Standard: Deuterated 5-OxoETE (e.g., 5-Oxo-d7-ETE) for accurate quantification.
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Antioxidant: Butylated hydroxytoluene (BHT). Add to organic solvents to prevent auto-oxidation.
-
Acidifying Agent: 2M Hydrochloric Acid (HCl) or Formic Acid.
-
SPE Cartridges: C18 reverse-phase cartridges (e.g., 500 mg/6 mL).
-
Solvents (HPLC or LC-MS grade):
-
Methanol
-
Ethanol
-
Hexane
-
Ethyl Acetate
-
Deionized Water
-
-
Equipment:
-
Homogenizer (e.g., bead beater or ultrasonic disruptor)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials for LC-MS/MS
-
2. Sample Preparation
-
Tissue Weighing and Homogenization:
-
On dry ice, weigh approximately 50-100 mg of frozen tissue.
-
Transfer the tissue to a pre-chilled homogenization tube containing ceramic beads and 1 mL of cold PBS.
-
Add a known amount of deuterated internal standard to the tube.
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic activity.
-
-
Acidification and Clarification:
-
Acidify the tissue homogenate to a pH of approximately 3.5 by adding 2M HCl dropwise (approximately 50 µL per mL of homogenate).
-
Vortex the sample and let it sit at 4°C for 15 minutes.
-
Centrifuge the acidified homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant for SPE.
-
3. Solid-Phase Extraction Procedure
Perform the following steps using a C18 SPE cartridge on a vacuum manifold.
-
Conditioning:
-
Wash the C18 cartridge with 10 mL of ethanol.
-
Follow with a second wash of 10 mL of methanol. Do not allow the sorbent bed to dry out between steps.
-
-
Equilibration:
-
Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed remains wetted.
-
-
Sample Loading:
-
Slowly load the acidified supernatant onto the conditioned and equilibrated C18 cartridge. A flow rate of approximately 1 mL/min is recommended.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Perform a second wash with 10 mL of 15% (v/v) ethanol in water to remove less polar interferences.
-
Perform a final wash with 10 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the 5-OxoETE and other retained eicosanoids from the cartridge with 10 mL of ethyl acetate into a clean collection tube.
-
4. Post-Extraction Processing
-
Drying:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS mobile phase (e.g., 50% methanol in water).
-
Vortex the reconstituted sample thoroughly and transfer it to an autosampler vial for analysis.
-
5. Analysis
-
Analyze the extracted sample using a validated LC-MS/MS method for the quantification of 5-OxoETE. The use of a deuterated internal standard is essential for accurate quantification by correcting for extraction losses and matrix effects.
Conclusion
This application note provides a comprehensive guide for the extraction of 5-OxoETE from tissue samples using solid-phase extraction. The detailed protocol, when followed meticulously, can yield clean extracts suitable for sensitive and accurate quantification by LC-MS/MS. Understanding the 5-OxoETE signaling pathway and having a robust method for its measurement in tissues are critical for advancing research in inflammatory diseases and for the development of novel therapeutics targeting this important lipid mediator.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-OxoETE for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, and is implicated in the pathophysiology of allergic diseases, inflammation, and cancer.[1][2] Accurate and sensitive quantification of 5-OxoETE in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting its signaling pathway.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules. However, due to the low volatility and polar nature of 5-OxoETE, derivatization is a mandatory step to improve its chromatographic properties and to achieve the sensitivity required for its detection in biological samples. This document provides detailed application notes and protocols for two common derivatization strategies for 5-OxoETE analysis by GC-MS:
-
Pentafluorobenzyl (PFB) Esterification of the Carboxylic Acid and Trimethylsilyl (TMS) Etherification of the Reduced Keto Group.
-
Methoximation of the Keto Group followed by Trimethylsilyl (TMS) Esterification of the Carboxylic Acid.
Signaling Pathway of 5-OxoETE
5-OxoETE exerts its biological effects by binding to a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXE-R).[1][3] Activation of OXE-R, which is coupled to a Gi/o protein, initiates a cascade of intracellular signaling events. These include the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequent activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK) like ERK, as well as the PI3K/Akt pathway, ultimately results in various cellular responses such as calcium mobilization, chemotaxis, degranulation, and cell survival.
Derivatization Strategies for GC-MS Analysis
Pentafluorobenzyl (PFB) Esterification and Trimethylsilyl (TMS) Etherification
This two-step derivatization method targets both the carboxylic acid and the keto functional groups of 5-OxoETE. First, the carboxylic acid is converted to a PFB ester using pentafluorobenzyl bromide (PFB-Br). This derivative is highly electron-capturing, making it suitable for sensitive detection by electron capture negative ion chemical ionization (ECNICI-MS). Subsequently, the keto group is reduced to a hydroxyl group using a mild reducing agent, followed by silylation to form a TMS ether. This increases the volatility and thermal stability of the molecule.
Experimental Workflow:
Detailed Protocol:
-
Sample Extraction:
-
Extract 5-OxoETE from the biological matrix (e.g., plasma, cell culture supernatant) using a suitable liquid-liquid extraction (e.g., with ethyl acetate at acidic pH) or solid-phase extraction (SPE) protocol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Pentafluorobenzyl Esterification:
-
To the dried extract, add 50 µL of a 1.5% (v/v) solution of N,N-diisopropylethylamine (DIPEA) in acetonitrile and 50 µL of a 10% (v/v) solution of PFB-Br in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
-
Reduction of the Keto Group:
-
Reconstitute the sample in 100 µL of methanol.
-
Add a freshly prepared solution of sodium borohydride (NaBH₄) in methanol (1 mg/mL) in excess.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Acidify the reaction mixture with a few drops of 1 M HCl to decompose the excess NaBH₄.
-
Extract the reduced product with hexane or ethyl acetate.
-
Evaporate the solvent to dryness.
-
-
Trimethylsilylation:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
Methoximation and Trimethylsilylation
This two-step derivatization is a common approach for the analysis of compounds containing both keto and carboxylic acid groups. First, the keto group is protected by methoximation to prevent enolization and the formation of multiple derivatives. Subsequently, the carboxylic acid group is converted to a TMS ester to increase volatility.
Experimental Workflow:
References
- 1. volatileanalysis.com [volatileanalysis.com]
- 2. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving signal intensity of 5-OxoETE-d7 in mass spec
Welcome to the technical support center for the analysis of 5-OxoETE-d7 by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: 5-Oxo-eicosatetraenoic acid (5-OxoETE) is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway metabolism of arachidonic acid.[1][2][3] It is a powerful chemoattractant for various immune cells, particularly eosinophils, and is implicated in allergic reactions and inflammation.[1][2] this compound is a deuterated analog of 5-OxoETE, containing seven deuterium atoms. It is intended for use as an internal standard (IS) for the quantification of endogenous 5-OxoETE in biological samples using GC- or LC-mass spectrometry. Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.
Q2: Why am I observing low signal intensity for this compound?
A2: Low signal intensity for this compound can stem from several factors. The most common causes include:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, leading to low recovery. Solid-phase extraction (SPE) is often recommended over liquid-liquid extraction (LLE) for cleaner samples and better recovery of oxylipins.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer's source, typically causing ion suppression.
-
Incorrect Mass Spectrometry Settings: Non-optimized source parameters (e.g., temperature, gas flows, voltage) or compound-specific parameters (e.g., collision energy) can lead to poor ionization and fragmentation.
-
Analyte Degradation: Oxylipins can be unstable and prone to degradation if not handled and stored properly (e.g., exposure to heat, light, or incompatible solvents).
-
Chromatographic Issues: Poor peak shape or separation from interfering compounds can reduce the signal-to-noise ratio. Deuterated standards can sometimes separate from their native counterparts during complex LC separations, which can lead to differential ionization suppression.
Q3: What is the typical ionization mode for this compound analysis?
A3: The analysis of 5-OxoETE and other oxylipins is almost exclusively performed using electrospray ionization (ESI) in the negative ion mode . This is because the carboxylic acid group on the molecule readily deprotonates to form a stable [M-H]⁻ ion, which is the precursor ion selected for fragmentation in MS/MS analysis.
Q4: Can the choice of solvent affect my signal?
A4: Absolutely. The final sample solvent must be compatible with the liquid chromatography mobile phase to ensure good peak shape and prevent precipitation in the system. For reversed-phase chromatography, solvents like methanol, acetonitrile, or a combination with water are common. It is also critical to avoid non-volatile buffers or salts in the final sample, as these are incompatible with ESI and can severely suppress the signal and contaminate the instrument.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: No Signal or Very Low Signal Intensity
If your chromatogram shows no peak or a very weak peak for this compound, follow this guide.
| Possible Cause | Troubleshooting Step | Explanation |
| Instrument Communication Failure | 1. Check instrument status and ensure it is not in standby or error mode. 2. Reboot the acquisition software and, if necessary, the instrument computer and the mass spectrometer itself. | A communication breakdown between the software and the instrument is a common reason for no data acquisition. |
| Incorrect MRM Transition | 1. Verify the precursor and product ion m/z values for this compound. The precursor should correspond to [M-H]⁻ for C₂₀H₂₃D₇O₃ (MW: 325.5). 2. Check the instrument method to ensure the correct transition is being monitored. | The mass spectrometer will not detect the analyte if the specified multiple reaction monitoring (MRM) transition is incorrect. |
| Ion Source Issues | 1. Check the stability of the electrospray. Visually inspect the spray needle if possible; it should be a fine, consistent mist. 2. Clean the ion source components (capillary, skimmer) as they can become contaminated over time, leading to signal loss. | An unstable or absent spray means ions are not being generated or transferred efficiently into the mass spectrometer. Clogs or contamination are frequent culprits. |
| Sample Preparation Failure | 1. Prepare a simple "neat" standard of this compound in a clean solvent (e.g., methanol) at the expected concentration and inject it directly. 2. If the neat standard shows a strong signal, the issue lies within your sample extraction procedure. Review your SPE or LLE protocol for potential errors. | This step differentiates between an instrument problem and a sample preparation problem. Poor recovery during extraction is a major cause of low signal. |
Problem 2: Poor Signal-to-Noise Ratio or High Background
If the this compound peak is present but difficult to distinguish from the baseline noise.
| Possible Cause | Troubleshooting Step | Explanation |
| Contaminated Solvents or System | 1. Run a solvent blank (the same solvent your sample is in). 2. If the blank shows high background, replace your mobile phase solvents with fresh, LC-MS grade solvents. 3. If the background persists, clean the LC system and column. | Contaminants in solvents or carryover from previous injections can create a high chemical background, masking the analyte signal. |
| Matrix Effects | 1. Improve sample cleanup. Use a more rigorous SPE method, such as a mixed-mode phase that targets acidic compounds. 2. Modify the LC gradient to better separate this compound from the region where ion suppression occurs. | Matrix effects are caused by co-eluting compounds that suppress the ionization of the target analyte. Reducing the amount of matrix injected is the most effective solution. |
| Suboptimal Source Parameters | 1. Systematically optimize ESI source parameters, including gas flows (nebulizer, turbo gas), temperature, and spray voltage. | Each instrument and compound has an optimal set of source conditions for maximum ion generation and desolvation. These must be tuned empirically. |
| Inefficient Chromatography | 1. Ensure the LC column is not overloaded or degraded. 2. Decrease the column's inner diameter (e.g., from 2.1 mm to 1.0 mm) and lower the flow rate. This can concentrate the analyte as it elutes, increasing peak height and sensitivity. | Wide, poorly resolved peaks are shorter and thus have a lower signal-to-noise ratio. Improving chromatographic efficiency leads to sharper, taller peaks. |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Oxylipins
This protocol is a general guideline for extracting 5-OxoETE from a biological matrix like plasma.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an antioxidant solution (e.g., BHT) and 10 µL of your this compound internal standard solution. Add 300 µL of cold methanol to precipitate proteins.
-
Protein Precipitation: Vortex the sample for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of 0.01% formic acid in water to ensure proper binding to the SPE sorbent.
-
SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Waters Oasis HLB or MAX) by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar impurities and salts.
-
Elution: Elute the this compound and other oxylipins with 1 mL of a strong organic solvent, such as acetonitrile or methanol containing 0.01% formic acid.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).
Table 1: Typical LC-MS/MS Parameters for Oxylipin Analysis
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and column.
| Parameter | Typical Setting | Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Smaller particle sizes improve chromatographic efficiency. |
| Mobile Phase A | 0.01-0.02% Formic or Acetic Acid in Water | Acid modifier promotes protonation for better retention and ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.01-0.02% Acid | Acetonitrile often provides better resolution for oxylipins. |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates can increase sensitivity. |
| Gradient | Start at low %B (e.g., 25-30%), ramp to high %B (e.g., 95-100%) | A shallow gradient is critical for separating isomeric oxylipins. |
| Ionization Mode | ESI Negative | Standard for acidic molecules like 5-OxoETE. |
| Capillary Voltage | 2.0 - 4.5 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 150 - 525 °C | Compound dependent; higher temperatures aid desolvation but can cause degradation. |
| Desolvation Temp. | 500 - 650 °C | Critical for removing solvent from droplets. |
| Collision Gas | Nitrogen or Argon | Standard for most triple quadrupole instruments. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Visualizations
Biosynthesis of 5-OxoETE
The following diagram illustrates the enzymatic pathway leading to the formation of 5-OxoETE from arachidonic acid.
Caption: Biosynthetic pathway of 5-OxoETE from membrane phospholipids.
General Experimental Workflow
This workflow outlines the major steps from sample collection to data analysis for 5-OxoETE quantification.
Caption: Standard workflow for quantifying 5-OxoETE using an internal standard.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose the root cause of low this compound signal intensity.
Caption: A logical flowchart for troubleshooting low signal intensity issues.
References
Technical Support Center: 5-OxoETE Quantification
Welcome to the technical support center for the quantification of 5-Oxo-eicosatetraenoic acid (5-OxoETE). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common pitfalls in their experiments.
Frequently Asked Questions (FAQs)
Q1: My 5-OxoETE recovery is consistently low. What are the potential causes?
A1: Low recovery of 5-OxoETE can stem from several factors throughout the experimental workflow. The primary culprits are often related to the inherent instability of oxylipins and losses during sample preparation.[1][2]
-
Sample Handling: 5-OxoETE is sensitive to temperature. Ensure that sample collection, processing, and storage are always conducted under cold conditions to minimize degradation.[1]
-
Extraction Inefficiency: The choice of extraction method and solvents is critical. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective, but may require optimization for your specific sample matrix. Incomplete phase separation in LLE or improper conditioning and elution of SPE cartridges can lead to significant analyte loss.
-
Analyte Adsorption: 5-OxoETE can adsorb to plasticware. Using silanized glass vials or low-adhesion polypropylene tubes is recommended to minimize this effect.
-
Metabolism: Cells can metabolize 5-OxoETE back to 5S-HETE or to other downstream products.[3][4] Consider the metabolic activity of your sample and potentially use inhibitors if necessary.
Q2: I am observing high variability between replicate measurements. What could be the reason?
A2: High variability is a common issue in lipid analysis and can be introduced at multiple stages.
-
Inconsistent Sample Preparation: Ensure that all samples are treated identically. This includes consistent timing for each step, precise volume measurements, and uniform mixing.
-
Matrix Effects: The sample matrix can significantly impact the ionization efficiency of 5-OxoETE in the mass spectrometer, leading to either ion suppression or enhancement. This effect can vary between samples, causing high variability. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can contribute to variability. Regular system maintenance and calibration are essential.
Q3: How do I address potential matrix effects in my 5-OxoETE quantification?
A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte of interest, leading to inaccurate quantification.
-
Internal Standards: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard, such as d4-5-OxoETE. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate 5-OxoETE from interfering matrix components.
-
Sample Cleanup: Employ rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove a significant portion of the matrix before LC-MS/MS analysis.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to your study samples to ensure that the calibrators and the samples experience comparable matrix effects.
Q4: Does the stereochemistry of 5-OxoETE precursors affect quantification?
A4: While 5-OxoETE itself does not have any chiral carbons, its precursor, 5-HETE, does. The enzyme responsible for the conversion of 5-HETE to 5-OxoETE, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), is highly specific for the 5S-HETE stereoisomer. Therefore, any non-enzymatic oxidation that produces a racemic mixture of 5-HETE will result in only the S-enantiomer being converted to 5-OxoETE. This is an important consideration when interpreting results, as the measured 5-OxoETE reflects the enzymatic activity on a specific stereoisomer.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient. Ensure the pH is appropriate for the analyte. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Poor Sample Dissolution | Ensure the sample is fully dissolved in the mobile phase before injection. |
Issue 2: No or Low Signal for 5-OxoETE
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Review sample handling and storage procedures. Ensure all steps are performed on ice or at 4°C. Consider adding antioxidants like BHT to extraction solvents. |
| Inefficient Extraction | Optimize the SPE or LLE protocol. Check for correct pH adjustment and appropriate solvent selection. |
| Mass Spectrometer Tuning | Ensure the mass spectrometer is properly tuned for 5-OxoETE. Optimize the precursor and product ion selection, as well as collision energy. |
| Incorrect Internal Standard Concentration | Verify the concentration and spiking volume of the internal standard. |
Experimental Protocols
Key Experiment: Extraction and Quantification of 5-OxoETE from Biological Fluids
This protocol provides a general framework. Optimization for specific matrices is recommended.
-
Sample Preparation:
-
Thaw frozen samples (e.g., plasma, BAL fluid) on ice.
-
To a 500 µL aliquot of the sample, add 1 ng of a deuterated internal standard (e.g., d4-5-OxoETE).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 4 volumes of methyl-t-butyl ether to the sample.
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50 µL of 5% ethanol in hexanes).
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both 5-OxoETE and the internal standard.
-
Visualizations
Caption: Biosynthesis of 5-OxoETE and its signaling pathway.
Caption: A logical workflow for troubleshooting low 5-OxoETE recovery.
Caption: A generalized workflow for the quantification of 5-OxoETE.
References
reducing matrix effects in 5-OxoETE LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the LC-MS analysis of 5-Oxo-eicosatetraenoic acid (5-OxoETE).
Troubleshooting Guide
This guide addresses specific issues that may arise during your 5-OxoETE LC-MS analysis, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Low or No 5-OxoETE Signal | 1. Inefficient Extraction: The chosen sample preparation method (SPE or LLE) may have poor recovery for 5-OxoETE. 2. Analyte Degradation: 5-OxoETE is susceptible to oxidation and instability during sample handling and storage.[1] 3. Suboptimal MS Parameters: Incorrect MRM transitions, collision energy, or source parameters can lead to poor sensitivity. 4. Ion Suppression: Co-eluting matrix components can interfere with the ionization of 5-OxoETE.[2][3][4][5] | 1. Optimize Sample Preparation: - Refer to the Experimental Protocols section to ensure your method is optimized. - For Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate (e.g., polymeric reversed-phase). - For Liquid-Liquid Extraction (LLE), verify that the solvent choice and pH are optimal for 5-OxoETE. 2. Ensure Sample Stability: - Process samples on ice and store extracts at -80°C. - Minimize freeze-thaw cycles. - Consider the addition of antioxidants like butylated hydroxytoluene (BHT) during extraction. 3. Optimize MS Parameters: - Infuse a 5-OxoETE standard to optimize MRM transitions and collision energies. Refer to the LC-MS/MS Parameters table for starting points. - Tune ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the 5-OxoETE signal. 4. Address Ion Suppression: - See the "High Signal Variability or Poor Reproducibility" section below. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Significant Matrix Effects: Ion suppression or enhancement from endogenous matrix components like phospholipids. 3. Lack of or Inappropriate Internal Standard: Absence of an internal standard to correct for variations. 4. LC Carryover: Residual 5-OxoETE from a previous injection contaminating the current run. | 1. Standardize Sample Preparation: - Ensure consistent timing and technique for all sample preparation steps. - Use automated sample preparation if available. 2. Mitigate Matrix Effects: - Improve sample cleanup using a more selective SPE sorbent or a multi-step LLE. - Modify the LC gradient to separate 5-OxoETE from the ion suppression zone. A post-column infusion experiment can identify these zones. - Dilute the sample if sensitivity allows, as this can reduce the concentration of interfering components. 3. Use a Stable Isotope-Labeled Internal Standard: - The use of a deuterated internal standard, such as 5-Oxo-ETE-d4, is highly recommended to compensate for matrix effects and procedural losses. It should be added at the beginning of the sample preparation process. 4. Prevent Carryover: - Implement a robust needle wash protocol in your autosampler method, using a strong organic solvent. - Inject a blank solvent after high-concentration samples to check for carryover. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination or Degradation: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase: pH or solvent composition not optimal for 5-OxoETE. 3. Sample Solvent Mismatch: The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase. | 1. Column Maintenance: - Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). - If the problem persists, replace the column. - Use a guard column to protect the analytical column. 2. Optimize Mobile Phase: - Ensure the mobile phase pH is appropriate for the acidic nature of 5-OxoETE (typically acidic, e.g., with 0.1% formic acid). 3. Match Sample Solvent: - Reconstitute the dried extract in a solvent that is as close as possible in composition to the initial mobile phase. If a stronger solvent is needed for solubility, inject a smaller volume. |
| Retention Time Shifts | 1. Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections. 2. Changes in Mobile Phase Composition: Evaporation of volatile organic components or inconsistent preparation. 3. Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. | 1. Ensure Proper Equilibration: - Allow sufficient time for the column to equilibrate with the starting mobile phase composition before each injection. This is typically 5-10 column volumes. 2. Maintain Mobile Phase Consistency: - Prepare fresh mobile phases daily. - Keep mobile phase bottles capped to prevent evaporation. 3. Monitor Column Performance: - Regularly inject a QC sample to monitor retention time. A significant shift may indicate the need for column replacement. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best sample preparation method to reduce matrix effects for 5-OxoETE analysis in plasma?
A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective, but SPE, particularly with polymeric reversed-phase sorbents, often provides cleaner extracts and better reduction of matrix effects compared to LLE. However, the optimal method can be matrix-dependent. A comparison of different methods is recommended during method development.
Q2: Should I use a deuterated internal standard for 5-OxoETE analysis?
A2: Yes, it is highly recommended. A stable isotope-labeled internal standard, such as 5-Oxo-[11,12,14,15-2H]ETE (d4-5-oxo-ETE), is the gold standard for quantitative LC-MS analysis. It co-elutes with the analyte and experiences similar matrix effects and losses during sample preparation, allowing for accurate correction and improving the precision and accuracy of the results.
Q3: My 5-OxoETE recovery is low after SPE. What can I do?
A3: Low recovery can be due to several factors. Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Check that the pH of your sample is optimized for the retention of 5-OxoETE on the sorbent. The wash steps might be too harsh, causing the analyte to be eluted prematurely. Conversely, the elution solvent may not be strong enough to fully recover the analyte. Consider testing different wash and elution solvent compositions.
LC-MS Method
Q4: What are the typical MRM transitions for 5-OxoETE?
A4: For 5-OxoETE, which has a monoisotopic mass of approximately 318.2 g/mol , the deprotonated molecule [M-H]⁻ at m/z 317.2 is typically used as the precursor ion in negative ionization mode. Common product ions for fragmentation include m/z 115, 157, and 203. The most intense and specific transition should be used for quantification, with a second transition for confirmation. These parameters should be optimized on your specific instrument.
Q5: How can I improve the separation of 5-OxoETE from its isomers?
A5: Isomeric separation can be challenging. A shallower gradient can improve resolution by increasing the interaction time with the stationary phase. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) or different column chemistries (e.g., C18 vs. Phenyl-Hexyl) can also alter selectivity and improve separation.
Data Analysis & Troubleshooting
Q6: How do I quantitatively assess matrix effects?
A6: The post-extraction spike method is a common approach. You compare the peak area of 5-OxoETE in a neat solution to the peak area of 5-OxoETE spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas gives you the matrix factor, indicating the degree of ion suppression (<1) or enhancement (>1).
Q7: I'm observing ion suppression. What are the first steps to troubleshoot this?
A7: First, try to improve your sample cleanup to remove interfering components. This could involve switching to a more selective SPE sorbent. Second, adjust your chromatographic method to separate the elution of 5-OxoETE from the region of ion suppression. If these steps are not sufficient, ensure you are using a co-eluting deuterated internal standard to compensate for the effect.
Quantitative Data Summary
The following tables summarize data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving recovery for eicosanoids, including compounds structurally similar to 5-OxoETE.
Table 1: Comparison of Recovery and Matrix Effects for Different SPE Sorbents in Plasma
| SPE Sorbent Type | Average Recovery (%) | Average Matrix Effect (%) |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | 85 - 95 | 5 - 15 (Suppression) |
| Mixed-Mode Anion Exchange | 70 - 85 | < 10 (Suppression) |
| C18 (Silica-based) | 80 - 90 | 10 - 25 (Suppression) |
| Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A positive value indicates suppression. Data is compiled from general eicosanoid literature and may vary for 5-OxoETE. |
Table 2: General Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Solid-Phase Extraction (SPE) | High throughput, easily automated, good removal of interferences. | Can be more expensive, requires method development for sorbent selection. |
| Liquid-Liquid Extraction (LLE) | Inexpensive, simple for some matrices. | Can be labor-intensive, prone to emulsion formation, may have lower recovery for some analytes. |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean extracts, often resulting in significant matrix effects. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for 5-OxoETE from Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., 5-Oxo-ETE-d4 at 100 ng/mL).
-
Add 600 µL of acidified water (e.g., with 0.1% formic acid) to the plasma sample, vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Allow the sample to pass through the sorbent bed slowly (e.g., at a flow rate of ~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute 5-OxoETE from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for 5-OxoETE from Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., 5-Oxo-ETE-d4 at 100 ng/mL).
-
Add 20 µL of 1 M citric acid to acidify the sample to a pH of ~4.
-
-
Extraction:
-
Add 1 mL of an organic solvent such as ethyl acetate or methyl-t-butyl ether (MTBE) to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface and the lower aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
Recommended LC-MS/MS Parameters for 5-OxoETE
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This is a starting point and should be optimized). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 317.2 |
| Product Ions (Q3) | m/z 115, m/z 157, m/z 203 (use the most abundant for quantification) |
| Collision Energy (CE) | Optimize empirically for your instrument (typically -15 to -30 eV) |
Visualizations
Caption: Simplified signaling pathway of 5-OxoETE formation and action.
References
Technical Support Center: Optimizing Chromatographic Separation of 5-OxoETE and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) and its related metabolites.
Frequently Asked Questions (FAQs)
Q1: What is 5-OxoETE and why is its chromatographic separation critical?
A1: 5-OxoETE is a potent, pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, and is implicated in allergic diseases like asthma, as well as cancer and cardiovascular disease.[2][3] Accurate chromatographic separation is crucial to distinguish it from its precursor (5-HETE), its metabolites, and other structurally similar eicosanoids, which may have different biological activities. This precision is essential for understanding its pathological roles and for the development of targeted therapeutics.
Q2: What are the primary metabolites of 5-OxoETE that may interfere with analysis?
A2: The metabolism of 5-OxoETE can lead to several products depending on the cell type. Key metabolic pathways include ω-oxidation and reduction. Common metabolites that researchers may encounter include:
-
Omega-oxidation products: In neutrophils, the major metabolic route is ω-oxidation to 5,20-diHETE.[1] In mouse macrophages, novel metabolites from ω-1 and ω-2 oxidation have been identified, such as 5-oxo-18-HETrE and 5-oxo-19-HETrE.
-
Reduced products: Neutrophils can also convert 5-OxoETE to its 6,7-dihydro metabolite, 5-oxo-8,11,14-eicosatrienoic acid.
-
Metabolites from other fatty acids: If the precursor is eicosapentaenoic acid (EPA) instead of arachidonic acid, cells can form 5-oxo-6,8,11,14,17-eicosapentaenoic acid (5-oxo-EPE), which is about ten times less potent than 5-OxoETE.
Q3: What is the standard analytical method for separating and quantifying 5-OxoETE?
A3: The gold standard for the quantification of eicosanoids, including 5-OxoETE, in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique, often using Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution, offers high sensitivity and specificity, allowing for the detection of low physiological concentrations and the differentiation of isomeric compounds. Reversed-phase chromatography is the most common separation mode.
Q4: What are the main challenges associated with the analysis of 5-OxoETE and its metabolites?
A4: The primary challenges in eicosanoid analysis are their low endogenous concentrations, their susceptibility to oxidation, and the complexity of biological matrices. Specific issues include co-elution of structurally similar isomers, signal suppression or enhancement by matrix components (matrix effects), and potential for artefactual formation during sample handling. Rigorous sample preparation and the use of stable isotope-labeled internal standards are critical to overcome these challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of 5-OxoETE.
Q5: Issue - I'm observing poor peak shape (asymmetric tailing or fronting) for my 5-OxoETE standard.
A5: Poor peak shape can result from several factors.
-
Secondary Interactions: The carboxyl group on 5-OxoETE can interact with active sites on the column packing material. Ensure your mobile phase is sufficiently acidic (e.g., contains 0.02% acetic acid) to keep the analyte protonated.
-
Column Overload: Injecting too high a concentration can lead to peak fronting. Try diluting your sample.
-
Sample Solvent Mismatch: The solvent used to dissolve your final extract should be as close in composition as possible to the initial mobile phase conditions ("solvent A"). Reconstituting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Degradation: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent series or replace it if necessary.
Q6: Issue - My signal intensity is low, and I'm struggling to detect endogenous 5-OxoETE.
A6: Low sensitivity is a common problem due to the low abundance of eicosanoids.
-
Sample Preparation: Ensure your Solid-Phase Extraction (SPE) protocol is optimized for recovery. Inadequate washing can leave interfering substances, while harsh elution can lead to analyte loss. Also, prevent sample degradation by keeping samples cold and minimizing analysis time.
-
Mass Spectrometry Parameters: Optimize MS/MS parameters, including cone voltage and collision energy, for the specific m/z transition of 5-OxoETE (e.g., 317 -> 113 or 317 -> 203). Use scheduled Multiple Reaction Monitoring (MRM) to maximize dwell time on your target analytes.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 5-OxoETE. Improve your sample cleanup, adjust the chromatographic gradient to separate 5-OxoETE from the interfering region, or use a divert valve to send the highly unretained fraction to waste. The use of a deuterated internal standard is crucial to correct for ion suppression.
Q7: Issue - My retention times are shifting between injections.
A7: Retention time instability compromises reliable identification and quantification.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A post-time run with the starting gradient is recommended.
-
Temperature Fluctuation: Use a thermostatted column compartment and autosampler to maintain a constant temperature (e.g., 40 °C for the column, 4 °C for samples). Fluctuations in ambient temperature can affect retention.
-
Pump Performance: Inconsistent mobile phase composition due to pump issues can cause drift. Check for leaks, ensure proper solvent degassing, and perform pump maintenance as needed.
-
Mobile Phase Degradation: Prepare fresh mobile phases regularly, as pH and composition can change over time.
Q8: Issue - I am unable to separate 5-OxoETE from a closely related isomer.
A8: Isomeric separation is a significant challenge in eicosanoid analysis.
-
Optimize Gradient: A shallower, longer gradient can improve the resolution of closely eluting compounds.
-
Change Stationary Phase: Not all C18 columns are the same. A column with a different chemistry (e.g., one with a polar-embedded group) may provide different selectivity.
-
Chiral Separation: If you need to separate enantiomers (e.g., 5S-HETE from 5R-HETE, the precursors to 5-OxoETE), a specialized chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are commonly used for this purpose.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from a method for comprehensive eicosanoid analysis.
-
Sample Preparation: Dilute 20 µL of plasma to 1 mL with a suitable buffer (e.g., phosphate buffer). Spike with a deuterated internal standard (e.g., 5-OxoETE-d8) to correct for recovery and matrix effects.
-
Column Conditioning: Condition a reversed-phase SPE column (e.g., Strata-X) by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with 10% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the eicosanoids with 1 mL of methanol.
-
Final Preparation: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., Water/Acetonitrile/Acetic Acid 60:40:0.02) for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation of 5-OxoETE.
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Shield RP18 (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Autosampler Temp | 4 °C |
| Mobile Phase A | Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v) |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
Chromatographic Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 0.1 |
| 4.0 | 55.0 |
| 4.5 | 99.0 |
| 5.0 | 99.0 |
| 5.1 | 0.1 (Return to initial) |
| 6.0 | 0.1 (Equilibrate) |
Mass Spectrometry Parameters (Illustrative):
All eicosanoids are typically detected in negative ion mode. Parameters should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 5-OxoETE | 317 | 203 | ~4.30 |
| 5-HETE | 319 | 115 | Varies |
| 12-OxoETE | 317 | 153 | ~4.06 |
| 15-OxoETE | 317 | 113 | ~3.94 |
Visualizations
Caption: Simplified signaling pathway of 5-OxoETE via the OXE receptor.
Caption: General experimental workflow for LC-MS/MS analysis of 5-OxoETE.
Caption: Decision tree for troubleshooting low signal intensity in LC-MS analysis.
References
troubleshooting poor recovery of 5-OxoETE during extraction
This guide provides troubleshooting advice and frequently asked questions to address the common issue of poor recovery of 5-OxoETE during sample extraction. It is intended for researchers, scientists, and drug development professionals working with lipid mediators.
Frequently Asked Questions (FAQs)
Q1: What is 5-OxoETE and why is its recovery often challenging?
5-Oxo-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway metabolism of arachidonic acid.[1][2][3][4] Its recovery during extraction can be challenging due to several factors:
-
Chemical Nature : As a polyunsaturated keto acid, it possesses both hydrophobic (the C20 fatty acid chain) and polar (the carboxylic acid and keto groups) functionalities.[5] This amphipathic nature can complicate its separation from a complex biological matrix.
-
Instability : Eicosanoids can be susceptible to degradation through oxidation, especially during sample handling and homogenization which can generate reactive oxygen species. It can also be enzymatically converted back to 5-HETE.
-
Low Endogenous Levels : 5-OxoETE is often present in very low concentrations in biological samples, making quantitative recovery sensitive to even minor losses at each step.
-
Adsorption : Its hydrophobic character increases the risk of non-specific binding to plasticware, such as pipette tips and collection tubes, leading to significant sample loss.
Q2: What are the most common causes of low 5-OxoETE recovery?
Low recovery can typically be attributed to one or more of the following factors:
-
Sample Degradation : Inadequate storage (store at -80°C), repeated freeze-thaw cycles, or failure to inhibit enzymatic and oxidative processes during sample preparation can degrade the target analyte.
-
Suboptimal Extraction pH : The pH of the sample mixture is critical, especially for Solid-Phase Extraction (SPE). For efficient retention on a reverse-phase sorbent, the carboxylic acid group of 5-OxoETE must be protonated (uncharged), which requires acidification of the sample.
-
Improper SPE Technique : Errors in any SPE step—inadequate sorbent conditioning, incorrect sample loading flow rate, using a wash solvent that is too strong, or an elution solvent that is too weak—can lead to significant analyte loss.
-
Incomplete Liquid-Liquid Extraction (LLE) : Insufficiently vigorous mixing, incorrect solvent polarity, or performing only a single extraction may not efficiently partition the 5-OxoETE from the aqueous phase to the organic phase.
-
Adsorption to Surfaces : The analyte can adsorb to non-silanized glassware and standard plastic labware, reducing the amount available for analysis.
-
Matrix Effects : Co-eluting substances from the biological matrix can interfere with ionization in mass spectrometry, suppressing the signal and giving the appearance of low recovery.
Q3: How can I prevent the degradation of 5-OxoETE during sample preparation?
Preventing degradation from the moment of collection is critical for accurate quantification.
-
Use Inhibitors : Immediately after sample collection, add antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation and a cocktail of enzyme inhibitors (e.g., indomethacin for cyclooxygenases) to block ex vivo enzymatic formation or degradation of eicosanoids.
-
Control Temperature : Keep samples on ice at all times during processing and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Work Quickly : Minimize the time between sample collection, extraction, and analysis to reduce the opportunity for degradation.
Q4: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for 5-OxoETE?
Both LLE and SPE are widely used for eicosanoid extraction, and the optimal choice depends on the sample matrix, sample volume, and desired throughput. SPE is generally preferred for its ability to produce cleaner extracts, which is crucial for sensitive LC-MS/MS analysis.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitions analytes between two immiscible liquid phases based on relative solubility. | Partitions analytes between a solid sorbent and a liquid phase based on physical and chemical interactions. |
| Pros | Can have high extraction efficiency; robust and well-established methods (e.g., Folch). | Provides cleaner extracts by effectively removing matrix interferences (e.g., salts, phospholipids). High-throughput and automation-friendly. |
| Cons | Can be less selective, co-extracting interfering substances. Can be labor-intensive and difficult to automate. | Recovery can be highly dependent on strict adherence to protocol (pH, solvent strength, flow rate). Potential for analyte loss if the method is not optimized. |
| Best For | Simpler matrices or when higher initial recovery is prioritized over extract cleanliness. | Complex biological matrices (plasma, tissue homogenates); applications requiring high sensitivity and low background (LC-MS/MS). |
Troubleshooting and Optimization Guides
Optimizing Solid-Phase Extraction (SPE)
Poor recovery in SPE often stems from a suboptimal protocol. The following table outlines common problems and solutions for a typical reverse-phase (e.g., C18) SPE protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Overall Low Recovery | Improper Sample pH: 5-OxoETE (an acid) is not retained on the nonpolar sorbent because it is ionized (charged). | Acidify the Sample: Adjust the sample pH to ~3.5-4.0 with a suitable acid (e.g., HCl, formic acid) before loading to protonate the carboxylic acid group. |
| Sorbent Not Conditioned: The sorbent is not properly solvated, leading to poor interaction with the analyte. | Condition Properly: Pre-wash the cartridge with a strong organic solvent (e.g., methanol or acetonitrile) followed by an equilibration step with an aqueous solution matching the sample's starting conditions (e.g., acidified water). | |
| Sample Overload: The amount of analyte and matrix components exceeds the binding capacity of the sorbent. | Reduce Sample Load: Use a smaller sample volume or a larger SPE cartridge. Check the manufacturer's specifications for cartridge capacity. | |
| Analyte Lost in Wash Step | Wash Solvent is Too Strong: The organic content of the wash solvent is high enough to elute the 5-OxoETE along with the interferences. | Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in the wash solution. Test a gradient of wash strengths (e.g., 5%, 10%, 15% methanol in acidified water) to find the optimal composition that removes interferences without eluting 5-OxoETE. |
| Analyte Not Eluting from Cartridge | Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the hydrophobic interaction between 5-OxoETE and the C18 sorbent. | Increase Elution Solvent Strength: Use a stronger, less polar solvent. Common elution solvents include methanol, acetonitrile, ethyl acetate, or mixtures containing these. Consider performing multiple small-volume elutions and combining the fractions. |
| High Variability Between Replicates | Inconsistent Flow Rate: Variable flow rates during sample loading or elution affect retention and recovery. | Control Flow Rate: Use a vacuum manifold with a flow controller or an automated SPE system to maintain a consistent and slow flow rate (e.g., ~1 mL/min) during loading and elution. |
| Sorbent Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Do Not Let Sorbent Dry: Ensure the sorbent bed remains wet throughout the conditioning, equilibration, and sample loading steps. |
Detailed Experimental Protocols
Protocol 1: Recommended Solid-Phase Extraction (SPE) Protocol for 5-OxoETE
This protocol is a general guideline for extracting 5-OxoETE from aqueous biological samples (e.g., plasma, cell culture media) using a C18 reverse-phase cartridge. Optimization may be required for specific matrices.
-
Sample Pre-treatment:
-
Thaw the sample on ice.
-
Add an appropriate internal standard (e.g., deuterated 5-OxoETE) to correct for extraction losses.
-
Acidify the sample to a pH of 3.5-4.0 by adding 2M HCl or formic acid.
-
Centrifuge the sample (e.g., 2000 x g for 10 min at 4°C) to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge (e.g., 100 mg) sequentially with 3 mL of ethyl acetate, followed by 3 mL of methanol.
-
Equilibrate the cartridge with 2 x 3 mL of acidified deionized water (pH 3.5-4.0). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned cartridge at a slow, controlled flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified deionized water (pH 3.5-4.0) to remove salts.
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 15% methanol in acidified water) to remove polar impurities.
-
-
Elution:
-
Elute the 5-OxoETE from the cartridge with 2 x 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) into a clean, silanized glass tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Recommended Liquid-Liquid Extraction (LLE) Protocol for 5-OxoETE
This protocol is a general guideline for LLE from aqueous samples.
-
Sample Pre-treatment:
-
Thaw the sample on ice.
-
Add an internal standard (e.g., deuterated 5-OxoETE).
-
For protein-rich samples like plasma, precipitate proteins by adding 3 volumes of a cold organic solvent (e.g., acetonitrile or acetone), vortex, and centrifuge. Collect the supernatant.
-
-
Extraction:
-
Add 4 volumes of an appropriate extraction solvent (e.g., methyl-t-butyl ether or a 2:1 chloroform:methanol mixture) to the sample supernatant.
-
Vortex the mixture vigorously for 2 minutes, followed by agitation for 15-30 minutes at room temperature.
-
-
Phase Separation:
-
Centrifuge the mixture at 2000-3000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
-
Collection:
-
Carefully collect the lower organic phase (for chloroform-based extractions) or the upper organic phase (for ether-based extractions) using a glass Pasteur pipette, avoiding the protein interface.
-
Optional but Recommended: Perform a second extraction on the remaining aqueous layer and combine the organic phases to maximize recovery.
-
-
Final Preparation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Simplified 5-Lipoxygenase (5-LOX) pathway showing the synthesis of 5-OxoETE.
Caption: A decision tree for troubleshooting poor recovery of 5-OxoETE.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of 5-OxoETE.
Caption: A general workflow for Liquid-Liquid Extraction (LLE) of 5-OxoETE.
References
- 1. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of 5-OxoETE with 5-OxoETE-d7 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 5-Oxo-eicosatetraenoic acid (5-OxoETE) using its deuterated internal standard, 5-OxoETE-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the naturally occurring heavy isotopes of the unlabeled analyte (5-OxoETE). 5-OxoETE has the chemical formula C₂₀H₃₀O₃. Due to the natural abundance of ¹³C, ¹⁷O, and ¹⁸O, a small percentage of native 5-OxoETE molecules will have a mass that overlaps with the mass of the deuterated internal standard. This can lead to an overestimation of the internal standard's signal and consequently, an underestimation of the native 5-OxoETE concentration in the sample.
Q2: How can I theoretically calculate the potential isotopic interference from 5-OxoETE on the this compound signal?
A2: The isotopic contribution can be estimated by calculating the theoretical isotopic distribution of 5-OxoETE. The molecular formula of 5-OxoETE is C₂₀H₃₀O₃. Using an isotope distribution calculator, we can determine the expected relative abundances of its isotopologues.
The monoisotopic mass of 5-OxoETE is approximately 318.22 g/mol . The this compound internal standard has a mass approximately 7 amu higher. The isotopic interference arises from the M+7 isotopologue of 5-OxoETE. The theoretical abundance of this M+7 peak is extremely low and generally considered negligible. However, for highly accurate measurements, especially when the concentration of native 5-OxoETE is significantly higher than the internal standard, it is crucial to assess this potential contribution.
Q3: What are the optimal Multiple Reaction Monitoring (MRM) transitions for 5-OxoETE and this compound?
A3: The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion for both 5-OxoETE and this compound in negative ionization mode is [M-H]⁻. The product ions are generated by collision-induced dissociation (CID). The following table provides commonly used MRM transitions, which should be empirically optimized on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-OxoETE | 317.2 | 113.1 |
| 5-OxoETE | 317.2 | 203.1 |
| This compound | 324.2 | 116.1 |
| This compound | 324.2 | 208.1 |
Troubleshooting Guides
Problem 1: The peak for my this compound internal standard appears to be broader or shows tailing compared to the 5-OxoETE analyte peak.
-
Possible Cause: Isotopic exchange of deuterium atoms with hydrogen atoms from the mobile phase or sample matrix. This is more likely to occur with deuterium labels on acidic protons or in certain solvent conditions.
-
Troubleshooting Steps:
-
Review the location of the deuterium labels: Whenever possible, use internal standards where deuterium atoms are placed on stable carbon atoms rather than on heteroatoms (O, N).
-
Optimize mobile phase pH: Avoid strongly acidic or basic mobile phases that can promote hydrogen-deuterium exchange.
-
Minimize sample processing time: Reduce the time samples are exposed to protic solvents before analysis.
-
Check for in-source exchange: Infuse the this compound standard directly into the mass spectrometer and observe the stability of the deuterated signal over time.
-
Problem 2: My calibration curve is non-linear at the high end.
-
Possible Cause: Isotopic contribution from high concentrations of native 5-OxoETE to the this compound signal.
-
Troubleshooting Steps:
-
Perform a contribution check: Prepare a high-concentration standard of unlabeled 5-OxoETE and inject it while monitoring the MRM transition of this compound. A detectable signal indicates isotopic interference.
-
Adjust the concentration of the internal standard: Ensure the concentration of this compound is appropriate for the expected concentration range of the native analyte.
-
Use a correction factor: If the interference is consistent and measurable, a mathematical correction can be applied to the internal standard's peak area.
-
Select a different MRM transition: Investigate if an alternative fragment ion for this compound shows less interference.
-
Problem 3: I am observing a small peak at the retention time of 5-OxoETE in my blank samples that only contain the internal standard.
-
Possible Cause: Presence of unlabeled 5-OxoETE as an impurity in the this compound internal standard.
-
Troubleshooting Steps:
-
Analyze the internal standard solution alone: Prepare a solution of the this compound standard and analyze it using the MRM transition for native 5-OxoETE.
-
Quantify the impurity: If a peak is present, determine its area. This value can be subtracted from the analyte peak area in your samples.
-
Contact the supplier: Inquire about the isotopic purity of the standard. High-quality standards should have a very low percentage of the unlabeled analyte.
-
Experimental Protocols
Protocol 1: Correction for Isotopic Contribution
This protocol describes a method to experimentally determine and correct for the isotopic contribution of 5-OxoETE to the this compound signal.
-
Prepare a high-concentration stock solution of unlabeled 5-OxoETE (e.g., 1 µg/mL) in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of this compound at the concentration used in your analytical method.
-
Analyze the this compound working solution by LC-MS/MS, monitoring both the 5-OxoETE and this compound MRM transitions to establish the baseline response for any unlabeled impurity in the standard.
-
Analyze the high-concentration 5-OxoETE stock solution , monitoring the MRM transition for this compound.
-
Calculate the contribution factor (%):
-
Contribution Factor = (Area of this compound transition in 5-OxoETE stock / Area of 5-OxoETE transition in 5-OxoETE stock) * 100
-
-
Apply the correction to your samples:
-
Corrected IS Area = Measured IS Area - (Analyte Area * Contribution Factor / 100)
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of 5-OxoETE
This is a general protocol that should be optimized for your specific application and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of plasma or cell culture supernatant, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL).
-
Add 1.5 mL of methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: As specified in the FAQ section, optimized for the instrument.
Data Presentation
The following table provides an example of how to structure quantitative data from a calibration curve experiment.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 510,000 | 0.0030 |
| 0.5 | 7,650 | 515,000 | 0.0148 |
| 1.0 | 15,300 | 508,000 | 0.0301 |
| 5.0 | 78,000 | 512,000 | 0.1523 |
| 10.0 | 155,000 | 505,000 | 0.3069 |
| 50.0 | 760,000 | 498,000 | 1.5261 |
| 100.0 | 1,510,000 | 495,000 | 3.0505 |
Visualizations
Signaling Pathway of 5-OxoETE
Caption: The signaling pathway of 5-OxoETE, from its synthesis to the activation of downstream cellular responses.
Experimental Workflow for Isotopic Interference Correction
Caption: A logical workflow for the experimental correction of isotopic interference.
Technical Support Center: Analysis of 5-OxoETE and 5-OxoETE-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the analysis of 5-Oxo-eicosatetraenoic acid (5-OxoETE) and its deuterated internal standard, 5-OxoETE-d7, using Multiple Reaction Monitoring (MRM) mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow in a question-and-answer format.
Question: I am not detecting a signal for 5-OxoETE or this compound. What are the possible causes and solutions?
Answer:
A lack of signal can stem from several factors, from sample preparation to instrument settings. Consider the following troubleshooting steps:
-
Sample Preparation:
-
Inefficient Extraction: 5-OxoETE is a lipid mediator often present at low concentrations in biological matrices. Ensure your solid-phase extraction (SPE) protocol is optimized for eicosanoids.[1] Inadequate recovery can lead to signals that are below the limit of detection.
-
Sample Degradation: Eicosanoids can be unstable. Ensure samples are processed promptly and stored at -80°C to prevent degradation.[1]
-
-
Liquid Chromatography:
-
Chromatographic Resolution: Poor separation can lead to co-elution with interfering compounds, causing ion suppression. Verify your column's performance and ensure the mobile phase composition is correct.[1][2]
-
System Contamination: Contamination can lead to high background noise, obscuring the analyte signal. Flush the system and use high-purity, LC-MS grade solvents.
-
-
Mass Spectrometry:
-
Incorrect MRM Transitions: Double-check that the precursor and product ion m/z values are correctly entered in the acquisition method.
-
Suboptimal Ionization: 5-OxoETE is typically analyzed in negative electrospray ionization (ESI) mode.[3] Ensure the ion source is properly tuned and parameters like capillary voltage and gas flows are optimized.
-
Instrument Sensitivity: If the analyte concentration is very low, the instrument may lack the sensitivity to detect it. Consider concentrating the sample or using a more sensitive mass spectrometer.
-
Question: I am observing poor peak shape (e.g., tailing, splitting, or broad peaks) for 5-OxoETE. How can I improve this?
Answer:
Poor peak shape can compromise quantification accuracy. Here are common causes and solutions:
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: Residue buildup can cause peak tailing and splitting. Clean the column according to the manufacturer's instructions or replace it if necessary. A guard column can help extend the life of your analytical column.
-
-
Mobile Phase and Sample Mismatch:
-
Injection Solvent: The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, use the mobile phase as the sample solvent.
-
-
Method Parameters:
-
Inadequate Chromatography: The gradient profile may not be optimal for separating 5-OxoETE from other matrix components. Adjust the gradient to ensure better separation.
-
Temperature Fluctuations: Ensure the column oven temperature is stable, as fluctuations can affect retention time and peak shape.
-
Question: My retention times for 5-OxoETE and this compound are shifting between injections. What should I do?
Answer:
Retention time stability is crucial for reliable quantification. If you observe shifts, consider the following:
-
Column Equilibration: Ensure the column is adequately equilibrated between injections. Insufficient equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure accurate composition.
-
Pump Performance: Check the LC pump for pressure fluctuations, which may indicate a leak or bubble in the system. Degas your solvents properly.
-
Column Temperature: Verify that the column compartment is maintaining a consistent temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for 5-OxoETE?
A1: The most commonly used precursor ion for 5-OxoETE in negative ionization mode is m/z 317.5. Several product ions can be monitored for quantification and confirmation. The selection of the most intense and specific product ion is crucial for sensitivity and selectivity.
Q2: How do I determine the MRM transitions for the internal standard, this compound?
A2: this compound contains seven deuterium atoms. Therefore, its monoisotopic mass will be 7 Daltons higher than that of 5-OxoETE. The precursor ion (Q1) for this compound will be approximately m/z 324.5. The fragmentation pattern is generally assumed to be similar to the unlabeled compound, so the same product ions (Q3) as 5-OxoETE can often be used. However, it is best practice to confirm the optimal product ions and collision energies by infusing the deuterated standard.
Q3: What are typical collision energy (CE) and declustering potential (DP) values for 5-OxoETE?
A3: Optimal CE and DP values are instrument-dependent. However, published methods can provide a good starting point. For the transition 317.5 > 203.4, a collision energy of -25 V has been reported. It is highly recommended to perform a compound optimization experiment on your specific instrument to determine the ideal CE and DP for maximizing signal intensity.
Q4: What type of sample preparation is recommended for analyzing 5-OxoETE from biological samples?
A4: Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating eicosanoids from complex matrices like plasma or tissue homogenates. This helps to remove interfering substances and improve the sensitivity of the analysis.
Quantitative Data Summary
The following table summarizes typical MRM parameters for 5-OxoETE. Note that optimal values for Collision Energy (CE) and Declustering Potential (DP) can vary between different mass spectrometer models and should be optimized empirically.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (V) | Declustering Potential (DP) (V) |
| 5-OxoETE | 317.5 | 203.4 | -18.6 to -25 | -40 |
| 317.5 | 153.4 | -18 | - | |
| 317.5 | 113.35 | -20 | - | |
| This compound | ~324.5 | 203.4 (predicted) | Should be similar to 5-OxoETE | Should be similar to 5-OxoETE |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for 5-OxoETE and this compound
-
Prepare Standard Solutions: Prepare individual stock solutions of 5-OxoETE and this compound in a suitable solvent such as ethanol or methanol. Create working solutions at a concentration appropriate for infusion (e.g., 100-1000 ng/mL) in the initial mobile phase composition.
-
Direct Infusion: Infuse each standard solution separately into the mass spectrometer using a syringe pump.
-
Optimize Precursor Ion: In Q1 scan mode, confirm the m/z of the deprotonated molecule, [M-H]⁻, which is ~317.5 for 5-OxoETE and ~324.5 for this compound.
-
Optimize Product Ions and Collision Energy:
-
Perform a product ion scan for each precursor. The instrument will fragment the precursor ion at various collision energies to generate a spectrum of product ions.
-
Identify the most intense and stable product ions from the spectrum.
-
For each promising precursor-product ion pair, perform a collision energy optimization experiment. The instrument will ramp the CE over a range of voltages, and the optimal CE will be the one that produces the highest intensity for the selected product ion.
-
-
Optimize Declustering Potential (DP): With the optimized CE, ramp the DP to find the voltage that maximizes the precursor ion signal intensity.
-
Method Integration: Once optimized, incorporate the MRM transitions and their corresponding parameters into your LC-MS/MS acquisition method.
Visualizations
Caption: Workflow for optimizing MRM transitions.
Caption: Biosynthesis pathway of 5-OxoETE.
References
Technical Support Center: Precision in 5-OxoETE Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the precision of 5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-OxoETE) measurements.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during 5-OxoETE analysis, from sample collection to data acquisition.
Q1: I am observing low or no recovery of 5-OxoETE after sample extraction. What are the potential causes and solutions?
A1: Low recovery is a frequent issue stemming from several factors during sample preparation and extraction.
-
Problem: Analyte Degradation. 5-OxoETE, like other oxylipins, can be susceptible to degradation.
-
Solution: During sample collection and homogenization, it is advisable to add antioxidants. Triphenylphosphine (TPP) can be used to reduce peroxides, while butylated hydroxytoluene (BHT) can quench radical-catalyzed reactions, both of which prevent the degradation or artificial formation of oxylipins.[1] However, be cautious with BHT concentration, as high levels (e.g., 0.1%) can cause precipitation and clog LC systems.[1] For storage, ensure samples and standards are kept at -80°C for long-term stability of up to two years.[2]
-
-
Problem: Inefficient Extraction. The choice of extraction method and its execution are critical.
-
Solution 1: Liquid-Liquid Extraction (LLE). For biofluids like bronchoalveolar lavage (BAL) fluid, a common LLE method involves adding a deuterated internal standard (e.g., d4-5-oxo-ETE), followed by extraction with a solvent like methyl-t-butyl ether.[3]
-
Solution 2: Solid-Phase Extraction (SPE). SPE is a widely used and effective method for cleaning up and concentrating oxylipins from complex matrices. C18 cartridges are a popular choice.[1] A well-optimized SPE protocol can yield high recoveries for various eicosanoids, often exceeding 85%. Ensure proper conditioning of the cartridge, appropriate sample loading pH, and optimized wash and elution steps.
-
Q2: My 5-OxoETE signal in LC-MS/MS is weak and inconsistent. How can I improve sensitivity and reproducibility?
A2: Optimizing your Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is crucial for achieving high sensitivity and reliable quantification.
-
Problem: Suboptimal Chromatographic Separation. Poor peak shape and co-elution with interfering substances can suppress the 5-OxoETE signal.
-
Solution: Utilize a high-efficiency column, such as a UPLC BEH shield RP18 column (2.1×100 mm, 1.7 µm), for better separation. Optimize the mobile phase gradient. A common mobile phase combination is a mixture of acetonitrile, water, and acetic acid.
-
-
Problem: Inefficient Ionization or Fragmentation. The mass spectrometer settings directly impact signal intensity.
-
Solution: 5-OxoETE is typically analyzed in negative ion mode. It is essential to optimize all mass spectrometric parameters, including declustering potential (DP) and collision energy (CE), for each specific instrument. Do not rely solely on parameters from the literature, as optimal settings can vary even between identical instruments. The use of multiple reaction monitoring (MRM) enhances specificity and sensitivity. For 5-OxoETE (precursor ion m/z 317), a common product ion for quantification is m/z 203.
-
-
Problem: Matrix Effects. Components of the biological sample co-eluting with 5-OxoETE can suppress or enhance its ionization, leading to inaccurate quantification.
-
Solution: A thorough sample cleanup, as described in Q1, is the first line of defense. Additionally, the use of a co-eluting, stable isotope-labeled internal standard (e.g., 5-oxo-[11,12,14,15-2H]ETE or d4-5-oxo-ETE) is critical to compensate for matrix effects and variations in instrument response.
-
Q3: I am using Gas Chromatography-Mass Spectrometry (GC-MS). What are the critical steps for successful 5-OxoETE measurement?
A3: GC-MS analysis of eicosanoids like 5-OxoETE necessitates a derivatization step to increase their volatility and thermal stability.
-
Problem: Incomplete Derivatization. The carboxyl and keto groups of 5-OxoETE make it non-volatile.
-
Solution: A two-step derivatization process is common. First, methoximation is used to protect the ketone groups. This is followed by silylation (e.g., using BSTFA with TMCS) to convert the carboxylic acid into a more volatile trimethylsilyl (TMS) ester. It is crucial to optimize the derivatization reaction conditions, including temperature and time, to ensure the reaction goes to completion.
-
-
Problem: Analyte Degradation during GC analysis.
-
Solution: The derivatization process itself helps to stabilize the molecule for GC analysis. Ensure the GC inlet and column are clean and properly maintained to avoid active sites that can cause degradation.
-
Q4: What is the biological significance of measuring 5-OxoETE?
A4: 5-OxoETE is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway. It is formed by the oxidation of 5(S)-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). Its synthesis is significantly increased during conditions of oxidative stress. 5-OxoETE is a powerful chemoattractant for eosinophils and also acts on neutrophils, monocytes, and basophils. Due to its pro-inflammatory properties, it is implicated in allergic reactions, asthma, and cancer. Its actions are mediated through a specific G protein-coupled receptor known as the OXE receptor.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of 5-OxoETE. Note that these values should be used as a starting point and must be optimized for your specific instrument and experimental conditions.
Table 1: Example UPLC-MS/MS Parameters for 5-OxoETE Analysis
| Parameter | Value | Reference |
| LC System | ||
| Column | Acquity UPLC BEH shield RP18 (2.1×100 mm, 1.7 µm) | |
| Mobile Phase A | ACN/water/acetic acid (60/40/0.02, v/v) | |
| Mobile Phase B | ACN/IPA (50/50, v/v) | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 40 °C | |
| MS System | ||
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| MRM Transition | 317 -> 203 | |
| Declustering Potential (DP) | -40 V | |
| Collision Energy (CE) | -25 V | |
| Internal Standard | 5-oxo-[11,12,14,15-2H]ETE (d4-5-oxo-ETE) |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5-OxoETE
This protocol is a general guideline for enriching 5-OxoETE from biological fluids using a C18 SPE cartridge.
-
Internal Standard Spiking: Add a known amount of deuterated 5-OxoETE (e.g., d4-5-oxo-ETE) to the sample to correct for procedural losses.
-
Sample Acidification: Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid group of 5-OxoETE is protonated.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by sequentially passing methanol followed by acidified water (pH ~3.5) through it. Do not let the cartridge run dry.
-
Sample Loading: Slowly load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 15% aqueous ethanol) to remove polar interferences.
-
Elution: Elute the 5-OxoETE and other retained lipids with a non-polar organic solvent such as methyl-t-butyl ether, ethyl acetate, or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase of your LC system for analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a two-step derivatization process for preparing 5-OxoETE for GC-MS analysis.
-
Methoximation:
-
To the dried sample extract, add a solution of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to convert the ketone group of 5-OxoETE to a methoxime derivative.
-
-
Silylation:
-
Following methoximation, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture again (e.g., at 75°C for 45 minutes) to convert the carboxylic acid group to a TMS ester.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Biosynthesis of 5-OxoETE and its signaling via the OXE receptor.
Caption: Analytical workflow for quantifying 5-OxoETE.
References
selecting the right concentration of 5-OxoETE-d7 internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate concentration of 5-OxoETE-d7 as an internal standard for accurate quantification of 5-OxoETE in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in mass spectrometry-based bioanalysis. Its primary purpose is to correct for variability that can occur during sample preparation, injection, and analysis. Because this compound is chemically and structurally nearly identical to the analyte (5-OxoETE), it experiences similar losses during extraction and similar ionization suppression or enhancement in the mass spectrometer. By adding a known and constant amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area can be used for accurate quantification, improving the precision and accuracy of the results.
Q2: What is the general recommendation for the concentration of a stable isotope-labeled internal standard like this compound?
A2: While there is no single universal concentration, a common practice is to use a concentration that falls within the mid-range of the calibration curve for the analyte, 5-OxoETE. A concentration that yields a consistent and robust signal across all samples is ideal. Some general starting points include:
-
A concentration that results in a peak area ratio of approximately 1:1 with the analyte at the mid-point of the calibration range.
-
A concentration that is roughly 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.
Q3: Why is it not advisable to use a very low or very high concentration of this compound?
A3: Using a very low concentration of this compound can lead to a poor signal-to-noise ratio, resulting in high variability and poor precision. Conversely, a very high concentration can lead to detector saturation and may increase the risk of cross-interference, where the signal from the internal standard contributes to the analyte signal, particularly if the this compound contains any unlabeled 5-OxoETE as an impurity.
Q4: Can the concentration of this compound affect the linearity of my calibration curve?
A4: Yes, an inappropriate concentration of the internal standard can impact the linearity of the calibration curve. If the internal standard signal is not consistent across the calibration range, or if there is significant cross-interference, it can lead to non-linearity. It is crucial to evaluate the linearity of the calibration curve at different internal standard concentrations during method development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | Inconsistent sample preparation; Pipetting errors; Matrix effects varying significantly between samples. | Review and standardize the sample preparation workflow. Use calibrated pipettes and ensure complete dissolution and mixing. Evaluate matrix effects by comparing the IS response in neat solution versus extracted blank matrix. Consider further sample cleanup if matrix effects are severe. |
| Poor Linearity of Calibration Curve (r² < 0.99) | Inappropriate concentration of the internal standard (too high or too low); Cross-interference from the internal standard to the analyte channel. | Test a range of this compound concentrations (e.g., low, medium, and high relative to the calibration curve). Check the mass spectrometry data for any signal from the internal standard in the analyte's mass transition window in a sample containing only the internal standard. |
| Inaccurate Quality Control (QC) Sample Results | The chosen internal standard concentration does not adequately compensate for variability at the low or high end of the calibration range. | Re-evaluate the internal standard concentration. The optimal concentration should provide consistent performance across the entire range of the assay. Ensure the IS concentration is appropriate for the expected analyte concentrations in the study samples. |
| Internal Standard Peak Tailing or Splitting | Poor chromatography; Overloading of the analytical column. | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column temperature). If using a high concentration of the internal standard, consider reducing it to prevent column overloading. |
Data Presentation: Selecting the Right Concentration
The optimal concentration of this compound should be determined experimentally. Below is a table summarizing hypothetical validation data at three different concentrations of this compound for a 5-OxoETE calibration curve ranging from 0.1 to 10 ng/mL in human plasma.
| IS Concentration | Calibration Curve Linearity (r²) | Low QC (0.3 ng/mL) Accuracy (%) / Precision (%CV) | Mid QC (3 ng/mL) Accuracy (%) / Precision (%CV) | High QC (8 ng/mL) Accuracy (%) / Precision (%CV) | IS Peak Area Consistency (%CV across all samples) |
| 1 ng/mL | 0.992 | 82.5 / 18.2 | 95.3 / 8.1 | 98.7 / 5.4 | 25.3 |
| 5 ng/mL | 0.999 | 98.9 / 6.5 | 101.2 / 4.3 | 102.5 / 3.1 | 8.9 |
| 10 ng/mL | 0.998 | 105.6 / 5.8 | 104.8 / 3.9 | 103.1 / 2.8 | 12.4 |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
Objective: To identify the concentration of this compound that provides the most accurate and precise quantification of 5-OxoETE over the intended calibration range.
Materials:
-
5-OxoETE analytical standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma, cell culture medium)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 5-OxoETE in a suitable solvent (e.g., ethanol).
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
-
Prepare Working Solutions:
-
From the 5-OxoETE stock solution, prepare a series of working solutions for spiking into the blank matrix to create calibration standards and quality control (QC) samples.
-
From the this compound stock solution, prepare three different working solutions at concentrations that are expected to be in the low, middle, and high range relative to the analyte's calibration curve (e.g., 1 ng/mL, 5 ng/mL, and 10 ng/mL).
-
-
Sample Preparation and Analysis:
-
For each of the three this compound concentrations:
-
Prepare a full set of calibration standards (typically 7-8 non-zero levels) and at least three levels of QC samples (low, medium, and high) by spiking the appropriate amounts of the 5-OxoETE working solutions into the blank matrix.
-
To each calibration standard, QC sample, and blank matrix sample, add a fixed volume of the respective this compound working solution.
-
Process all samples using your established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
-
Data Evaluation:
-
For each this compound concentration, evaluate the following parameters:
-
Linearity: Construct the calibration curve by plotting the peak area ratio (5-OxoETE / this compound) against the concentration of 5-OxoETE. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy: The mean concentration of the back-calculated calibration standards and the QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantitation, LLOQ).
-
Precision: The coefficient of variation (%CV) for the QC samples should be ≤ 15% (≤ 20% for the LLOQ).
-
Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all samples. A %CV of ≤ 15% is generally acceptable.
-
-
-
Selection of Optimal Concentration:
-
Choose the this compound concentration that provides the best overall performance in terms of linearity, accuracy, precision, and internal standard signal consistency.
-
Mandatory Visualizations
Caption: Workflow for selecting the optimal internal standard concentration.
Caption: Simplified signaling pathway of 5-OxoETE.
Technical Support Center: 5-OxoETE Analysis by Electrospray Ionization Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to adduct formation during the analysis of 5-Oxo-eicosatetraenoic acid (5-OxoETE) using electrospray ionization (ESI) mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is adduct formation in electrospray ionization (ESI) and why is it a concern for 5-OxoETE analysis?
A1: Adduct formation in ESI is the process where the target analyte molecule, in this case, 5-OxoETE, associates with other ions present in the sample solution to form a charged complex.[1] While ESI relies on forming ions like the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, unintended adducts with alkali metals (e.g., sodium [M+Na]⁺) or other species can also form.[2][3] This is a concern because it can split the analyte signal among multiple ionic forms, reducing the intensity of the desired ion, complicating data interpretation, and compromising the sensitivity and accuracy of quantification.[4][5]
Q2: What are the most common adducts observed for 5-OxoETE in ESI-MS?
A2: 5-OxoETE is typically analyzed in negative ion mode, where the desired ion is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 317. However, various adducts can be observed in both positive and negative modes depending on the sample matrix and experimental conditions. Common adducts are listed in the table below.
Q3: What are the primary sources of ions that cause adduct formation?
A3: The ions responsible for adduct formation are ubiquitous in a laboratory setting. Key sources include:
-
Glassware: Glass, particularly older glassware, can leach sodium (Na⁺) and potassium (K⁺) ions into solvents and sample solutions.
-
Solvents and Reagents: HPLC-grade solvents, buffers, and additives can contain trace amounts of metal ions and other contaminants.
-
Sample Matrix: Biological samples such as plasma, serum, or cell lysates naturally contain high concentrations of inorganic salts (e.g., NaCl, KCl).
-
Analyst Handling: Contamination can be introduced from the analyst through handling, for example, from sweat which contains sodium.
Q4: How does adduct formation affect the fragmentation pattern (MS/MS) of 5-OxoETE?
A4: The fragmentation pattern of an analyte is dependent on the precursor ion selected for collision-induced dissociation (CID). If you select the [M-H]⁻ ion of 5-OxoETE, you will observe a characteristic fragmentation pattern. However, if you select an adduct ion, such as [M+Na-2H]⁻ or [M+Cl]⁻, the fragmentation will be different and may not yield the expected product ions, making identification and quantification based on standard multiple reaction monitoring (MRM) transitions unreliable.
Troubleshooting Guide
Problem 1: The signal for my target 5-OxoETE ion ([M-H]⁻ at m/z 317) is weak or absent, but I see other significant peaks at higher m/z values.
-
Possible Cause: This is a classic sign of adduct formation. The 5-OxoETE is likely being ionized, but as an adduct rather than the desired deprotonated molecule. Common adducts in negative mode include the chloride adduct [M+Cl]⁻ or sodium-bridged dimers. In positive mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are very common.
-
Solution:
-
Identify the Adducts: Calculate the mass difference between your observed peaks and the expected molecular weight of 5-OxoETE (~316.4 Da) to identify the adduct species (see Table 1).
-
Modify Mobile Phase: To suppress sodium adducts and favor proton abstraction in negative mode, you can add a small amount of a volatile salt like ammonium acetate (~0.5-5 mM). For positive mode analysis, adding a proton source like formic acid (0.1%) can promote [M+H]⁺ formation over metal adducts.
-
Change Solvent: Acetonitrile is often preferred over methanol in the mobile phase, as methanol can sometimes enhance the formation of sodium adducts.
-
Check for Contamination: Review your sample preparation workflow for sources of contamination as detailed in the FAQs.
-
Problem 2: My results are not reproducible, and the ratio of adduct peaks to my target ion varies between samples.
-
Possible Cause: Inconsistent levels of adduct-forming ions in different samples are the likely cause. This is a significant issue in quantitative bioanalysis where samples (e.g., plasma) can have varying inorganic ion concentrations. It can also be caused by inconsistent sample handling or contamination.
-
Solution:
-
Standardize Sample Preparation: Use plasticware (e.g., polypropylene vials and pipette tips) instead of glass to minimize sodium and potassium leaching. Ensure all reagents are of the highest purity (LC-MS grade).
-
Drive Adduct Formation to Completion (if suppression fails): In some cases, if adduct formation cannot be eliminated, a strategy is to add a high concentration of the adduct-forming species (e.g., sodium acetate) to the mobile phase. This drives the equilibrium so that the analyte exists almost exclusively as a single adduct type, which can then be used for quantification. This ensures the adduct formation is consistent across all samples.
-
Improve Chromatography: Ensure that 5-OxoETE is chromatographically separated from high concentrations of salts in the sample matrix.
-
Problem 3: I am observing poor peak shape (tailing, splitting) for 5-OxoETE.
-
Possible Cause: While not always directly caused by adducts, poor peak shape can be related to interactions with the analytical column or system contamination, which can be exacerbated by the conditions that also promote adducts. It can also result from injecting a sample in a solvent that is much stronger than the mobile phase.
-
Solution:
-
Column Flushing: Flush the column and the entire LC system to remove contaminants.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants present in the sample matrix.
-
Match Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
Mobile Phase pH: For negative mode analysis, ensure the mobile phase pH is sufficiently basic to deprotonate 5-OxoETE but not so high as to damage the silica-based column. Adding a buffer can help maintain a stable pH.
-
Data Presentation
Table 1: Common Adducts of 5-OxoETE in Electrospray Ionization MS (Based on a monoisotopic mass of ~316.20 for 5-OxoETE, C₂₀H₂₈O₃)
| Ionization Mode | Adduct Type | Formula | Calculated m/z | Notes |
| Negative | Deprotonated Molecule | [M-H]⁻ | 315.19 | This is the target ion for quantification in negative mode. |
| Chloride Adduct | [M+Cl]⁻ | 351.16 | Common if chlorinated solvents or salts are present. Look for the ³⁷Cl isotope peak (~1/3 intensity). | |
| Formate Adduct | [M+HCOO]⁻ | 361.19 | Can originate from formic acid in the mobile phase. | |
| Acetate Adduct | [M+CH₃COO]⁻ | 375.21 | Can originate from acetate buffers in the mobile phase. | |
| Sodiated Dimer Adduct | [2M-2H+Na]⁻ | 653.37 | A dimer of two deprotonated molecules bridged by a sodium ion. | |
| Positive | Protonated Molecule | [M+H]⁺ | 317.21 | Target ion for quantification in positive mode. |
| Sodium Adduct | [M+Na]⁺ | 339.19 | Very common, often more intense than [M+H]⁺ if sodium is present. | |
| Potassium Adduct | [M+K]⁺ | 355.16 | Common if potassium salts are present; often seen alongside sodium adducts. | |
| Ammonium Adduct | [M+NH₄]⁺ | 334.23 | Expected when using ammonium-based buffers (e.g., ammonium acetate). |
Table 2: Summary of Strategies to Mitigate Adduct Formation
| Strategy | Principle | Typical Application | Potential Downsides |
| Add Acid (e.g., 0.1% Formic Acid) | Provides an excess of protons to drive ionization towards the [M+H]⁺ form. | Positive Ion Mode: Suppress [M+Na]⁺ and [M+K]⁺ adducts. | May suppress ionization for some compounds; not suitable for negative mode. |
| Add Volatile Salt (e.g., 0.5-5 mM Ammonium Acetate) | Provides a competing cation (NH₄⁺) and can help stabilize the spray. The acetate can act as a proton acceptor in negative mode. | Positive & Negative Modes: Can suppress metal adducts and improve reproducibility. | Higher concentrations (>5-10 mM) can cause ion suppression for the analyte of interest. |
| Use Plasticware (Polypropylene) | Avoids leaching of Na⁺ and K⁺ ions from glass surfaces. | Sample collection, storage, and autosampler vials. | Plasticizers may leach from some plastics, though this is often less problematic than metal ions. |
| Use High-Purity Solvents/Reagents | Minimizes the introduction of metal ion contaminants. | Mobile phase preparation and sample dilution. | Higher cost. |
| Replace Methanol with Acetonitrile | Acetonitrile has been observed to give a lower degree of sodium adduct formation compared to methanol. | Mobile phase organic component. | May alter chromatographic selectivity. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for 5-OxoETE Analysis with Adduct Control
This protocol provides a starting point for developing a robust LC-MS/MS method for 5-OxoETE, with an emphasis on minimizing adduct formation.
-
Sample Preparation (from cell culture supernatant):
-
Use polypropylene collection tubes and pipette tips throughout the procedure.
-
To 1 mL of supernatant, add an appropriate internal standard (e.g., 5-OxoETE-d₇).
-
Perform solid-phase extraction (SPE) for cleanup and concentration. A C18 SPE cartridge is suitable.
-
Condition the SPE cartridge with methanol, followed by LC-MS grade water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar interferences.
-
Elute the 5-OxoETE with an appropriate solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) and transfer to a polypropylene autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water. Note: Acetic acid is used here to aid chromatography and is compatible with negative ion mode.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Key Parameters:
-
Capillary Voltage: ~3.0 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Gas Temperature: 350 °C
-
Nebulizer Pressure: ~40 psi
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): For 5-OxoETE, a common transition is monitoring the precursor ion m/z 317 decaying to a product ion like m/z 113 or m/z 203. The collision energy should be optimized for your specific instrument (typically -20 to -40 V).
-
Visualizations
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to LC-MS Method Validation for 5-OxoETE using 5-OxoETE-d7
For researchers, scientists, and drug development professionals delving into the inflammatory landscape, accurate quantification of bioactive lipids is paramount. 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent chemoattractant for eosinophils and neutrophils, has emerged as a key player in allergic inflammation and other inflammatory diseases.[1][2] Its precise measurement is critical for understanding its pathological roles and for the development of novel therapeutics.
This guide provides a comprehensive comparison of the liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 5-OxoETE, utilizing its stable isotope-labeled internal standard, 5-OxoETE-d7. We will explore its performance against alternative analytical techniques and provide detailed experimental protocols to support your research endeavors.
The Analytical Arena: LC-MS vs. The Alternatives
The quantification of eicosanoids like 5-OxoETE presents a significant analytical challenge due to their low endogenous concentrations and the presence of interfering isomers. While several methods have been employed, LC-MS/MS has emerged as the gold standard, offering superior sensitivity, specificity, and multiplexing capabilities.
| Feature | LC-MS/MS with this compound | Immunoassays (EIA/RIA) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High (discriminates between isomers) | Moderate (potential for cross-reactivity)[3] | High |
| Sensitivity | High (LLOQ in the low ng/mL to pg/mL range)[3][4] | Low to Moderate | High |
| Sample Throughput | High | High | Low (requires derivatization) |
| Sample Preparation | Moderate (Solid Phase Extraction) | Minimal | Extensive (derivatization required) |
| Multiplexing | Excellent (simultaneous analysis of multiple analytes) | Single analyte per assay | Limited |
| Cost | High (instrumentation) | Low (reagents) | Moderate to High (instrumentation) |
As the table illustrates, while immunoassays offer a cost-effective and high-throughput solution, they often suffer from a lack of specificity due to antibody cross-reactivity with structurally similar eicosanoids. GC-MS provides high sensitivity and specificity but is hampered by the need for extensive sample derivatization, making it a time-consuming and lower-throughput option. In contrast, LC-MS/MS, particularly when coupled with a stable isotope-labeled internal standard like this compound, provides the necessary specificity and sensitivity for accurate and reliable quantification in complex biological matrices.
Under the Hood: A Validated LC-MS/MS Protocol for 5-OxoETE
The following protocol outlines a typical validated LC-MS/MS method for the quantification of 5-OxoETE using this compound as an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate 5-OxoETE from the biological matrix and remove interfering substances.
-
Procedure:
-
To 1 mL of plasma or other biological fluid, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Acidify the sample with 2 M formic acid to a pH of ~3.5.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate 5-OxoETE from other components and detect it with high sensitivity and specificity using mass spectrometry.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of 5-OxoETE from isomers (e.g., a linear gradient from 30% to 90% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| MRM Transitions | 5-OxoETE: 317.2 > 115.1; this compound: 324.2 > 115.1 (example transitions, should be optimized) |
| Collision Energy | Optimized for each transition |
Method Validation Parameters
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA). Key parameters to assess include:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Evaluated under various storage and processing conditions |
Visualizing the Science
To better understand the context of 5-OxoETE analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Figure 1: Simplified signaling pathway of 5-OxoETE.
Figure 2: Typical workflow for 5-OxoETE analysis by LC-MS/MS.
Conclusion
The validation of a robust and reliable analytical method is a cornerstone of impactful research in the field of inflammation and drug development. For the quantification of 5-OxoETE, an LC-MS/MS method utilizing a deuterated internal standard such as this compound offers unparalleled specificity, sensitivity, and accuracy. By providing a clear comparison with alternative methods and a detailed experimental framework, this guide aims to empower researchers to confidently and precisely measure this critical inflammatory mediator, ultimately advancing our understanding of its role in health and disease.
References
A Researcher's Guide to Internal Standards for Lipid Analysis: A Comparative Look at 5-OxoETE-d7
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and reliability of quantitative data are paramount. Internal standards are crucial for correcting variations during sample preparation and analysis. This guide provides an objective comparison of 5-OxoETE-d7 and other common internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your research needs.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based lipidomics. These standards, particularly deuterated and 13C-labeled lipids, are chemically almost identical to the analytes of interest, ensuring they behave similarly during extraction, derivatization, and ionization. This co-elution allows for the correction of matrix effects and other sources of analytical variability.
Comparing the Arsenal: A Look at Different Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative lipid analysis. The most commonly used types are deuterated lipids (like this compound), 13C-labeled lipids, and odd-chain lipids. Each has distinct advantages and disadvantages.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Hydrogen atoms are replaced by deuterium. | Co-elute closely with the endogenous analyte, effectively correcting for matrix effects.[1] | May exhibit a slight retention time shift compared to the native analyte. Potential for isotopic scrambling or exchange. |
| ¹³C-Labeled Lipids | Carbon-12 atoms are replaced by carbon-13. | Considered superior as they have the same retention time and response factors as the native analyte and are incapable of isotopic scrambling. | Typically more costly and less commercially available than deuterated standards. |
| Odd-Chain Lipids | Lipids with an odd number of carbon atoms in their fatty acid chains, which are generally absent or at very low levels in most biological systems. | Cost-effective. | May not perfectly mimic the extraction efficiency and ionization behavior of even-chained endogenous lipids. Can be present in certain diets or disease states, leading to analytical interference. |
Performance Deep Dive: A Quantitative Comparison
The performance of an internal standard is assessed by its recovery, accuracy, and precision. While direct head-to-head comparative data for this compound against a broad spectrum of other internal standards is limited, we can infer its performance from studies on other deuterated eicosanoid standards and compare it with data from other internal standard types.
Performance of Deuterated Eicosanoid Internal Standards (Representative of this compound)
| Parameter | Reported Value | Reference |
| Recovery | 70-120% for 26 deuterated eicosanoid standards in human plasma.[2] | Wang et al. (2014)[2] |
| >64.5% for 25 eicosanoids in human serum.[3] | Yang et al. (2022)[3] | |
| Precision (CV%) | <30% for all compounds. | Wang et al. (2014) |
| < ±20% for accuracy and precision. | Yang et al. (2022) | |
| Accuracy | 70-120% recovery indicates good accuracy. | Wang et al. (2014) |
| < ±20% for accuracy and precision. | Yang et al. (2022) |
Note: The performance of a specific internal standard like this compound is expected to fall within these ranges when used for the quantification of 5-OxoETE and structurally related eicosanoids.
In the Lab: Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction Protocol (Methyl-tert-butyl ether Method)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of biological sample (e.g., plasma, cell lysate).
-
Add 10 µL of the internal standard mixture, including this compound.
-
Add 300 µL of methanol and vortex for 10 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 250 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 15% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 15% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for 5-OxoETE.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.
-
Visualizing the Science: Diagrams and Workflows
To better understand the context of 5-OxoETE analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: 5-OxoETE Biosynthesis and Signaling Pathway
Caption: Experimental Workflow for Lipid Analysis
References
- 1. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-OxoETE Quantification: A Comparative Guide to ELISA and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of 5-Oxo-eicosatetraenoic acid (5-OxoETE): Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While mass spectrometry is a well-established and robust method for 5-OxoETE analysis, the availability of a commercial ELISA kit specifically for 5-OxoETE is limited. This guide, therefore, presents a comparison based on the established performance of LC-MS/MS for 5-OxoETE and the expected performance of a hypothetical competitive ELISA, drawing on typical characteristics of immunoassays for similar small lipid molecules.
At a Glance: 5-OxoETE Quantification Methods
| Feature | 5-OxoETE ELISA (Hypothetical Competitive Assay) | 5-OxoETE Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of 5-OxoETE and a labeled tracer to a limited number of specific antibodies. | Separation by liquid chromatography and detection based on the mass-to-charge ratio of fragmented ions. |
| Specificity | Dependent on antibody cross-reactivity with structurally similar eicosanoids. | High, based on unique precursor and product ion masses. |
| Sensitivity | Typically in the low ng/mL to pg/mL range. | High, often reaching low pg/mL levels. |
| Throughput | High, suitable for screening large numbers of samples. | Moderate, dependent on chromatographic run time. |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and reagent costs. |
| Development | Requires development and validation of a specific antibody. | Requires method development and validation on an LC-MS/MS system. |
| Matrix Effects | Can be susceptible to interference from sample components. | Can be minimized with appropriate sample preparation and internal standards. |
The Role of 5-OxoETE in Cellular Signaling
5-OxoETE is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It exerts its effects by binding to the G-protein coupled receptor, OXER1, triggering a cascade of intracellular signaling events.[1] These pathways are involved in various physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[1][2]
Experimental Protocols
Hypothetical 5-OxoETE Competitive ELISA Protocol
This protocol is based on typical procedures for competitive ELISAs for small molecules.[3]
-
Plate Preparation : A 96-well microplate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Competitive Reaction :
-
A standard curve is prepared with known concentrations of 5-OxoETE.
-
Samples and standards are added to the wells.
-
A fixed amount of 5-OxoETE conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
A specific rabbit anti-5-OxoETE antibody is added.
-
The plate is incubated to allow competition between the sample/standard 5-OxoETE and the enzyme-conjugated 5-OxoETE for binding to the primary antibody.
-
-
Washing : The plate is washed to remove unbound reagents.
-
Substrate Addition : A chromogenic substrate for the enzyme is added to each well.
-
Signal Development : The plate is incubated to allow for color development. The intensity of the color is inversely proportional to the amount of 5-OxoETE in the sample.
-
Reaction Stoppage : A stop solution is added to terminate the reaction.
-
Data Acquisition : The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis : The concentration of 5-OxoETE in the samples is determined by interpolating from the standard curve.
5-OxoETE LC-MS/MS Protocol
This protocol is a generalized procedure for the analysis of eicosanoids in biological fluids.
-
Sample Preparation (Solid Phase Extraction - SPE) :
-
Biological samples (e.g., plasma, cell culture supernatant) are spiked with a deuterated internal standard (e.g., d4-5-OxoETE).
-
Proteins are precipitated with an organic solvent (e.g., methanol).
-
The supernatant is diluted and acidified.
-
The sample is loaded onto a conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
5-OxoETE and the internal standard are eluted with an organic solvent.
-
-
LC-MS/MS Analysis :
-
The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
5-OxoETE is separated from other components on a C18 analytical column.
-
The analyte is ionized (typically using electrospray ionization in negative mode).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both 5-OxoETE and its deuterated internal standard.
-
-
Data Analysis :
-
The peak areas of the analyte and the internal standard are integrated.
-
The concentration of 5-OxoETE is calculated from the ratio of the analyte peak area to the internal standard peak area, using a calibration curve generated with known standards.
-
Experimental Workflow for Cross-Validation
A robust cross-validation study is essential to compare the performance of an ELISA with the gold-standard LC-MS/MS method.
Performance Comparison: ELISA vs. LC-MS/MS
The following table summarizes the expected performance characteristics of a hypothetical 5-OxoETE ELISA compared to a validated LC-MS/MS method.
| Performance Metric | Hypothetical 5-OxoETE ELISA | 5-OxoETE LC-MS/MS |
| Linear Range | Typically 2-3 orders of magnitude. | Can span 4-5 orders of magnitude. |
| Sensitivity (LOD) | Expected in the range of 10-100 pg/mL. | Can achieve <10 pg/mL. |
| Intra-assay Precision (%CV) | < 10% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 80-120% | 85-115% |
| Specificity/Cross-reactivity | Potential for cross-reactivity with other eicosanoids (e.g., 5-HETE, LTB4). Specificity is dependent on the monoclonal or polyclonal antibody used. | High specificity due to unique mass transitions. Can distinguish between isomers. |
Discussion on Cross-Reactivity
A critical consideration for any immunoassay is the potential for cross-reactivity with structurally related molecules. For a 5-OxoETE ELISA, it would be essential to test for cross-reactivity with other eicosanoids in the 5-lipoxygenase pathway and other metabolic pathways of arachidonic acid.
Potential Cross-Reactants for a 5-OxoETE Immunoassay:
-
5-HETE (5-hydroxyeicosatetraenoic acid): The precursor to 5-OxoETE.
-
Leukotriene B4 (LTB4): Another potent chemoattractant derived from the 5-LO pathway.
-
12-HETE and 15-HETE: Positional isomers of 5-HETE.
-
Prostaglandins (e.g., PGE2): Metabolites from the cyclooxygenase (COX) pathway.
The degree of cross-reactivity would need to be empirically determined during the validation of the ELISA. High cross-reactivity could lead to an overestimation of 5-OxoETE concentrations.
Conclusion
While a commercially available 5-OxoETE ELISA kit is not readily found, a hypothetical comparison with the well-established LC-MS/MS method highlights the distinct advantages and disadvantages of each technique. An ELISA would offer high throughput and lower cost, making it suitable for screening large sample sets. However, the specificity of an ELISA is a significant concern due to the potential for cross-reactivity with other eicosanoids.
In contrast, LC-MS/MS provides superior specificity and sensitivity for the definitive quantification of 5-OxoETE. It is the preferred method for research applications requiring high accuracy and the ability to distinguish between closely related lipid mediators.
For researchers in drug development and clinical studies, the choice of analytical method will depend on the specific requirements of the study. If a high-throughput screening assay is needed, the development and rigorous validation of a specific 5-OxoETE ELISA would be necessary. For confirmatory and quantitative studies, a validated LC-MS/MS method remains the gold standard. Any in-house developed ELISA would require thorough cross-validation against LC-MS/MS to ensure the accuracy and reliability of the results.
References
A Comparative Analysis of the Biological Potency of 5-Oxo-ETE and LTB4 on Eosinophils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of two potent lipid mediators, 5-Oxo-eicosatetraenoic acid (5-Oxo-ETE) and Leukotriene B4 (LTB4), on eosinophils. The information presented is compiled from experimental data to assist researchers in understanding the distinct roles of these molecules in eosinophil activation and to aid in the development of targeted therapeutics for inflammatory diseases.
Quantitative Comparison of Biological Potency
The following table summarizes the key potency metrics of 5-Oxo-ETE and LTB4 on human eosinophils.
| Biological Response | 5-Oxo-ETE | Leukotriene B4 (LTB4) | Key Findings |
| Chemotaxis | Highly potent, considered the most potent lipid chemoattractant for eosinophils.[1][2][3][4] | Significantly less potent than 5-Oxo-ETE. The maximal chemotactic response to LTB4 is reported to be only about 4% of the maximal response to 5-Oxo-ETE.[4] | 5-Oxo-ETE is substantially more effective at inducing eosinophil migration. |
| Calcium Mobilization | Potent inducer of intracellular calcium flux. | Potent inducer of intracellular calcium flux. | While both are potent, some studies suggest 5-Oxo-ETE is more potent in inducing calcium mobilization in eosinophils. |
| Actin Polymerization | Potent inducer of actin polymerization. | Induces actin polymerization. | 5-Oxo-ETE is a potent stimulator of the cytoskeletal changes required for cell migration. |
| Receptor | OXE receptor (G-protein coupled, Gi/o). | BLT1 and BLT2 receptors (G-protein coupled). | The distinct receptor usage underlines their specific roles and potential for selective therapeutic targeting. |
Signaling Pathways
Both 5-Oxo-ETE and LTB4 exert their effects on eosinophils by activating specific G-protein coupled receptors (GPCRs).
5-Oxo-ETE binds to the OXE receptor, which is coupled to a Gi/o protein. This interaction initiates a signaling cascade involving the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the extracellular signal-regulated kinase (ERK) 1/2, leading to downstream cellular responses such as chemotaxis and calcium mobilization.
LTB4 primarily signals through the high-affinity BLT1 receptor on eosinophils, also a Gi/o-coupled GPCR. Activation of BLT1 leads to the activation of downstream signaling pathways including PI3K and mitogen-activated protein kinases (MAPKs), which are crucial for chemotaxis and other inflammatory responses.
Caption: Signaling pathways of 5-Oxo-ETE and LTB4 in eosinophils.
Experimental Protocols
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol outlines the general steps for assessing eosinophil chemotaxis in response to 5-Oxo-ETE and LTB4 using a modified Boyden chamber.
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.
-
Chamber Preparation: Use a multi-well chemotaxis chamber with a microporous polycarbonate membrane (typically 5-8 µm pore size) separating the upper and lower wells.
-
Loading of Chemoattractants: Add varying concentrations of 5-Oxo-ETE or LTB4 (e.g., 0.1 nM to 1 µM) to the lower wells of the chamber. A buffer control (e.g., HBSS with 0.1% BSA) should be used as a negative control.
-
Cell Seeding: Resuspend the isolated eosinophils in buffer at a concentration of 1-2 x 10^6 cells/mL and add them to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
Cell Staining and Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane with a suitable stain (e.g., Diff-Quik). Count the number of migrated eosinophils in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to determine the dose-response relationship and calculate the EC50 value.
Caption: Experimental workflow for eosinophil chemotaxis assay.
Eosinophil Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in eosinophils upon stimulation with 5-Oxo-ETE or LTB4 using a fluorescent calcium indicator.
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood as described in the chemotaxis assay protocol.
-
Cell Loading with Fura-2 AM: Incubate the isolated eosinophils with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., HBSS) at 37°C for 30-60 minutes in the dark.
-
Washing: After loading, wash the cells twice with buffer to remove extracellular Fura-2 AM.
-
Cell Resuspension: Resuspend the Fura-2-loaded eosinophils in a calcium-containing buffer.
-
Fluorometric Measurement: Transfer the cell suspension to a cuvette in a fluorometer equipped for ratiometric measurements. Alternatively, use a fluorescence plate reader or a fluorescence microscope for single-cell analysis.
-
Stimulation: Establish a baseline fluorescence reading. Then, add varying concentrations of 5-Oxo-ETE or LTB4 to the cell suspension and continuously record the fluorescence changes.
-
Data Analysis: The ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration ([Ca2+]i). Plot the peak increase in [Ca2+]i against the agonist concentration to determine the dose-response relationship and calculate the EC50 value.
Caption: Workflow for eosinophil calcium mobilization assay.
Conclusion
The experimental evidence strongly indicates that 5-Oxo-ETE is a more potent chemoattractant for human eosinophils than LTB4. While both lipids are capable of inducing intracellular calcium mobilization, their distinct receptor usage and signaling pathways offer opportunities for the development of selective antagonists to modulate eosinophil-driven inflammation in allergic diseases and other inflammatory conditions. The provided experimental protocols serve as a foundation for further investigation into the specific roles of these important lipid mediators.
References
A Comparative Analysis of 5-OxoETE and 5-HETE on Neutrophil Function
A comprehensive guide for researchers and drug development professionals on the distinct effects of two key lipid mediators, 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) and 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), on neutrophil activation and signaling.
This guide provides an objective comparison of the biological activities of 5-OxoETE and its precursor, 5-HETE, with a focus on their impact on human neutrophils. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their respective potencies, signaling mechanisms, and functional consequences.
Introduction
5-Lipoxygenase (5-LO) metabolites of arachidonic acid play a critical role in orchestrating inflammatory responses. Among these, 5-HETE and its oxidized product, 5-OxoETE, are significant mediators that influence the behavior of key immune cells, particularly neutrophils. While structurally related, these two eicosanoids exhibit distinct profiles in their ability to elicit neutrophil chemotaxis, degranulation, and oxidative burst, primarily due to their differential engagement with specific G protein-coupled receptors. Understanding these differences is crucial for the development of targeted therapeutics for inflammatory diseases.
Data Presentation: Quantitative Comparison of Neutrophil Responses
The following table summarizes the key quantitative differences in the effects of 5-OxoETE and 5-HETE on human neutrophils.
| Feature | 5-OxoETE | 5-HETE | Citation |
| Receptor | OXE receptor (Gi/o-coupled) | Putative receptor, distinct from LTB4 and OXE receptors | [1][2][3] |
| Binding Affinity (Kd) | ~3.8 nM for OXE receptor | Not definitively determined for its own receptor | [4] |
| Potency (Chemotaxis) | ~10-100 times more potent than 5-HETE | Less potent than 5-OxoETE | [2] |
| Potency (Ca2+ Mobilization) | ~10-100 times more potent than 5-HETE | Less potent than 5-OxoETE | |
| Degranulation | Modest effect alone; potentiated by priming agents (e.g., GM-CSF, TNF-α, PAF) | Can potentiate degranulation in response to other stimuli like PAF | |
| Oxidative Burst (Superoxide Production) | Little to no effect in unprimed neutrophils; robust response after priming with GM-CSF or PAF | Does not typically stimulate superoxide generation on its own | |
| Actin Polymerization | Induces actin polymerization | Induces actin polymerization | |
| CD11b Expression | Increases surface expression | Can increase surface expression |
Signaling Pathways
5-OxoETE and 5-HETE activate distinct signaling cascades within neutrophils, leading to their varied functional effects.
5-OxoETE Signaling Pathway
5-OxoETE exerts its effects by binding to the high-affinity OXE receptor, which is coupled to a pertussis toxin-sensitive Gi/o protein. This interaction triggers the dissociation of the G protein into its α and βγ subunits, initiating downstream signaling. The Gβγ dimer activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Furthermore, the Gβγ subunits can activate phosphoinositide-3 kinase (PI3K), leading to the phosphorylation of Akt. These pathways converge to regulate actin polymerization, cell adhesion, and migration. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: 5-OxoETE signaling cascade in neutrophils.
5-HETE Signaling Pathway
The signaling pathway for 5-HETE in neutrophils is less well-defined compared to 5-OxoETE. It is known to act through a receptor that is distinct from the OXE receptor and the leukotriene B4 (LTB₄) receptors. While it can induce calcium mobilization and chemotaxis, its potency is significantly lower than that of 5-OxoETE. Some evidence suggests that 5-HETE's effects may be mediated, in part, by its incorporation into cell membranes and subsequent modulation of other signaling pathways. For instance, 5(S)-HETE has been shown to be associated with the inhibition of neutrophil extracellular trap (NET) formation when acylated into phosphatidylethanolamines.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant gradient.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Chamber Setup: A Boyden chamber or a modified multi-well chamber (e.g., ChemoTx® system) with a microporous filter membrane (typically 3-5 µm pore size) is used.
-
Loading: The lower wells of the chamber are filled with the chemoattractant (5-OxoETE or 5-HETE at various concentrations) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). The upper wells are loaded with the isolated neutrophil suspension.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes) to allow neutrophils to migrate through the filter towards the chemoattractant.
-
Quantification: After incubation, non-migrated cells on the top of the filter are removed. The migrated cells on the underside of the filter are fixed, stained (e.g., with Diff-Quik or hematoxylin), and counted under a microscope in several high-power fields. Alternatively, migrated cells can be quantified using a fluorescent plate reader after labeling the cells with a fluorescent dye (e.g., Calcein-AM).
-
Data Analysis: The number of migrated cells is plotted against the chemoattractant concentration to generate a dose-response curve.
Caption: Workflow for a typical neutrophil chemotaxis assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular free calcium concentration ([Ca²⁺]i) in neutrophils upon stimulation.
Methodology:
-
Neutrophil Preparation: Isolated neutrophils are washed and resuspended in a calcium-containing buffer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubation at room temperature or 37°C in the dark.
-
Washing: Excess dye is removed by washing the cells with buffer.
-
Measurement: The dye-loaded neutrophils are placed in a cuvette with a magnetic stirrer in a fluorometer or in a multi-well plate for analysis with a fluorescent plate reader. A baseline fluorescence reading is established.
-
Stimulation: The agonist (5-OxoETE or 5-HETE) is added to the cell suspension, and the change in fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the [Ca²⁺]i.
-
Data Analysis: The peak increase in fluorescence (or fluorescence ratio) after agonist addition is used to quantify the calcium mobilization response.
Conclusion
5-OxoETE and 5-HETE, while both products of the 5-lipoxygenase pathway, exhibit markedly different effects on neutrophil function. 5-OxoETE is a significantly more potent agonist for neutrophil chemotaxis and calcium mobilization, acting through the specific OXE receptor and a well-defined Gi/o-mediated signaling pathway. In contrast, 5-HETE is a weaker stimulus, and its precise receptor and signaling mechanisms in neutrophils remain less clear. Notably, the pro-inflammatory activities of 5-OxoETE, particularly in inducing degranulation and oxidative burst, are substantially enhanced when neutrophils are primed by other inflammatory mediators. These distinctions highlight the intricate regulation of neutrophil responses during inflammation and underscore the potential of targeting the 5-OxoETE/OXE receptor axis for therapeutic intervention in inflammatory diseases.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-eicosatetraenoate, a potent human neutrophil stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptors for the 5-oxo class of eicosanoids in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-OxoETE Analysis: Comparing Mass Spectrometry Platforms
For researchers and drug development professionals investigating inflammatory pathways, accurate quantification of the potent lipid mediator 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is critical. As a key chemoattractant for eosinophils and neutrophils, 5-OxoETE is implicated in a range of inflammatory diseases, including asthma and allergic reactions. The choice of analytical instrumentation is paramount for achieving the sensitivity and specificity required to measure this analyte in complex biological matrices. This guide provides an objective comparison of the analytical performance of different mass spectrometry platforms for 5-OxoETE analysis, supported by experimental data.
The Role of 5-OxoETE in Inflammatory Signaling
5-OxoETE is a product of the 5-lipoxygenase (5-LO) pathway, formed from the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE).[1][2] It exerts its biological effects by binding to the highly selective OXE receptor (OXER1), a G-protein coupled receptor.[1][2] Activation of the OXE receptor by 5-OxoETE triggers a cascade of intracellular signaling events, primarily through a Gαi protein. This leads to the activation of downstream pathways including the Phospholipase C (PLC)/Protein Kinase C (PKC) axis and the PI3K/Akt pathway, ultimately resulting in cellular responses such as calcium mobilization, chemotaxis, and cell survival.[1]
References
- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 2. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of 5-OxoETE Quantification
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of signaling molecules is paramount. 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent inflammatory mediator derived from arachidonic acid, is increasingly recognized for its role in a variety of diseases, including asthma, cancer, and cardiovascular conditions.[1][2][3] Given its significance, ensuring the reliability of 5-OxoETE measurements across different laboratories is crucial for advancing research and developing targeted therapies.
Currently, a formal, large-scale inter-laboratory comparison study for 5-OxoETE quantification has not been published. This guide, therefore, provides a comprehensive framework and standardized protocols to enable researchers to initiate and participate in such a comparison. By adhering to the methodologies outlined here, laboratories can work towards generating more consistent and comparable data, ultimately accelerating our understanding of 5-OxoETE's role in health and disease.
The 5-OxoETE Signaling Pathway
5-OxoETE is synthesized from 5-hydroxyeicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] It exerts its biological effects primarily through the G protein-coupled receptor, OXE-R. Activation of OXE-R by 5-OxoETE triggers a cascade of intracellular signaling events, including the mobilization of calcium and the activation of downstream kinases, which in turn mediate various cellular responses such as chemotaxis of inflammatory cells like eosinophils and neutrophils.
Quantitative Analysis of 5-OxoETE
The most widely accepted method for the sensitive and specific quantification of 5-OxoETE in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity through the monitoring of specific precursor-to-product ion transitions, a method known as Multiple Reaction Monitoring (MRM).
Proposed Protocol for Inter-Laboratory Comparison
To facilitate a meaningful comparison of 5-OxoETE quantification across different laboratories, a standardized experimental protocol is essential. The following workflow and detailed procedures are proposed.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for eicosanoid extraction from biological fluids.
-
Materials:
-
Biological sample (e.g., human plasma, cell culture supernatant)
-
Internal Standard (IS): 5-OxoETE-d8 (deuterated 5-OxoETE)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Thaw biological samples on ice.
-
To 500 µL of sample, add 10 µL of the internal standard solution (e.g., 100 ng/mL 5-OxoETE-d8 in ethanol).
-
Add 1.5 mL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).
-
2. LC-MS/MS Analysis
The following are suggested starting parameters. Laboratories should optimize these based on their specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-3 min: 20% B
-
3-16 min: Increase to 65% B
-
16-19 min: Increase to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: Return to 20% B
-
23.2-25 min: Re-equilibrate at 20% B
-
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Suggested MRM Transitions:
-
5-OxoETE: Q1: 319.2 m/z -> Q3: 115.1 m/z
-
5-OxoETE-d8 (IS): Q1: 327.2 m/z -> Q3: 116.1 m/z
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.
-
3. Data Analysis and Reporting
-
Calibration Curve: Prepare a calibration curve using a certified 5-OxoETE standard, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quantification: Determine the concentration of 5-OxoETE in the samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Reporting: Report the final concentration in ng/mL or nM.
Data Presentation for Inter-Laboratory Comparison
To standardize the reporting of results, participating laboratories should use a consistent format. The following table provides a template for data submission.
| Laboratory ID | Sample ID | Replicate | Measured 5-OxoETE Concentration (ng/mL) | Internal Standard Recovery (%) | QC Low (ng/mL) | QC Mid (ng/mL) | QC High (ng/mL) |
| Lab-001 | Control-A | 1 | |||||
| Lab-001 | Control-A | 2 | |||||
| Lab-001 | Test-X | 1 | |||||
| Lab-001 | Test-X | 2 | |||||
| Lab-002 | Control-A | 1 | |||||
| Lab-002 | Control-A | 2 | |||||
| Lab-002 | Test-X | 1 | |||||
| Lab-002 | Test-X | 2 |
Upon central collection of the data, a statistical analysis, such as the calculation of z-scores, can be performed to assess the performance of each laboratory relative to the consensus value. This will help identify any systematic biases and work towards harmonizing quantification methods.
By adopting a standardized approach as outlined in this guide, the research community can enhance the reliability and reproducibility of 5-OxoETE quantification, a critical step in elucidating its role in human health and disease and in the development of novel therapeutic interventions.
References
5-OxoETE Levels in Healthy vs. Asthmatic Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Oxo-eicosatetraenoic acid (5-OxoETE) levels in healthy individuals versus patients with asthma. 5-OxoETE is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway and is recognized as a powerful chemoattractant for eosinophils, key inflammatory cells in the pathophysiology of asthma.[1] Understanding the differential levels of 5-OxoETE in asthmatic and healthy populations is crucial for elucidating its role in disease pathogenesis and for the development of novel therapeutic strategies.
Quantitative Data Summary
While direct comparative studies quantifying 5-OxoETE in large cohorts of healthy and asthmatic patients are limited in publicly available literature, a metabolomics analysis by Reinke et al. (2017) provides valuable insights into the broader eicosanoid profile in the serum of healthy individuals and asthmatics of varying severity. Although this study did not specifically report 5-OxoETE levels, it laid the groundwork for understanding metabolic shifts in asthma.
A study on feline asthma demonstrated physiologically relevant levels of 5-OxoETE in the bronchoalveolar lavage (BAL) fluid of cats with experimentally induced asthma, highlighting its presence at sites of allergic inflammation. This finding underscores the need for similar quantitative studies in human subjects.
The following table summarizes hypothetical comparative data based on the known pro-inflammatory role of 5-OxoETE in asthma. It is intended to illustrate the expected trends that would be investigated in clinical studies.
| Patient Group | Sample Type | 5-OxoETE Concentration (pg/mL) - Hypothetical | Reference |
| Healthy Controls | Induced Sputum | < 10 | N/A |
| Mild Asthmatics | Induced Sputum | 25 - 50 | N/A |
| Moderate/Severe Asthmatics | Induced Sputum | > 100 | N/A |
| Healthy Controls | Bronchoalveolar Lavage Fluid | < 5 | N/A |
| Mild Asthmatics | Bronchoalveolar Lavage Fluid | 15 - 30 | N/A |
| Moderate/Severe Asthmatics | Bronchoalveolar Lavage Fluid | > 50 | N/A |
| Healthy Controls | Plasma | < 20 | N/A |
| Asthmatic Patients | Plasma | Elevated, variable | N/A |
5-OxoETE Signaling Pathway in Asthma
5-OxoETE exerts its biological effects by binding to the OXE receptor (OXER1), a G-protein coupled receptor found on the surface of various inflammatory cells, most notably eosinophils.[1] Activation of the OXE receptor triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the release of pro-inflammatory mediators, all of which contribute to the airway inflammation characteristic of asthma.
References
A Comparative Analysis of 5-Oxo-ETE Production in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the production of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) across various cell types. 5-Oxo-ETE is a potent inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Its synthesis is a critical step in numerous physiological and pathological processes, including allergic reactions, inflammation, and cancer. Understanding the differential production of 5-Oxo-ETE in various cells is paramount for developing targeted therapeutic strategies.
Data Presentation: Comparative 5-Oxo-ETE Production
While direct, standardized quantitative comparisons of 5-Oxo-ETE production across different cell types under identical conditions are limited in the existing literature, a qualitative and semi-quantitative assessment can be made based on the activity of the key synthesizing enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), and reported production levels. Inflammatory cells, particularly phagocytes, are major sources of 5-Oxo-ETE, with production significantly enhanced during oxidative stress and respiratory burst.[1][2]
| Cell Type | 5-LO Presence | 5-HEDH Activity | Relative 5-Oxo-ETE Production | Key References |
| Neutrophils | High | High | High | [1] |
| Monocytes | High | High | High | [3] |
| Eosinophils | High | Present | Moderate to High | [1] |
| B Lymphocytes | Present | High | Moderate (especially under oxidative stress) | |
| Macrophages | High | Present | Moderate | |
| Platelets | Low/Absent | Present | Low (primarily via transcellular biosynthesis) | |
| Epithelial Cells | Low/Absent | Present | Low (primarily via transcellular biosynthesis) | |
| Endothelial Cells | Low/Absent | Present | Low (primarily via transcellular biosynthesis) | |
| Cancer Cells (e.g., Prostate, Breast, Lung) | Low | Present | Variable (can be significant via transcellular biosynthesis) |
Note on Quantitative Data: The table above reflects a qualitative summary. One study noted that monocytes release "comparable amounts of 5-oxo-ETE" to neutrophils, suggesting a high production capacity in both cell types. However, a lack of standardized, direct quantitative comparisons across all listed cell types necessitates further research for precise comparative values (e.g., ng of 5-Oxo-ETE per 10^6 cells).
Experimental Protocols
The quantification of 5-Oxo-ETE from biological samples is primarily achieved through a combination of chromatography and mass spectrometry.
Cell Stimulation and Lipid Extraction
-
Cell Isolation: Primary human leukocytes (neutrophils, eosinophils, monocytes) are typically isolated from peripheral blood using density gradient centrifugation techniques (e.g., Ficoll-Paque and Percoll gradients).
-
Cell Stimulation: To induce 5-Oxo-ETE production, cells are often stimulated with agents that trigger the 5-lipoxygenase pathway and/or induce oxidative stress. Common stimuli include:
-
Calcium Ionophore (e.g., A23187): Increases intracellular calcium, activating 5-lipoxygenase.
-
Phorbol Myristate Acetate (PMA): Activates protein kinase C and induces the respiratory burst in phagocytes, leading to increased NADP+ levels.
-
Exogenous Arachidonic Acid: Provides the substrate for the 5-LO pathway.
-
Hydrogen Peroxide (H₂O₂): Induces oxidative stress, thereby increasing the NADP+/NADPH ratio.
-
-
Lipid Extraction: After stimulation, the reaction is quenched, typically with cold methanol. The lipids, including 5-Oxo-ETE, are then extracted from the cell suspension using a solid-phase extraction (SPE) column (e.g., C18).
Quantification by Chromatography and Mass Spectrometry
-
High-Performance Liquid Chromatography (HPLC): The extracted lipids are separated using reverse-phase HPLC (RP-HPLC). 5-Oxo-ETE is identified based on its retention time compared to a synthetic standard. UV detection is often used for initial identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification, the HPLC system is coupled to a tandem mass spectrometer. 5-Oxo-ETE is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Stable isotope-labeled internal standards are used for accurate quantification.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of 5-Oxo-ETE from arachidonic acid.
Caption: Signaling pathway of 5-Oxo-ETE via the OXER1 receptor.
Caption: General experimental workflow for 5-Oxo-ETE quantification.
References
A Comparative Guide to the Specificity of 5-Oxo-ETE Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Oxo-eicosatetraenoic acid (5-Oxo-ETE) receptor (OXER1) antagonists, focusing on their specificity and performance as determined by experimental data. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their studies and to provide detailed methodologies for assessing antagonist specificity.
Overview of 5-Oxo-ETE and its Receptor (OXER1)
5-Oxo-ETE is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway.[1][2] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils and neutrophils, and is implicated in allergic diseases such as asthma.[3] 5-Oxo-ETE exerts its effects by binding to the G protein-coupled receptor OXER1 (also known as R527 or hGPCR48).[2] OXER1 is coupled to a Gi/o protein, and its activation leads to downstream signaling events, including intracellular calcium mobilization and inhibition of cyclic AMP (cAMP) formation. The development of specific OXER1 antagonists is a promising therapeutic strategy for inflammatory conditions.
Comparative Analysis of 5-Oxo-ETE Receptor Antagonists
The following table summarizes the in vitro potency of various 5-Oxo-ETE receptor antagonists. The data is primarily derived from calcium mobilization assays in human neutrophils, a key cell type expressing OXER1.
| Antagonist | Chemical Class | Assay Type | Cell Type | IC50 | Reference |
| S-C025 | Indole derivative | Calcium Mobilization | Human Neutrophils | 120 pM | |
| S-Y048 | Indole derivative | Calcium Mobilization | Human Neutrophils | 20 pM | |
| Indole Antagonist 1 | Indole derivative | Calcium Mobilization | Human Neutrophils | ~30 nM | |
| Indole Antagonist 2 | Indole derivative | Calcium Mobilization | Human Neutrophils | ~30 nM | |
| 5-oxo-12-HETE | Eicosanoid | Calcium Mobilization | Human Neutrophils | 0.5 µM | |
| 8-trans-5-oxo-12-HETE | Eicosanoid | Calcium Mobilization | Human Neutrophils | 2.5 µM | |
| ZINC15959779 | Polyphenol | cAMP Inhibition | DU-145 cells | ~2x less potent than testosterone-BSA |
Experimental Protocols for Specificity Assessment
Accurate assessment of the specificity of 5-Oxo-ETE receptor antagonists is crucial. Below are detailed protocols for two key in vitro assays.
Calcium Mobilization Assay in Human Neutrophils
This assay directly measures the ability of an antagonist to block 5-Oxo-ETE-induced increases in intracellular calcium.
Materials:
-
Ficoll-Paque or other neutrophil isolation medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Indo-1 AM or Fura-2 AM (calcium-sensitive fluorescent dyes)
-
Pluronic F-127
-
5-Oxo-ETE
-
Test antagonists
-
Fluorimeter or plate reader with kinetic fluorescence measurement capabilities
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation with Ficoll-Paque.
-
Dye Loading: Resuspend the isolated neutrophils in HBSS and incubate them with a calcium-sensitive dye (e.g., Indo-1 AM or Fura-2 AM) and Pluronic F-127 for 30-45 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Cell Resuspension: Resuspend the dye-loaded neutrophils in HBSS at a suitable concentration (e.g., 1 x 10^6 cells/mL).
-
Assay Procedure: a. Add a baseline volume of the cell suspension to the wells of a microplate or a cuvette in the fluorimeter. b. Record the baseline fluorescence for a short period. c. Add the test antagonist at various concentrations to the wells and incubate for a specified time (e.g., 2-10 minutes). d. Add a fixed concentration of 5-Oxo-ETE (typically at its EC80 concentration) to stimulate the cells. e. Immediately record the changes in fluorescence over time. A decrease in the fluorescence signal compared to the control (5-Oxo-ETE alone) indicates antagonist activity.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
cAMP Inhibition Assay in DU-145 Cells
This assay assesses the antagonist's ability to counteract the 5-Oxo-ETE-mediated inhibition of cAMP production.
Materials:
-
DU-145 human prostate cancer cells (or other cells expressing OXER1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Forskolin (an adenylyl cyclase activator)
-
5-Oxo-ETE
-
Test antagonists
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Cell Culture: Culture DU-145 cells in appropriate medium until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: On the day of the assay, replace the culture medium with a serum-free medium. Add the test antagonist at various concentrations to the wells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: a. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. b. Simultaneously or shortly after, add a fixed concentration of 5-Oxo-ETE to the appropriate wells to inhibit the forskolin-induced cAMP production.
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen detection method. An increase in cAMP levels in the presence of the antagonist (compared to 5-Oxo-ETE and forskolin alone) indicates antagonist activity.
-
Data Analysis: Calculate the percentage of reversion of 5-Oxo-ETE-induced inhibition for each antagonist concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: 5-Oxo-ETE signaling cascade via the OXER1 receptor.
Caption: Workflow for assessing 5-Oxo-ETE receptor antagonist specificity.
References
- 1. Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). | Semantic Scholar [semanticscholar.org]
- 2. 5-Oxo-ETE Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-OxoETE-d7: A Comprehensive Guide
Understanding the Compound: Key Safety Considerations
5-OxoETE-d7 is the deuterated form of 5-Oxo-eicosatetraenoic acid (5-OxoETE). 5-OxoETE is a potent chemoattractant for eosinophils and neutrophils, playing a role in inflammatory responses.[1][2][3] Typically, this compound is supplied as a solution in ethanol.[4] Therefore, disposal procedures must account for both the biological activity of the analyte and the flammability of the solvent.
Quantitative Data Summary
For clarity, the key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₃D₇O₃ | [4] |
| Molecular Weight | 325.5 g/mol | |
| Supplied Form | Solution in ethanol | |
| Storage Temperature | -80°C | |
| Biological Activity | Potent chemoattractant for eosinophils and neutrophils (based on non-deuterated form) |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize risk to personnel and the environment.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Methodology
-
Consult Institutional Guidelines : Before beginning any disposal procedure, consult your institution's specific safety and waste disposal guidelines. These protocols are paramount and supersede any general recommendations.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for handling ethanol).
-
Work Area : Conduct all handling and disposal activities within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure to ethanol vapors.
-
Waste Segregation :
-
Liquid Waste : The this compound solution in ethanol should be treated as flammable organic waste.
-
Solid Waste : Any materials that have come into contact with the this compound solution, such as pipette tips, empty vials, and absorbent pads, should be considered contaminated solid waste.
-
-
Liquid Waste Disposal :
-
Carefully transfer the this compound solution into a designated and properly labeled hazardous waste container for flammable organic solvents.
-
Ensure the waste container is compatible with ethanol.
-
Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizers.
-
-
Solid Waste Disposal :
-
Place all contaminated solid materials into a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste.
-
-
Container Management :
-
Securely seal all waste containers to prevent leaks or spills.
-
Ensure all containers are accurately labeled with their contents, including "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound in Ethanol."
-
-
Storage and Pickup :
-
Store the sealed waste containers in a designated hazardous waste accumulation area, away from sources of ignition.
-
Follow your institution's procedures to arrange for the pickup and final disposal by a certified hazardous waste management company.
-
Signaling Pathway Context: The Importance of Proper Handling
While this compound is used as an analytical standard, the biological activity of its non-deuterated counterpart underscores the need for careful handling. 5-OxoETE is a product of the 5-lipoxygenase pathway and exerts its effects through the OXE receptor, a G-protein coupled receptor.
Simplified 5-OxoETE Signaling Pathway
Caption: Simplified signaling pathway of 5-OxoETE.
This pathway highlights how 5-OxoETE can trigger potent biological responses, reinforcing the rationale for treating it as a biologically active compound during handling and disposal. By adhering to the detailed disposal protocol outlined above, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-OxoETE-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling 5-OxoETE-d7, a deuterated internal standard used in the quantification of the potent inflammatory mediator 5-OxoETE. Adherence to these guidelines will help maintain a safe laboratory environment and ensure the integrity of your experimental results.
Immediate Safety and Handling Precautions
Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel. The following table summarizes the key logistical information for this compound.
| Parameter | Information | Source |
| Chemical Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid | [1] |
| Synonyms | 5-KETE-d7 | [1] |
| Appearance | A solution in ethanol | |
| Storage Temperature | -20°C | |
| Stability | At least 3 months when stored as recommended | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Personal Protective Equipment (PPE)
Due to the chemical nature of this compound and its ethanol solvent, appropriate personal protective equipment must be worn at all times. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended to protect against ethanol. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from splashes of the ethanol solution. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required for small quantities | Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of ethanol vapors. |
Operational Plan: From Receipt to Analysis
A systematic workflow is essential for the safe and effective use of this compound as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS).
Caption: Figure 1. Operational Workflow for this compound
Detailed Experimental Protocol: Use of this compound in LC-MS/MS
The following protocol provides a step-by-step guide for using this compound as an internal standard for the quantification of 5-OxoETE in biological samples.
1. Preparation of Stock and Working Solutions:
-
Allow the vial containing the this compound solution in ethanol to warm to room temperature before opening.
-
Vortex the vial to ensure a homogenous solution.
-
Prepare a stock solution of the non-deuterated 5-OxoETE standard in a suitable solvent such as ethanol or methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of 5-OxoETE for the calibration curve by serial dilution.
-
Prepare a working solution of the this compound internal standard at a concentration that provides a robust signal in the mass spectrometer. This concentration should be consistent across all samples, calibrators, and quality controls.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell homogenates) on ice.
-
To a known volume of the biological sample, add a precise volume of the this compound internal standard working solution. This should be done at the earliest stage of sample preparation to account for any subsequent loss of the analyte during extraction.
-
Perform sample extraction to isolate the eicosanoids. Common methods include:
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then water. Acidify the sample to a pH of approximately 3.5 and load it onto the cartridge. Wash the cartridge with a low percentage of methanol in water to remove impurities. Elute the eicosanoids with methanol or ethyl acetate.
-
Protein Precipitation: For plasma or serum samples, add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample) to precipitate proteins. Vortex and then centrifuge to pellet the proteins. The supernatant containing the analyte and internal standard can then be further processed or directly analyzed.
-
-
Evaporate the solvent from the extracted sample under a stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.
3. LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable C18 column.
-
Use a mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect and quantify 5-OxoETE and this compound.
-
The ratio of the peak area of the endogenous 5-OxoETE to the peak area of the this compound internal standard is used to calculate the concentration of 5-OxoETE in the sample by referencing the calibration curve.
Disposal Plan
All materials contaminated with this compound, including empty vials, pipette tips, and solvent waste, should be treated as hazardous chemical waste.
Caption: Figure 2. Disposal Plan for this compound Waste
Disposal Procedure:
-
Segregation: Do not mix chemical waste with regular trash.
-
Collection: Collect all liquid waste containing this compound and ethanol in a designated, leak-proof, and clearly labeled hazardous waste container. Solid waste, such as contaminated gloves and pipette tips, should be collected in a separate, labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a list of its contents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
